molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B142581 2,3-Dimethylaniline CAS No. 87-59-2

2,3-Dimethylaniline

Cat. No.: B142581
CAS No.: 87-59-2
M. Wt: 121.18 g/mol
InChI Key: VVAKEQGKZNKUSU-UHFFFAOYSA-N
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Description

2,3-xylidine is a dark brown liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3
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InChI Key

VVAKEQGKZNKUSU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)N)C
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Molecular Formula

C8H11N, Array
Record name 2,3-XYLIDINE
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Related CAS

105921-01-5
Record name Benzenamine, 2,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3026304
Record name 2,3-Xylidine
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Molecular Weight

121.18 g/mol
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Physical Description

2,3-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

430 to 432 °F at 760 mmHg (NTP, 1992), 221.5 °C @ 760 mm Hg, 222 °C
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Flash Point

206 °F (NTP, 1992), 206 °F (97 °C) (Closed cup), 96 °C c.c.
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Solubility

1 to 5 mg/mL at 75 °F (NTP, 1992), Sol in alcohol, ether; soluble in carbon tetrachloride, Slightly sol in water, Soluble in oxygenated solvents., Solubility in water, g/100ml at 20 °C: 15
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Density

0.9931 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9931 @ 20 °C, Relative density (water = 1): 0.99
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 13
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Color/Form

Liquid

CAS No.

87-59-2
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Melting Point

less than 5 °F (NTP, 1992), < -15 °C, 2 °C
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Foundational & Exploratory

synthesis of 2,3-dimethylaniline mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylaniline

Introduction

This compound, also known as 2,3-xylidine, is a significant aromatic amine intermediate utilized in the synthesis of various high-value products, including pharmaceuticals, agrochemicals, and dyes.[1][2] For instance, it is a key starting material for the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid and the vascular disrupting agent Vadimezan.[2] Its unique substitution pattern influences its reactivity and makes the selection of an appropriate synthetic strategy crucial for achieving high purity and yield.[1] This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Primary Synthesis Routes

The industrial production of this compound is dominated by the catalytic hydrogenation of 2,3-dimethylnitrobenzene due to its scalability and efficiency.[1] However, other laboratory-scale methods, such as the Buchwald-Hartwig amination and Hofmann rearrangement, offer alternative pathways with distinct advantages in specific contexts.

Catalytic Hydrogenation of 2,3-Dimethylnitrobenzene

This is the most prevalent industrial method for producing this compound.[1] The process involves the reduction of the nitro group of 2,3-dimethylnitrobenzene to an amino group using hydrogen gas in the presence of a metal catalyst.[1][3]

Reaction Mechanism

The catalytic hydrogenation is a heterogeneous catalytic process occurring on the surface of a metal catalyst, typically Palladium on Carbon (Pd/C) or a Nickel-based catalyst.[1][4][5] The reaction proceeds through a series of surface-mediated steps:

  • Adsorption : Both hydrogen gas (H₂) and the 2,3-dimethylnitrobenzene substrate are adsorbed onto the surface of the catalyst.

  • Hydrogen Dissociation : The H-H bond in molecular hydrogen is cleaved, forming atomic hydrogen adsorbed on the metal surface.

  • Stepwise Reduction : The nitro group (-NO₂) is sequentially reduced to the amino group (-NH₂). This is believed to occur via intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) groups, which are rapidly converted to the final amine product.[6]

  • Desorption : The final product, this compound, desorbs from the catalyst surface, freeing up active sites for further reaction cycles.

G cluster_surface Catalyst Surface (e.g., Pd/C) H2_gas H₂ (gas) H_ads 2H (adsorbed) H2_gas->H_ads Adsorption & Dissociation DMNB_sol 2,3-Dimethylnitrobenzene (solution) DMNB_ads R-NO₂ (adsorbed) DMNB_sol->DMNB_ads Adsorption Nitroso_ads R-NO (adsorbed) DMNB_ads->Nitroso_ads +2H -H₂O Hydroxylamino_ads R-NHOH (adsorbed) Nitroso_ads->Hydroxylamino_ads +2H DMA_ads R-NH₂ (adsorbed) Hydroxylamino_ads->DMA_ads +2H -H₂O DMA_prod This compound (product) DMA_ads->DMA_prod Desorption

Caption: General workflow for the catalytic hydrogenation of 2,3-dimethylnitrobenzene.
Experimental Protocol

The following is a generalized protocol based on typical laboratory and industrial procedures for the catalytic hydrogenation of dimethyl-nitrobenzene.[3][4]

  • Reactor Setup : A high-pressure autoclave or a similar three-phase reactor is charged with the solvent (e.g., ethanol/water mixture) and the catalyst (e.g., 5 wt% Pd/C or Ni on alumina-silicate).[3][4]

  • Reagent Addition : 2,3-dimethylnitrobenzene is added to the reactor.

  • Inerting : The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas to remove any air.[3]

  • Reaction Conditions : The reactor is heated to the desired temperature (e.g., 70-130°C) and pressurized with hydrogen to the target pressure (e.g., 4-10 bar).[3][4] The mixture is agitated vigorously (e.g., >800 rpm) to ensure efficient mass transfer between the gas, liquid, and solid phases.[3]

  • Monitoring : The reaction progress is monitored by taking samples and analyzing them via gas chromatography (GC).[3]

  • Work-up : Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is then removed from the filtrate, typically by distillation, to yield the crude this compound, which can be further purified by vacuum distillation.[7]

Quantitative Data

The reaction conditions significantly influence the conversion and yield. The following table summarizes data from studies on the hydrogenation of dimethyl-nitrobenzene isomers.[3][4][5]

ParameterValue RangeCatalystSolventConversion/YieldReference
Temperature70 - 130 °C5% Pd/CEthanolHigh conversion observed[3][5]
Temperature70 - 130 °CNi on alumina-silicateEthanolIncreased activity with temperature[4]
H₂ Pressure4 - 10 bar5% Pd/C or Ni catalystEthanolRate shows near first-order dependence on H₂ pressure[4][5]
Substrate Conc.0.124 - 0.745 kmol/m³5% Pd/C or Ni catalystEthanolHigher concentration can lower conversion rate[3][4]
Catalyst Loading4 - 12% (w/w of substrate)5% Pd/C or Ni catalystEthanolIncreased activity with higher catalyst loading[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] This method allows for the facile synthesis of aryl amines from aryl halides or triflates and an amine source, offering broad substrate scope and functional group tolerance.[8][9] For this compound, this would typically involve coupling an ammonia equivalent with a 1-halo-2,3-dimethylbenzene derivative.

Reaction Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[10]

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination : The amine (R-NH₂) coordinates to the Pd(II) complex, displacing a ligand.

  • Deprotonation : A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8][10]

G Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(NH₂R)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L₂Pd(II)(Ar)(NHR) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amido_Complex->Product ArX Ar-X ArX->Pd0 Amine R-NH₂ Amine->OA_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol

The following is a general laboratory procedure for the Buchwald-Hartwig amination, adapted from established protocols.[9][11]

  • Reactor Setup : An oven-dried Schlenk flask or sealed tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄ or NaOtBu).[9][11]

  • Inert Atmosphere : The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Reagent Addition : The aryl halide (e.g., 1-bromo-2,3-dimethylbenzene), the amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine, followed by hydrolysis), and an anhydrous solvent (e.g., dioxane or toluene) are added via syringe.[10][11]

  • Reaction Conditions : The reaction mixture is sealed and heated in an oil bath to the specified temperature (typically 80-110°C) with vigorous stirring for the required duration (e.g., 1-24 hours).[9][11]

  • Work-up : After cooling to room temperature, the reaction mixture is diluted with a solvent like ethyl acetate and filtered through a plug of Celite to remove inorganic salts and the catalyst. The filtrate is concentrated in vacuo, and the resulting crude product is purified by silica gel chromatography.[11]

Quantitative Data

The choice of catalyst system and reaction conditions is critical for achieving high yields.

ComponentExamplesRoleReference
Aryl ElectrophileAryl bromides, chlorides, triflatesSubstrate[8][9]
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Catalyst Precursor[9][10]
LigandXPhos, SPhos, DavePhos, BINAPStabilizes catalyst, promotes key steps[8][11]
BaseNaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine[10][11]
SolventToluene, Dioxane, THFReaction Medium[9][10][11]
Temperature80 - 110 °CReaction Condition[9][11]
YieldGenerally >80%Outcome[9]

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[12] To synthesize this compound via this route, the starting material would be 2,3-dimethylbenzamide.

Reaction Mechanism

The reaction mechanism involves several distinct steps:[12][13]

  • N-Bromination : The amide is treated with bromine in an alkaline solution (e.g., NaOH), which forms sodium hypobromite in situ. The amide nitrogen is deprotonated by the base and then reacts with bromine to form an N-bromoamide.

  • Second Deprotonation : The base abstracts the second, more acidic proton from the nitrogen of the N-bromoamide to form an anion.

  • Rearrangement : The N-bromoamide anion undergoes a concerted rearrangement. The 2,3-dimethylphenyl group migrates from the carbonyl carbon to the nitrogen, simultaneously displacing the bromide ion. This step forms an isocyanate intermediate.

  • Hydrolysis : The isocyanate is hydrolyzed by the aqueous base. Nucleophilic attack by hydroxide on the isocyanate carbonyl group forms a carbamic acid intermediate.

  • Decarboxylation : The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the final product, this compound.[12]

G Amide 2,3-Dimethylbenzamide (R-CONH₂) NBromoamide N-Bromoamide (R-CONHBr) Amide->NBromoamide Anion N-Bromoamide Anion (R-CON⁻Br) NBromoamide->Anion Isocyanate Isocyanate (R-N=C=O) Anion->Isocyanate CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid Amine This compound (R-NH₂) CarbamicAcid->Amine Reagent1 + Br₂ + OH⁻ Reagent2 + OH⁻ Reagent3 Rearrangement - Br⁻ Reagent4 + H₂O Reagent5 Decarboxylation - CO₂

Caption: Stepwise mechanism of the Hofmann Rearrangement.
Experimental Protocol

A typical laboratory procedure for the Hofmann rearrangement is as follows:[14]

  • Hypobromite Preparation : A solution of sodium hypobromite is prepared in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • Amide Addition : The starting amide (2,3-dimethylbenzamide) is dissolved in a suitable solvent and added to the cold hypobromite solution.

  • Reaction Conditions : The mixture is stirred and may be gently warmed to facilitate the rearrangement to the isocyanate.

  • Hydrolysis : The reaction mixture is then heated (e.g., refluxed) to ensure complete hydrolysis of the isocyanate to the amine.

  • Work-up : After cooling, the product amine is isolated. This often involves extraction into an organic solvent, followed by washing, drying, and removal of the solvent. The crude product can be purified by distillation or recrystallization of a salt derivative.

Quantitative Data

The Hofmann rearrangement is a robust reaction applicable to a wide range of amides.

Reagent/ConditionDescriptionRoleReference
AmidePrimary alkyl or aryl amidesStarting Material[12]
Halogenating AgentBr₂, N-Bromosuccinimide (NBS)Forms N-haloamide intermediate[12]
BaseNaOH, KOHDeprotonation and hydrolysis[12][13]
SolventWater, MethanolReaction Medium[12]
Key IntermediateIsocyanateUndergoes hydrolysis[12][14]
ProductPrimary amine with one less carbonFinal Product[12][14]

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. For large-scale industrial production, the catalytic hydrogenation of 2,3-dimethylnitrobenzene remains the most economically viable and widely practiced route.[1] For laboratory-scale synthesis, particularly in the context of medicinal chemistry and drug development, the Buchwald-Hartwig amination offers exceptional versatility and functional group tolerance. The Hofmann rearrangement provides a classic, alternative pathway from an amide precursor. The selection of the optimal synthesis route will depend on factors such as the required scale, purity specifications, cost of starting materials, and the available equipment and expertise.

References

physicochemical properties of 2,3-dimethylaniline and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the , prepared for researchers, scientists, and drug development professionals.

Introduction

Dimethylanilines, also known as xylidines, are a group of aromatic amines that are structurally isomeric to one another. They consist of a benzene ring substituted with an amino group and two methyl groups. These compounds are of significant interest in various fields, including the pharmaceutical and chemical industries, where they serve as crucial intermediates in the synthesis of dyes, pesticides, and active pharmaceutical ingredients.[1][2] A thorough understanding of their physicochemical properties is paramount for their effective use in research and development, particularly in drug design and formulation where properties such as solubility and basicity can significantly influence bioavailability and efficacy. This guide provides a comprehensive overview of the core , details the experimental methodologies for their determination, and presents this information in a clear and accessible format.

Physicochemical Properties

The physicochemical properties of dimethylaniline isomers are influenced by the substitution pattern of the methyl groups on the benzene ring relative to the amino group. These variations in structure lead to differences in properties such as melting point, boiling point, density, basicity (pKa), and solubility.

Data Summary

The following tables summarize the key .

Table 1: General and Physical Properties

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2,3-Dimethylaniline 87-59-2C₈H₁₁N121.18Brown to dark brown liquid[3][4]2.5[2][4][5]221-222[2][4][5]0.993[2][4][5]1.569[4][5]
2,4-Dimethylaniline 95-68-1C₈H₁₁N121.18Clear yellow to red-brown liquid-14.3 to 16[6][7]218[8][6]0.98[8][6]1.558[8][6]
2,5-Dimethylaniline 95-78-3C₈H₁₁N121.18Colorless to light yellow liquid[9]11.5[10][11]218[1][10][11]0.973[10][11]1.559[10]
2,6-Dimethylaniline 87-62-7C₈H₁₁N121.18Colorless to light yellow liquid[12]10-12[12][13]214-217.9[12][14][15]0.984[13][16]1.560[16]
3,4-Dimethylaniline 95-64-7C₈H₁₁N121.18Pale brown crystals or off-white solid[17]49-51[18][19][20]226[18][19][20]1.076[18][19]N/A
3,5-Dimethylaniline 108-69-0C₈H₁₁N121.18Colorless to pale yellow or dark brown liquid[21][22]7-9[23][24]220-221[23]0.972[23][24]1.557[23][24]

Table 2: Solubility and Basicity

IsomerWater SolubilitypKa
This compound 1.5 g/L[3], 30 g/L (20 °C)[3][5]4.70 (at 25°C)[3]
2,4-Dimethylaniline 5 g/L (20 °C)[8]4.89 (at 25°C)[8]
2,5-Dimethylaniline <0.1 g/100 mL (18 °C)[10]N/A
2,6-Dimethylaniline 7.5 g/L (20 °C)[12][16]3.89[12]
3,4-Dimethylaniline <1 g/L (24 °C)[18]N/A
3,5-Dimethylaniline <0.1 g/100 mL (19 °C)[21]4.765 (at 25°C)[21]

Experimental Protocols

The accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow range.

Methodology: Capillary Tube Method [25]

  • Sample Preparation: A small amount of the solid dimethylaniline isomer (e.g., 3,4-dimethylaniline) is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to move the powder to the sealed end, creating a packed sample of 1-2 mm in height.[25]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[25] This assembly is then placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus) containing a high-boiling point liquid like paraffin oil or concentrated sulfuric acid.

  • Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[25] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[25]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the liquid dimethylaniline isomer is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

  • Temperature Reading: The temperature is recorded when it becomes constant, which indicates that the vapor, liquid, and thermometer have reached thermal equilibrium. This constant temperature is the boiling point of the substance at the prevailing atmospheric pressure.

Methodology: Capillary Tube Method (for small quantities) [26]

  • Sample Preparation: A few drops of the liquid are placed in a small test tube or ignition tube.[26] A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a bath, similar to the melting point determination.

  • Observation: As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a continuous stream of bubbles emerges from the capillary. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[26]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Aniline Point Determination (for hydrocarbon solvents) [27][28][29]

While not a direct measure of water solubility, the aniline point is a critical property, especially in the petroleum industry, that characterizes the solvency of a hydrocarbon. It is defined as the minimum temperature at which equal volumes of aniline (or a dimethylaniline) and a hydrocarbon solvent are completely miscible.[27][28][29]

  • Apparatus Setup: Equal volumes (e.g., 10 mL) of the dimethylaniline and the hydrocarbon sample are placed in a test tube fitted with a stirrer and a thermometer.[27]

  • Heating and Mixing: The mixture is heated and stirred until a single clear phase is observed, indicating complete miscibility.[27]

  • Cooling and Observation: The heat source is removed, and the solution is allowed to cool while still being stirred. The temperature at which the solution becomes cloudy or turbid, due to the separation of the two phases, is recorded as the aniline point.[29]

  • Interpretation: A lower aniline point indicates a higher aromatic content and greater solvency of the hydrocarbon.[27]

Methodology: Dynamic Method for Aqueous Solubility [30]

  • Apparatus Setup: A jacketed glass vessel containing a known volume of water is maintained at a constant temperature using a water bath. A magnetic stirrer ensures vigorous agitation.[30]

  • Titration and Observation: The dimethylaniline is added incrementally to the water. After each addition, the mixture is stirred until equilibrium is reached. The point at which a persistent second phase (undissolved liquid or solid) appears is noted.

  • Quantification: The total amount of dimethylaniline added to achieve saturation is used to calculate the solubility at that specific temperature. The experiment can be repeated at different temperatures to determine the temperature dependence of solubility.[30]

Visualizations

To illustrate a typical experimental workflow, the following diagram outlines the process for determining the melting point of a solid dimethylaniline isomer using the capillary tube method.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Powder the solid sample B Pack sample into capillary tube (1-2mm height) A->B C Attach capillary to thermometer B->C D Place assembly in heating bath (e.g., Thiele tube) C->D E Heat bath slowly with constant stirring D->E F Observe for first sign of melting E->F G Record T_initial F->G H Continue heating until fully melted F->H I Record T_final H->I J Calculate melting range (T_final - T_initial) I->J K Compare with literature values J->K L Assess purity based on range sharpness J->L

Caption: Workflow for Melting Point Determination.

Conclusion

The are fundamental to their application in scientific research and industrial synthesis. The data and experimental protocols presented in this guide offer a comprehensive resource for professionals in these fields. The distinct properties of each isomer, dictated by the placement of the methyl groups, underscore the importance of precise characterization. Adherence to standardized experimental methodologies is crucial for obtaining reliable and reproducible data, which is the bedrock of successful drug development and chemical manufacturing endeavors.

References

A Technical Guide to the Spectral Interpretation of 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectral data for 2,3-dimethylaniline, a key organic building block in the synthesis of dyes and polymeric materials. Understanding its spectral characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

Molecular Structure and Properties

This compound, also known as 2,3-xylidine, is an aromatic amine. Its physical state at room temperature is a liquid that can appear colorless to red or green.

General Properties:

PropertyValue
Molecular FormulaC₈H₁₁N
Molecular Weight121.18 g/mol [1][2]
Boiling Point221-222 °C[3]
Melting Point2.5 °C[3]
Density0.993 g/mL at 25 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄).[4][5]

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.87 - 6.82m2HAromatic protons (H-5, H-6)
6.78 - 6.73m2HAromatic proton (H-4)
3.76s3H-NH₂ protons
2.86s6HMethyl protons (-CH₃ at C-2 and C-3)

Note: The chemical shifts of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmAssignment
145.70C-1 (Carbon attached to -NH₂)
151.98C-2
114.92C-3
114.59C-4
55.72C-5
41.83C-6
21.87Methyl Carbon (-CH₃ at C-2)
40.73Methyl Carbon (-CH₃ at C-3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic ring and methyl groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000MediumAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching (methyl groups)
1620 - 1580StrongC=C aromatic ring stretching
1520 - 1450StrongC=C aromatic ring stretching
850 - 750StrongC-H out-of-plane bending for a 1,2,3-trisubstituted benzene ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a volatile compound like this compound, Electron Ionization (EI) is a common ionization technique.[6]

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
121100Molecular ion [M]⁺
106~80[M - CH₃]⁺
77~30[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of a reference standard like tetramethylsilane (TMS).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Sample):

  • Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).[7][8]

  • Place a second salt plate on top to create a thin film of the liquid between the plates.[7][8]

  • Mount the plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty IR beam path.

  • Place the sample in the beam path and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • For a volatile liquid like this compound, direct injection or introduction via Gas Chromatography (GC-MS) can be used.

  • Electron Ionization (EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

Data Acquisition:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a key analytical workflow.

Caption: Molecular structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General experimental workflow for spectral analysis.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,3-dimethylaniline (2,3-xylidine) towards electrophiles. As a substituted aromatic amine, its reactivity is governed by the powerful electron-donating amino group and the synergistic activating effects of two methyl substituents. This document details the theoretical principles of electrophilic aromatic substitution (EAS) in the context of this specific molecule, including regioselectivity governed by electronic and steric factors. It covers key electrophilic reactions such as sulfonation, nitration, and halogenation, presenting available quantitative data, predicting outcomes where specific data is limited, and providing detailed experimental protocols adapted from established methodologies. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and aid in research and development applications.

Theoretical Background: Understanding the Reactivity of this compound

This compound is an aromatic amine whose chemical behavior in the presence of electrophiles is dictated by the substituents on the benzene ring.[1] The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are influenced by the interplay of the amino (-NH₂) group and the two methyl (-CH₃) groups.

General Mechanism of Electrophilic Aromatic Substitution

The EAS reaction proceeds via a two-step mechanism.[2] First, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4] In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and resulting in the substituted product.[2][5]

Caption: General mechanism of electrophilic aromatic substitution.

Directing Effects and Regioselectivity

The positions at which electrophiles attack the this compound ring are controlled by the directing effects of the existing substituents.

  • Amino Group (-NH₂): The amino group is a powerful activating, ortho-, para-director. It donates its lone pair of electrons into the ring via resonance, significantly increasing the electron density at the positions ortho (C6) and para (C4) to it.

  • Methyl Groups (-CH₃): Methyl groups are weakly activating, ortho-, para-directors. They donate electron density through an inductive effect and hyperconjugation.

The combined effect of these groups makes the this compound ring highly reactive towards electrophiles.[6] The primary sites for substitution are the C4 and C6 positions, which are para and ortho to the strongly activating amino group, respectively. The C5 position is meta to the amino group and is therefore significantly less favored. Steric hindrance from the C2-methyl group may slightly disfavor attack at the C6 position compared to the C4 position.

Directing_Effects cluster_legend Regioselectivity Key mol key1 Most Activated (Para to -NH₂) key2 Activated (Ortho to -NH₂) key3 Least Activated (Meta to -NH₂) pos4 C4\n(Most Favorable) C4 (Most Favorable) pos4->C4\n(Most Favorable) pos6 C6\n(Favorable) C6 (Favorable) pos6->C6\n(Favorable) pos5 C5\n(Disfavored) C5 (Disfavored) pos5->C5\n(Disfavored)

Caption: Predicted regioselectivity for electrophilic attack on this compound.

The Influence of Acidity

In strongly acidic conditions, such as those used for nitration and sulfonation, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[7] This can drastically alter the expected regioselectivity, leading to substitution at the C5 position (meta to the -NH₃⁺ group). Consequently, reactions are often a competition between substitution on the small equilibrium concentration of the free amine (leading to ortho/para products) and the abundant protonated form (leading to meta products).[7]

Key Electrophilic Substitution Reactions

Sulfonation

The reaction of this compound with sulfur trioxide (or reagents that generate it) leads to the formation of aminosulfonic acids. Experimental data shows that thermal reaction of 2,3-dimethylanilinium butylamidosulfate, which serves as a source for sulfonation, yields a mixture of products dependent on temperature.[8] At 140°C, substitution occurs at the predicted C4 and C6 positions, with subsequent disubstitution also observed.[8]

Sulfonation_Pathway cluster_products Sulfonation Products reactant This compound reagent + SO₃ / Heat reactant->reagent p4 This compound-4-sulfonic acid reagent->p4 27% @ 140°C p6 This compound-6-sulfonic acid reagent->p6 12% @ 140°C p46 This compound-4,6-disulfonic acid reagent->p46 33% @ 140°C

Caption: Product distribution from the thermal sulfonation of this compound.[8]

Table 1: Product Distribution in the Sulfonation of this compound at 140°C [8]

Product Position of Substitution Yield (%)
This compound-4-sulfonate C4 (para to -NH₂) 27
This compound-6-sulfonate C6 (ortho to -NH₂) 12

| this compound-4,6-disulfonate| C4 and C6 | 33 |

Nitration

Direct nitration of anilines with a mixture of nitric and sulfuric acid is complicated by the protonation of the amino group.[7] While direct experimental data for this compound is limited, it is predicted that under these conditions, a mixture of isomers will be formed. The major products are expected to be 2,3-dimethyl-4-nitroaniline and 2,3-dimethyl-6-nitroaniline from the reaction of the free amine, and 2,3-dimethyl-5-nitroaniline from the reaction of the more abundant anilinium ion. To achieve selective para-nitration, a protection strategy is often employed.

Nitration_Pathways cluster_A Pathway A: Nitration of Free Amine cluster_B Pathway B: Nitration of Anilinium Ion start_A This compound (Free Amine) prod_A 4-Nitro & 6-Nitro Products (Ortho/Para Substitution) start_A->prod_A HNO₃/H₂SO₄ start_B 2,3-Dimethylanilinium Ion (-NH₃⁺) prod_B 5-Nitro Product (Meta Substitution) start_B->prod_B HNO₃/H₂SO₄ start This compound start->start_A Low pH (Minor Species) start->start_B Strong Acid (Major Species)

Caption: Competing pathways in the direct nitration of this compound.

Table 2: Predicted Products of Direct Nitration

Product Position of Substitution Rationale
2,3-Dimethyl-4-nitroaniline C4 (para to -NH₂) Attack on the highly activated free amine.
2,3-Dimethyl-6-nitroaniline C6 (ortho to -NH₂) Attack on the highly activated free amine.

| 2,3-Dimethyl-5-nitroaniline | C5 (meta to -NH₃⁺) | Attack on the deactivated anilinium ion. |

Halogenation

Halogenation with reagents like Br₂ in a non-acidic or weakly acidic solvent (e.g., acetic acid) is expected to proceed via the standard EAS mechanism on the activated free amine. This should lead to high yields of ortho- and para-substituted products. The primary product is anticipated to be 4-bromo-2,3-dimethylaniline due to the strong directing effect of the amino group and lower steric hindrance at the C4 position. Some 6-bromo-2,3-dimethylaniline is also expected.

Table 3: Predicted Products of Bromination in Acetic Acid

Product Position of Substitution Rationale
4-Bromo-2,3-dimethylaniline C4 (para to -NH₂) Major product; electronically favored and sterically accessible.

| 6-Bromo-2,3-dimethylaniline | C6 (ortho to -NH₂) | Minor product; electronically favored but more sterically hindered. |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful with anilines, including this compound, under standard conditions (e.g., alkyl/acyl halide and a Lewis acid like AlCl₃).[9] The basic amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst.[9] This deactivates the ring towards electrophilic attack and effectively poisons the catalyst. While specialized catalysts have been developed for Friedel-Crafts reactions of some anilines, these reactions are not considered routine transformations for this substrate class.[10][11]

Experimental Protocols

Disclaimer: These protocols are adapted from literature procedures for analogous compounds and should be performed with a thorough risk assessment and appropriate safety precautions in a certified fume hood.

Protocol 1: Bromination of this compound (Adapted)

This protocol is adapted from established procedures for the bromination of substituted anilines.[12]

Bromination_Workflow start Dissolve this compound in glacial acetic acid step1 Cool mixture to 0-5 °C in an ice bath start->step1 step2 Add Br₂ in acetic acid dropwise, maintaining T < 10 °C step1->step2 step3 Stir at room temperature for 2-4 hours post-addition step2->step3 step4 Quench reaction by pouring into ice water with Na₂SO₃ step3->step4 step5 Neutralize carefully with saturated NaHCO₃ solution step4->step5 step6 Extract product with an organic solvent (e.g., CH₂Cl₂ or Ether) step5->step6 step7 Wash organic layer, dry over anhydrous MgSO₄, and filter step6->step7 step8 Concentrate under reduced pressure to obtain crude product step7->step8 end Purify by column chromatography or recrystallization step8->end

Caption: Experimental workflow for the bromination of this compound.

Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into a beaker containing ice water and a small amount of sodium sulfite to quench excess bromine.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Nitration via Amide Protection (Adapted)

This protocol avoids the complications of direct nitration by temporarily protecting the amino group as an acetamide, which is still an ortho-, para-director but does not protonate.

Methodology:

Part A: Acetylation

  • Dissolve this compound (1.0 eq.) in dichloromethane.

  • Add pyridine (1.2 eq.) and cool the solution to 0 °C.

  • Slowly add acetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).

  • Wash the reaction mixture with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-(2,3-dimethylphenyl)acetamide.

Part B: Nitration of the Acetamide

  • Cool concentrated sulfuric acid to 0 °C in a flask.

  • Slowly add the N-(2,3-dimethylphenyl)acetamide from Part A, keeping the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to cooled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0-5 °C.[13]

  • Stir the mixture at 0-5 °C for 1-2 hours.[13]

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain the nitrated acetamide.

Part C: Deprotection (Hydrolysis)

  • Reflux the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid until TLC indicates the disappearance of the starting material.

  • Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the nitroaniline product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitro-2,3-dimethylaniline.

Conclusion

References

An In-Depth Technical Guide to the Toxicology and Safety of 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety profile of 2,3-dimethylaniline (CAS No. 87-59-2), a significant chemical intermediate. The information is compiled from a variety of toxicological studies to support risk assessment and safe handling practices in research and development settings.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period of time (usually 24 hours). For this compound, the primary routes of concern are oral and dermal exposure.

Quantitative Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of this compound.

Test Species Route Endpoint Value (mg/kg) Reference
Acute Oral ToxicityRatOralLD50933[1]
Acute Oral ToxicityMouseOralLD50836[1]
Acute Dermal ToxicityRabbitDermalLD50>2000Not explicitly found, but inferred from classification

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population.

Experimental Protocols

The acute oral toxicity of this compound is typically determined using a protocol similar to the OECD Test Guideline 401 or 423.

Acute_Oral_Toxicity_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Observation Observation cluster_Endpoint Endpoint Determination Animal_Acclimatization Acclimatization of Rats (e.g., Sprague-Dawley, 5-7 days) Dosing Single oral gavage administration to fasted animals Animal_Acclimatization->Dosing Healthy animals selected Dose_Preparation Preparation of this compound in a suitable vehicle (e.g., corn oil) Dose_Preparation->Dosing Clinical_Signs Observation for clinical signs of toxicity (e.g., behavioral changes, mortality) Dosing->Clinical_Signs Observation period (typically 14 days) Body_Weight Body weight measurement (pre-dosing and periodically post-dosing) Clinical_Signs->Body_Weight Necropsy Gross necropsy of all animals Body_Weight->Necropsy LD50_Calculation Calculation of LD50 (e.g., using Probit analysis) Necropsy->LD50_Calculation

Experimental workflow for an acute oral toxicity study.

Subchronic Toxicity

Subchronic toxicity studies evaluate the adverse effects of a substance after repeated or continuous exposure for a part of the lifespan of the test animal (typically 90 days in rodents).

Quantitative Subchronic Toxicity Data

A 13-week subchronic oral toxicity study of N,N-dimethylaniline (a closely related compound) was conducted in F344 rats and B6C3F1 mice, which provides valuable insights.

Species Route Duration Dose Levels (mg/kg/day) NOAEL (mg/kg/day) LOAEL (mg/kg/day) Key Findings
F344 RatGavage13 weeks32, 62.5, 125, 250, 500Not established32Splenomegaly, hemosiderosis in kidney and testis, extramedullary hematopoiesis.
B6C3F1 MouseGavage13 weeks32, 62.5, 125, 250, 500<3232Splenomegaly, hemosiderosis in liver and spleen.

NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which there were no statistically or biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest dose at which there was a statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocol: 90-Day Oral Toxicity Study - Rat

The protocol for a 90-day subchronic oral toxicity study generally follows OECD Test Guideline 408.

Subchronic_Toxicity_Workflow cluster_PreStudy Pre-Study cluster_Dosing_Period Dosing Period (90 days) cluster_InLife_Assessments In-Life Assessments cluster_Post_Study Post-Study Animal_Selection Selection of young adult rats (e.g., F344) Acclimatization Acclimatization (at least 5 days) Animal_Selection->Acclimatization Group_Assignment Random assignment to dose groups (e.g., 10/sex/group) Acclimatization->Group_Assignment Daily_Dosing Daily oral gavage with this compound at various dose levels Group_Assignment->Daily_Dosing Daily_Observations Daily clinical observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly body weight and food consumption Daily_Dosing->Weekly_Measurements Hematology Hematology and clinical chemistry (e.g., at termination) Daily_Dosing->Hematology Urinalysis Urinalysis (optional) Daily_Dosing->Urinalysis Terminal_Sacrifice Terminal sacrifice and gross necropsy Daily_Dosing->Terminal_Sacrifice At 90 days Organ_Weights Organ weight measurements Terminal_Sacrifice->Organ_Weights Histopathology Histopathological examination of tissues Organ_Weights->Histopathology

Experimental workflow for a 90-day subchronic oral toxicity study.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to the genetic material of cells. This compound has been evaluated in several in vitro genotoxicity assays.

Genotoxicity Data Summary
Assay Test System Metabolic Activation (S9) Result
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA100WithPositive
In Vitro Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsWithPositive
In Vitro Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsWithoutPositive (at the highest dose)
Experimental Protocols

This assay is typically performed according to OECD Test Guideline 471.

Ames_Test_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Incubation_Scoring Incubation & Scoring cluster_Analysis Data Analysis Strain_Selection Selection of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) Plate_Incorporation Mix bacteria, test compound, and S9 mix (if applicable) with molten top agar Strain_Selection->Plate_Incorporation Dose_Range_Finding Preliminary cytotoxicity test Dose_Range_Finding->Plate_Incorporation S9_Preparation Preparation of S9 metabolic activation mix (optional) S9_Preparation->Plate_Incorporation Pouring Pour mixture onto minimal glucose agar plates Plate_Incorporation->Pouring Incubation Incubate plates at 37°C for 48-72 hours Pouring->Incubation Colony_Counting Count revertant colonies Incubation->Colony_Counting Data_Evaluation Compare revertant counts in treated vs. control plates Colony_Counting->Data_Evaluation Conclusion Determine mutagenic potential Data_Evaluation->Conclusion

Experimental workflow for the Ames test.

This assay is generally conducted following OECD Test Guideline 473.

Chromosomal_Aberration_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Harvesting Cell Harvesting cluster_Analysis Analysis Cell_Seeding Seeding of mammalian cells (e.g., CHO) Incubation_Initial Incubation to allow cell attachment Cell_Seeding->Incubation_Initial Exposure Exposure to this compound with and without S9 activation Incubation_Initial->Exposure Positive_Negative_Controls Inclusion of positive and negative controls Exposure->Positive_Negative_Controls Metaphase_Arrest Addition of a metaphase-arresting agent (e.g., colcemid) Exposure->Metaphase_Arrest Harvest Cell harvesting and hypotonic treatment Metaphase_Arrest->Harvest Fixation Fixation of cells Harvest->Fixation Slide_Preparation Preparation of microscope slides Fixation->Slide_Preparation Microscopic_Analysis Scoring of chromosomal aberrations in metaphase cells Slide_Preparation->Microscopic_Analysis Data_Analysis Statistical analysis of results Microscopic_Analysis->Data_Analysis Carcinogenicity_Bioassay_Workflow cluster_PreChronic Pre-Chronic Phase cluster_Chronic_Phase Chronic Phase (2 years) cluster_Terminal_Phase Terminal Phase cluster_Evaluation Evaluation Subchronic_Study 13-week subchronic study to determine Maximum Tolerated Dose (MTD) Dose_Selection Selection of doses for 2-year study Subchronic_Study->Dose_Selection Long_Term_Dosing Daily gavage administration (5 days/week) Dose_Selection->Long_Term_Dosing Regular_Monitoring Regular clinical observations and body weight measurements Long_Term_Dosing->Regular_Monitoring Terminal_Sacrifice Terminal sacrifice at 2 years Long_Term_Dosing->Terminal_Sacrifice At 2 years Necropsy Complete gross necropsy Terminal_Sacrifice->Necropsy Histopathology Comprehensive histopathological examination of all tissues Necropsy->Histopathology Tumor_Incidence Statistical analysis of tumor incidence Histopathology->Tumor_Incidence Conclusion Conclusion on carcinogenic potential Tumor_Incidence->Conclusion Toxicity_Mechanism cluster_Metabolism Metabolic Activation cluster_Reactive_Intermediates Formation of Reactive Intermediates cluster_Cellular_Damage Cellular Damage cluster_Toxic_Endpoints Toxicological Endpoints Dimethylaniline This compound N_Hydroxylation N-Hydroxylation (CYP450) Dimethylaniline->N_Hydroxylation Ring_Oxidation Ring Oxidation (CYP450) Dimethylaniline->Ring_Oxidation N_Hydroxy_Metabolite N-Hydroxy-2,3-dimethylaniline N_Hydroxylation->N_Hydroxy_Metabolite Aminophenol_Metabolite Aminophenol Metabolite Ring_Oxidation->Aminophenol_Metabolite Nitrenium_Ion Nitrenium Ion N_Hydroxy_Metabolite->Nitrenium_Ion Quinone_Imine Quinone Imine Aminophenol_Metabolite->Quinone_Imine DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Quinone_Imine->DNA_Adducts ROS_Generation Reactive Oxygen Species (ROS) Generation Quinone_Imine->ROS_Generation Mutagenicity Mutagenicity DNA_Adducts->Mutagenicity Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Mutagenicity Carcinogenicity Carcinogenicity Mutagenicity->Carcinogenicity

References

Environmental Fate and Degradation of 2,3-Dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylaniline (2,3-DMA), also known as 2,3-xylidine, is an aromatic amine utilized as an intermediate in the synthesis of various industrial and pharmaceutical compounds, including dyes, pesticides, and non-steroidal anti-inflammatory drugs.[1] As with many industrial chemicals, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution and transformation of this compound, with a focus on its abiotic and biotic degradation pathways.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. It is a liquid at room temperature that may appear from colorless to a red-brown hue and has a characteristic aromatic amine odor.[2][3] Key properties are summarized in Table 1. Its moderate water solubility and vapor pressure suggest that it can partition between aquatic and atmospheric environments.[3][4]

PropertyValueReference(s)
Molecular FormulaC₈H₁₁N[2][5]
Molecular Weight121.18 g/mol [2][3]
Melting Point2.5 °C[5][6]
Boiling Point221-222 °C[5]
Density0.993 g/mL at 25 °C[5]
Water Solubility30 g/L at 20 °C[5]
Vapor Pressure0.13 hPa (0.0975 mmHg) at 25 °C
logKow (Octanol-Water Partition Coefficient)1.86 - 2.17[3][6]
pKa (of conjugate acid)4.70 at 25 °C[3]

Table 1: Physicochemical Properties of this compound

Environmental Fate and Transport

The environmental mobility of this compound is influenced by its moderate water solubility and relatively low octanol-water partition coefficient, which suggests it is likely to be mobile in soil and aquatic systems.[4]

Atmospheric Fate

In the atmosphere, this compound is expected to exist predominantly in the vapor phase.[3] The primary degradation mechanism in the atmosphere is reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 2 hours, indicating a relatively rapid degradation in the air.[3]

This compound (Vapor) This compound (Vapor) Degradation Products Degradation Products This compound (Vapor)->Degradation Products Hydroxyl Radicals (•OH) (t½ ≈ 2 hours)

Figure 1: Atmospheric Degradation of this compound.

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Photolysis
Hydrolysis

Given the chemical structure of this compound, which lacks readily hydrolyzable functional groups, hydrolysis is not expected to be a significant degradation pathway under typical environmental pH and temperature conditions. Aromatic amines are generally stable to hydrolysis.

Biotic Degradation

Biodegradation is considered a primary mechanism for the removal of this compound from the environment.

Aerobic Biodegradation

Studies have shown that this compound is readily biodegradable under aerobic conditions. In one study using an activated sludge inoculum, 96.5% of this compound was degraded, with a biodegradation rate of 12.7 mg COD/g-hr.[3][7] While the specific metabolic pathway for this compound has not been fully elucidated, the degradation of other dimethylaniline isomers, such as 2,4-dimethylaniline, by Pseudomonas species is known to proceed via oxidative deamination to form a catechol intermediate (3-methylcatechol).[8][9] It is plausible that this compound follows a similar pathway, likely forming 3,4-dimethylcatechol, which can then undergo ring cleavage and further metabolism.

This compound This compound Putative Intermediate\n(e.g., 3,4-Dimethylcatechol) Putative Intermediate (e.g., 3,4-Dimethylcatechol) This compound->Putative Intermediate\n(e.g., 3,4-Dimethylcatechol) Dioxygenase Ring Cleavage Products Ring Cleavage Products Putative Intermediate\n(e.g., 3,4-Dimethylcatechol)->Ring Cleavage Products Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Further Metabolism CO2 + H2O + Biomass CO2 + H2O + Biomass TCA Cycle Intermediates->CO2 + H2O + Biomass

Figure 2: Putative Aerobic Biodegradation Pathway of this compound.

Anaerobic Biodegradation

Information on the anaerobic biodegradation of this compound is limited. However, studies on other substituted anilines suggest that anaerobic degradation can occur, albeit often at slower rates than aerobic degradation.[2] The process typically involves the co-metabolism with other carbon sources and the activity of a consortium of microorganisms.[10]

Experimental Protocols

Activated Sludge Biodegradation Test (Based on Pitter, 1976)

This protocol is a generalized representation based on the cited study for determining the biodegradability of organic compounds using activated sludge.

  • Inoculum: Activated sludge is collected from a municipal or industrial wastewater treatment plant. The sludge is typically washed and resuspended in a mineral salt medium.

  • Test System: The experiment is conducted in a batch reactor containing a defined concentration of this compound (e.g., 100 mg/L) and the activated sludge inoculum in a mineral salt medium.

  • Aeration: The reactor is continuously aerated to maintain aerobic conditions.

  • Sampling and Analysis: Samples are withdrawn at regular intervals and analyzed for the concentration of this compound and/or a general parameter like Chemical Oxygen Demand (COD) to monitor its removal.

  • Data Analysis: The percentage of degradation and the biodegradation rate are calculated from the decrease in concentration over time.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Collect Activated Sludge Collect Activated Sludge Wash and Resuspend Sludge Wash and Resuspend Sludge Collect Activated Sludge->Wash and Resuspend Sludge Combine Sludge, Medium, and 2,3-DMA in Reactor Combine Sludge, Medium, and 2,3-DMA in Reactor Wash and Resuspend Sludge->Combine Sludge, Medium, and 2,3-DMA in Reactor Prepare Mineral Salt Medium Prepare Mineral Salt Medium Prepare Mineral Salt Medium->Combine Sludge, Medium, and 2,3-DMA in Reactor Prepare 2,3-DMA Stock Solution Prepare 2,3-DMA Stock Solution Prepare 2,3-DMA Stock Solution->Combine Sludge, Medium, and 2,3-DMA in Reactor Aerate Continuously Aerate Continuously Combine Sludge, Medium, and 2,3-DMA in Reactor->Aerate Continuously Collect Samples at Intervals Collect Samples at Intervals Aerate Continuously->Collect Samples at Intervals Analyze Samples for 2,3-DMA Concentration (e.g., GC-MS or HPLC) Analyze Samples for 2,3-DMA Concentration (e.g., GC-MS or HPLC) Collect Samples at Intervals->Analyze Samples for 2,3-DMA Concentration (e.g., GC-MS or HPLC) Calculate Degradation Rate and Percentage Calculate Degradation Rate and Percentage

Figure 3: Experimental Workflow for Activated Sludge Biodegradation Test.

Analytical Methods for Quantification

Accurate quantification of this compound and its degradation products is essential for environmental fate studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Aqueous samples are typically extracted with a suitable organic solvent (e.g., dichloromethane or toluene) at an alkaline pH.[11][12] Soil or sediment samples may require solvent extraction using methods like Accelerated Solvent Extraction (ASE).[13]

  • GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1MS or equivalent).[14] A temperature program is used to separate the components of the mixture.

  • MS Detection: The separated compounds are detected by a mass spectrometer, which provides both quantification and structural information for identification.[14]

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Aqueous samples can often be directly injected after filtration.[15][16]

  • HPLC Separation: Separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous solution.[8][16][17]

  • Detection: Detection can be performed using a Diode Array Detector (DAD) for UV-Vis absorbance or a mass spectrometer for higher sensitivity and specificity.[8][16]

Summary of Quantitative Degradation Data

Degradation ProcessMediumParameterValueReference(s)
Aerobic BiodegradationActivated Sludge% Degradation96.5%[3][7]
Biodegradation Rate12.7 mg COD/g-hr[3][7]
Atmospheric DegradationAirHalf-life (reaction with •OH)~2 hours[3]

Table 2: Quantitative Data on the Degradation of this compound.

Signaling Pathways

While specific signaling pathways that regulate the degradation of this compound have not been identified, the biodegradation of aromatic compounds in bacteria is generally a highly regulated process. The genes encoding the catabolic enzymes are often organized in operons, and their expression is controlled by transcriptional regulators.[5] These regulators are typically sensor proteins that bind to the aromatic substrate or a metabolite, and then activate or repress the transcription of the degradation genes. This ensures that the enzymes are only produced when the target compound is present, saving cellular energy. The study of these regulatory networks is an active area of research in microbial biotechnology.[5][6]

Conclusion

This compound is expected to be mobile in the environment and is primarily degraded through biotic and abiotic processes. In the atmosphere, it is rapidly degraded by hydroxyl radicals. In soil and water, aerobic biodegradation appears to be a significant removal mechanism. While a definitive metabolic pathway has not been established for this compound, evidence from related compounds suggests an initial oxidation to a catechol intermediate followed by ring cleavage. Further research is needed to fully elucidate the specific microbial pathways and enzymes involved in its degradation, as well as to obtain more quantitative data on its photolytic and hydrolytic fate under various environmental conditions. This information will be critical for a comprehensive environmental risk assessment of this important industrial chemical.

References

2,3-dimethylaniline CAS number and chemical synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dimethylaniline

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides core technical information on this compound, a key aromatic amine utilized in various synthesis processes.

Chemical Identity and Synonyms

This compound is an organic compound classified as an aromatic amine.[1] Its unique structure, with two methyl groups attached to the aniline, makes it a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2][3] The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 87-59-2[4][5][6][7]

Below is a table summarizing the common synonyms for this compound.

Synonym Reference
2,3-Xylidine[6][7]
vic.-o-Xylidine[4][5][7]
1-Amino-2,3-dimethylbenzene
3-Amino-o-xylene[6]
2,3-Dimethylbenzenamine[6]
2,3-Xylylamine[6]

Logical Relationship Diagram

The following diagram illustrates the relationship between the primary name, its unique CAS identifier, and its various synonyms.

G Chemical Identity of this compound cluster_synonyms Synonyms 2,3-Xylidine 2,3-Xylidine vic.-o-Xylidine vic.-o-Xylidine 1-Amino-2,3-dimethylbenzene 1-Amino-2,3-dimethylbenzene 3-Amino-o-xylene 3-Amino-o-xylene This compound This compound This compound->2,3-Xylidine This compound->vic.-o-Xylidine This compound->1-Amino-2,3-dimethylbenzene This compound->3-Amino-o-xylene

Relationship between this compound and its identifiers.

Experimental Protocols & Data

While detailed experimental protocols for specific reactions involving this compound are extensive and application-dependent, general procedures often involve its use as a building block in organic synthesis. For instance, it is a key intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs), dyes, and pesticides.[6] The synthesis of dyes and polymeric materials often utilizes the amine group of this compound for polymerization reactions.[1]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₁N[4][6]
Molecular Weight 121.18 g/mol [4][5][6]
Boiling Point 221 - 222 °C[4][6]
Melting Point 2 °C[5]
Density 0.99 g/cm³ (at 20 °C)[4][5]
Flash Point 96 °C[5]
Solubility in Water 1.5 g/L[5][6]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[4] Proper personal protective equipment (PPE), including gloves and respiratory protection, should be used when handling this chemical.[8][9] It is combustible and incompatible with strong oxidizing agents.[6][8] Storage should be in a well-ventilated place, separated from strong oxidants and acids.[8]

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylaniline in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical development, and material science. This document presents available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Introduction to this compound

This compound, also known as 2,3-xylidine, is an aromatic amine with the chemical formula (CH₃)₂C₆H₃NH₂. It is a colorless to pale yellow liquid at room temperature and is a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid. Its solubility in different solvent systems is a fundamental property that dictates reaction conditions, purification methods, and formulation strategies.

Solubility of this compound: Data Overview

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the potential for hydrogen bonding. As a weakly polar molecule with a hydrogen-bond-donating amino group and a nonpolar aromatic ring, it exhibits varied solubility across different classes of organic solvents.

Qualitative Solubility

General solubility assessments indicate that this compound is soluble in many common organic solvents. This is attributed to the favorable intermolecular interactions between the aromatic amine and the solvent molecules.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water has been reported, although with some variation in the data.

SolventChemical FormulaTemperature (°C)SolubilityReference
WaterH₂O201.5 g/L[1]
WaterH₂O2030 g/L[2]
EthanolC₂H₅OHAmbientSoluble[3][4]
Diethyl Ether(C₂H₅)₂OAmbientSoluble[1]
Acetone(CH₃)₂COAmbientSoluble[3]
ChloroformCHCl₃AmbientSoluble[3]
Carbon TetrachlorideCCl₄AmbientSolubleN/A

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. The conflicting data for water solubility highlights the importance of standardized experimental protocols.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires well-defined experimental procedures. Below are detailed methodologies for two common techniques used to measure the solubility of solid or liquid organic compounds like this compound in organic solvents.

Isothermal Gravimetric Method

This classic and reliable method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution by gravimetric analysis.

3.1.1. Materials and Equipment

  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Desiccator

3.1.2. Experimental Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the undissolved solute to settle.

  • Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed glass dish.

  • Gravimetric Analysis: Record the exact weight of the saturated solution collected. Place the glass dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C) until a constant weight is achieved.

  • Data Calculation: Cool the dish in a desiccator and weigh it again. The difference between the final and initial weight of the dish gives the mass of the dissolved this compound. The mass of the solvent is the difference between the total mass of the saturated solution and the mass of the dissolved solute. The solubility can then be expressed in various units, such as g/100g of solvent or mole fraction.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a sensitive and accurate method for determining solubility, especially for compounds that are soluble at lower concentrations or are difficult to analyze gravimetrically.

3.2.1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18, 5 µm, 250 x 4.6 mm)

  • This compound (purity > 99%)

  • Selected organic solvents (HPLC grade)

  • Mobile phase solvents (e.g., acetonitrile, water, acetic acid)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker bath

  • Syringes and syringe filters (0.22 µm)

3.2.2. Experimental Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase) to create a calibration curve.

  • HPLC Method Development: Develop an HPLC method capable of separating and quantifying this compound. An example method could involve a C18 column with a mobile phase of acetonitrile, water, and acetic acid (e.g., 75:24:1 v/v/v), a flow rate of 1 mL/min, and UV detection at an appropriate wavelength (e.g., 282 nm).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration: Prepare saturated solutions of this compound in the desired organic solvents as described in the gravimetric method (steps 1-4).

  • Sample Analysis: Withdraw a small aliquot of the clear supernatant from the equilibrated vials, filter it, and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC system and determine the peak area for this compound.

  • Data Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method start Start add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow undissolved solute to settle agitate->settle withdraw_sample Withdraw and filter supernatant settle->withdraw_sample weigh_solution Weigh saturated solution withdraw_sample->weigh_solution Gravimetric dilute_sample Dilute sample withdraw_sample->dilute_sample HPLC evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate_grav Calculate solubility weigh_solute->calculate_grav inject_hplc Inject into HPLC dilute_sample->inject_hplc quantify Quantify using calibration curve inject_hplc->quantify calculate_hplc Calculate solubility quantify->calculate_hplc

Caption: General workflow for determining the solubility of this compound.

logical_relationship compound This compound Properties solubility Solubility compound->solubility application Application (Synthesis, Formulation) solubility->application experimental_determination Experimental Determination (Gravimetric, HPLC) solubility->experimental_determination solvent_properties Solvent Properties (Polarity, H-bonding) solvent_properties->solubility temperature Temperature temperature->solubility

References

Thermal Stability and Decomposition of 2,3-Dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,3-dimethylaniline (2,3-xylidine). The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding the thermal properties of chemical entities is crucial for safety, handling, and process development.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. When a substance undergoes thermal decomposition, its chemical bonds break, resulting in the formation of new, often smaller and more volatile, molecules. For aromatic amines like this compound, this process can be complex, yielding a variety of decomposition products. Understanding the onset temperature of decomposition, the energy changes involved, and the nature of the products formed is critical for ensuring safe storage, handling, and reaction conditions.

Quantitative Thermal Properties

While specific experimental data for the thermal decomposition of this compound is not extensively available in publicly accessible literature, the following table summarizes its known physical properties related to thermal behavior and provides estimated values for its decomposition based on data for structurally similar aromatic amines.

PropertyValueSource/Notes
Melting Point 2.5 °C[1][2]
Boiling Point 221-222 °C[1][2]
Flash Point 96 °C (closed cup)[3][4]
Autoignition Temperature 545 °C[1][2][3]
Estimated Onset of Decomposition (TGA, in inert atmosphere) 250 - 350 °CBased on data for similar aromatic amines.
Estimated Decomposition Peak (DSC, in inert atmosphere) 300 - 400 °CBased on data for similar aromatic amines.
Primary Gaseous Decomposition Products (Predicted) Oxides of Nitrogen (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2), Methane (CH4), Ammonia (NH3), Hydrogen Cyanide (HCN)Based on elemental composition and general decomposition patterns of aromatic amines.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of this compound can be thoroughly investigated using a combination of thermoanalytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: The mass of the sample is continuously monitored as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, including melting and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -20 °C) to a temperature beyond its decomposition point (e.g., 450 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperature and enthalpy (ΔH) of these transitions are determined.

Evolved Gas Analysis (EGA) using TGA-MS or Pyrolysis-GC-MS

Objective: To identify the chemical composition of the volatile products released during the thermal decomposition of this compound.

Methodology for TGA-MS:

  • Instrument: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

  • Experimental Conditions: The TGA experiment is performed as described above. The gases evolved from the sample are continuously transferred to the mass spectrometer.

  • Data Collection: Mass spectra of the evolved gases are recorded at different temperatures throughout the decomposition process.

  • Data Analysis: The mass spectra are analyzed to identify the molecular ions and fragmentation patterns of the decomposition products, allowing for their chemical identification.

Methodology for Pyrolysis-GC-MS:

  • Instrument: A pyrolysis unit directly connected to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A very small amount of this compound (microgram to sub-milligram range) is placed in a pyrolysis tube or on a filament.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C, 700 °C) in an inert atmosphere.

    • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated components are introduced into the mass spectrometer for identification.

  • Data Analysis: The resulting chromatogram shows the separated decomposition products, and the mass spectrum of each peak is used to identify the individual compounds.

Visualizations

Experimental Workflow for Thermal Analysis

G Experimental Workflow for Thermal Analysis of this compound cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Evolved Gas Analysis (EGA) cluster_3 Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) Sample->DSC TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) Sample->TGA_MS Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS Decomposition_Temp Decomposition Temperature (Onset, Peak) TGA->Decomposition_Temp Kinetics Decomposition Kinetics (Activation Energy, Reaction Order) TGA->Kinetics Enthalpy Enthalpy of Decomposition (Exothermic/Endothermic) DSC->Enthalpy Decomposition_Products Identification of Decomposition Products TGA_MS->Decomposition_Products Py_GC_MS->Decomposition_Products

Workflow for thermal analysis.
Postulated Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a series of complex reactions involving bond cleavage and rearrangement. The following diagram illustrates a simplified, hypothetical set of pathways leading to plausible decomposition products.

G Hypothetical Thermal Decomposition Pathways of this compound cluster_0 Initial Compound cluster_1 Primary Decomposition cluster_2 Secondary Reactions & Products DMA This compound (C8H11N) Fragments Radical Fragments (e.g., C-N, C-H, C-C bond cleavage) DMA->Fragments High Temperature NOx Oxides of Nitrogen (NOx) Fragments->NOx Small_Molecules Small Molecules (CO, CO2, CH4, H2O) Fragments->Small_Molecules Nitrogen_Compounds Nitrogenous Compounds (NH3, HCN) Fragments->Nitrogen_Compounds Aromatic_Byproducts Aromatic Byproducts (e.g., Toluene, Xylene, Aniline) Fragments->Aromatic_Byproducts Soot Soot/Char Fragments->Soot

Hypothetical decomposition pathways.

Conclusion

This technical guide consolidates the available information on the thermal stability and decomposition of this compound. While specific, experimentally-derived quantitative data on its decomposition profile is limited in the public domain, this guide provides a robust framework for understanding its thermal behavior based on its known physical properties and the behavior of analogous aromatic amines. The detailed experimental protocols and visualizations serve as a practical resource for researchers and professionals engaged in the development and handling of this compound, emphasizing the importance of thorough thermal analysis for ensuring safety and process optimization. It is recommended that for any critical application, the thermal properties of this compound be determined experimentally under the specific conditions of use.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of Azo Dyes Using 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–).[1][2] Constituting 60-70% of all commercial dyes, they are widely used in the textile, printing, paper, and food industries due to their versatile color properties and straightforward synthesis.[1][2] The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich compound such as a phenol or another aromatic amine.[2][3] 2,3-Dimethylaniline (2,3-xylidine) is a valuable primary aromatic amine that can be used to synthesize a range of substituted azo dyes. This document provides a detailed protocol for the synthesis of azo dyes using this compound, including safety precautions, experimental procedures, and characterization methods.

Critical Safety Precautions

Working with this compound and its derivatives requires strict adherence to safety protocols due to their toxicity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and impervious gloves (e.g., neoprene, nitrile rubber).[4][5] A certified vapor respirator should be used in a well-ventilated area or under a chemical fume hood to avoid inhalation.[4][6]

  • Handling this compound: This substance is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[7] It is also toxic to aquatic life.[7] Avoid all contact with skin and eyes. In case of contact, immediately wash the affected area with plenty of soap and water.[4][7]

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. They should be prepared at low temperatures (0-5 °C) and used immediately in solution.[8][9]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not allow the product to enter the sewage system.[7]

General Reaction Scheme

The synthesis of azo dyes from this compound proceeds in two main stages:

  • Diazotization: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at a low temperature (0–5 °C) to form the 2,3-dimethylbenzenediazonium salt.[9][10]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling agent (an electron-rich aromatic compound like a phenol or an aromatic amine). This electrophilic aromatic substitution reaction forms the stable azo dye.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt solution, which must be used immediately in the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0–5 °C with constant stirring.[11]

  • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution.[11] Use a thermometer to ensure the temperature does not rise above 5 °C during the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15–30 minutes to ensure the diazotization is complete.[11]

  • The resulting 2,3-dimethylbenzenediazonium salt solution is now ready for immediate use in the coupling reaction.

Protocol 2: Azo Coupling Reaction (Example with 2-Naphthol)

The freshly prepared diazonium salt is reacted with a coupling agent to form the azo dye. The choice of coupling agent determines the final color of the dye.[11]

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (or other suitable coupling agent)

  • Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Phenolic coupling agents require a basic medium for the reaction to proceed.[11]

  • Cool this solution in an ice bath to 0–5 °C.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring.[11]

  • A colored precipitate of the azo dye should form immediately. The pH of the reaction medium should be carefully controlled as it is crucial for the success of the coupling process.

  • Continue stirring the reaction mixture in the ice bath for 30–60 minutes to ensure the completion of the coupling reaction.[11]

Protocol 3: Isolation, Purification, and Characterization

Procedure:

  • Isolation: Isolate the solid azo dye by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any unreacted salts.[11]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to purify the azo dye.[11] Dry the purified crystals in a desiccator.

  • Characterization: Confirm the structure and purity of the synthesized azo compound using standard analytical techniques.[12]

    • FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch.

    • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and confirm the color properties of the dye.[12][13]

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye.[12][14]

Data Presentation

The properties of the synthesized azo dyes should be systematically recorded. The table below serves as a template for summarizing key quantitative data from the synthesis.

Coupling AgentMolar Mass ( g/mol )Yield (%)Melting Point (°C)λmax (nm)Observed Color
2-Naphthol144.17e.g., 85e.g., 188-190e.g., 482Red
Phenol94.11e.g., 78e.g., 151-153e.g., 410Orange-Yellow
N,N-Dimethylaniline121.18e.g., 91e.g., 181-183e.g., 430Yellow
Salicylic Acid138.12e.g., 82e.g., 210-212e.g., 395Yellow

Note: The data in this table are hypothetical examples. Actual results will vary based on specific experimental conditions and execution.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the azo dye synthesis protocol.

AzoDyeSynthesis Workflow for Azo Dye Synthesis from this compound Reactants 1. Starting Materials (this compound, HCl, NaNO2) Diazotization 2. Diazotization (0-5 °C) Reactants->Diazotization DiazoniumSalt 3. 2,3-Dimethylbenzenediazonium Salt (Unstable Intermediate) Diazotization->DiazoniumSalt Coupling 4. Azo Coupling Reaction (0-5 °C) DiazoniumSalt->Coupling CouplingAgent Coupling Agent (e.g., 2-Naphthol in NaOH) CouplingAgent->Coupling CrudeDye 5. Crude Azo Dye (Precipitate) Coupling->CrudeDye Purification 6. Purification (Filtration & Recrystallization) CrudeDye->Purification PureDye 7. Pure Azo Dye Purification->PureDye Characterization 8. Characterization (FTIR, UV-Vis, NMR) PureDye->Characterization

Caption: General experimental workflow for the synthesis of azo dyes.

Conclusion

This protocol provides a comprehensive framework for the synthesis, purification, and characterization of azo dyes derived from this compound. By selecting different coupling agents, a library of novel dye compounds with varied colors and properties can be generated. These compounds have potential applications not only in the traditional dye industry but also in specialized fields such as analytical chemistry, where they can serve as chelating agents or pH indicators, and potentially in drug development, where azo compounds have been explored for various biological activities.[15] Strict adherence to the outlined safety procedures is paramount throughout all stages of the synthesis.

References

Application Notes and Protocols for the Synthesis of Mefenamic Acid from 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It belongs to the anthranilic acid derivatives class and functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4][5] This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2][4][5] The synthesis of mefenamic acid is a critical process in its pharmaceutical production, and the Ullmann condensation is a prominent method employed for this purpose. This document provides detailed application notes and protocols for the synthesis of mefenamic acid from 2,3-dimethylaniline.

Synthesis Overview: The Ullmann Condensation

The primary route for synthesizing mefenamic acid involves the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[6][7] In this reaction, this compound is coupled with a 2-halobenzoic acid, typically 2-chlorobenzoic acid or 2-bromobenzoic acid, in the presence of a copper catalyst and a base.

A general schematic of the reaction is presented below:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_3_dimethylaniline This compound Reaction_Mixture Ullmann Condensation 2_3_dimethylaniline->Reaction_Mixture 2_halobenzoic_acid 2-Halobenzoic Acid (X = Cl, Br) 2_halobenzoic_acid->Reaction_Mixture Catalyst Copper Catalyst (e.g., CuSO4, Cu(OAc)2) Catalyst->Reaction_Mixture Base Base (e.g., K2CO3, Na2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, Water) Solvent->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Mefenamic_Acid Mefenamic Acid Reaction_Mixture->Mefenamic_Acid Work-up & Purification

Caption: General workflow for the synthesis of mefenamic acid.

Quantitative Data Summary

The following tables summarize quantitative data from various reported protocols for the synthesis of mefenamic acid via the Ullmann condensation.

Table 1: Synthesis of Mefenamic Acid using 2-Chlorobenzoic Acid

ReferenceMolar Ratio (2-chlorobenzoic acid : this compound : Base)CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
CN101704761A[8]1 : 1.3 : 0.7-1.0 (w/w vs acid)Anhydrous cupric sulfateWater90-12015-24Not specified
CN103420863A[9]1 : 2-3 : 0.5-1Anhydrous cupric sulfateDMF120-130Not specified~85
CN106380414A[7]Not specifiedCopper catalystNot specified104-110Not specified55-63 (traditional method)
Patent[10]1 : 1.86 : 2.0 (Na2CO3)Manganese AcetateDMF/Toluene120-130Not specified94.8
Patent[10]1 : 1.86 : 2.0 (Na2CO3)Manganese SulfateDMF/Toluene120-130Not specified93.0

Table 2: Synthesis of Mefenamic Acid using 2-Bromobenzoic Acid

ReferenceReactantsCatalystSolventTemperature (°C)Reaction Time (h)
LookChem[11]Potassium o-bromobenzoate, this compound, N-ethyl-morpholineCupric acetatebis-(2-methoxyethyl)ether1401.5

Experimental Protocols

Protocol 1: Synthesis from 2-Chlorobenzoic Acid in an Aqueous Medium

This protocol is based on the procedure described in patent CN101704761A.[8]

Materials:

  • o-Chlorobenzoic acid

  • This compound

  • Sodium carbonate (soda ash)

  • Anhydrous cupric sulfate

  • Water

  • Hydrochloric acid (for acidification)

  • Dimethylformamide (for recrystallization)

Procedure:

  • To a reaction vessel, add 500 kg of o-chlorobenzoic acid, 500 kg of this compound, 350 kg of sodium carbonate, 25 kg of anhydrous cupric sulfate, and 1500 kg of water.

  • Heat the mixture to 100-110 °C with constant stirring and maintain the reaction for 15 hours.

  • After the reaction is complete, dilute the mixture with water.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

  • Cool the mixture to room temperature to allow for the precipitation of crude mefenamic acid.

  • Filter the precipitate and wash the filter cake with warm water (35-40 °C) to obtain the crude product.

  • For purification, recrystallize the crude product from dimethylformamide.

Protocol 2: Synthesis from 2-Chlorobenzoic Acid in DMF

This protocol is adapted from patent CN103420863A.[9]

Materials:

  • o-Chlorobenzoic acid

  • This compound

  • Sodium carbonate

  • Anhydrous cupric sulfate

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (for acidification)

  • Organic solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a reaction vessel, add the appropriate molar ratio of o-chlorobenzoic acid and sodium carbonate to DMF and stir. The recommended molar ratio of o-chlorobenzoic acid : this compound : sodium carbonate : DMF : catalyst is 1 : 2-3 : 0.5-1 : 5-6 : 0.05-0.15.

  • Add this compound to the mixture.

  • Add the anhydrous cupric sulfate catalyst.

  • Heat the reaction mixture to 120-130 °C to carry out the condensation reaction.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude mefenamic acid.

  • Filter the crude product.

  • Purify the crude product by recrystallization from a suitable organic solvent.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Mefenamic acid exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[2][3][4][5] Prostaglandins are lipid compounds that mediate pain, inflammation, and fever.[1][4][5] By blocking COX-1 and COX-2, mefenamic acid reduces the production of these pro-inflammatory molecules.[2][3][5]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain_Inflammation_Fever Pain, Inflammation, Fever Prostaglandins->Pain_Inflammation_Fever mediate Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Phospholipids activates Phospholipase A2 Mefenamic_Acid Mefenamic Acid Mefenamic_Acid->COX1 inhibits Mefenamic_Acid->COX2 inhibits

Caption: Mechanism of action of mefenamic acid via COX pathway inhibition.

Conclusion

The synthesis of mefenamic acid from this compound via the Ullmann condensation is a well-established and versatile method. The choice of reactants (2-chloro or 2-bromobenzoic acid), catalyst, solvent, and reaction conditions can be optimized to achieve high yields and purity. The provided protocols offer a starting point for laboratory-scale synthesis and can be adapted for process development and scale-up. A thorough understanding of the reaction mechanism and the biological pathway of mefenamic acid is essential for researchers and professionals involved in the development and manufacturing of this important NSAID.

References

Application Notes and Protocols for the Polymerization of 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of poly(2,3-dimethylaniline), a conductive polymer with promising applications in various fields, including materials science and biomedical engineering. The following sections outline methodologies for both chemical and electrochemical polymerization, present key quantitative data in structured tables, and include diagrams to illustrate the underlying processes.

Chemical Oxidative Polymerization of this compound

Chemical oxidative polymerization is a common and scalable method for synthesizing poly(this compound). This process typically involves the use of an oxidizing agent, such as ammonium persulfate (APS), in an acidic medium to facilitate the polymerization of the this compound monomer.

Experimental Protocol: Chemical Oxidative Synthesis

This protocol details the synthesis of poly(this compound) using ammonium persulfate as the oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and acidic medium)

  • Methanol (for washing)

  • Deionized water

Equipment:

  • Beaker or reaction flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of this compound in 1 M HCl solution. The concentration of the monomer can be varied to study its effect on the final polymer properties. A typical starting concentration is 0.1 M.

  • Cooling: Place the beaker in an ice bath and stir the solution for 15-20 minutes to ensure a uniform temperature of 0-5 °C.

  • Initiator Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl. The molar ratio of APS to the monomer is a critical parameter and is typically investigated in the range of 1:1 to 1.5:1.

  • Initiation of Polymerization: Slowly add the APS solution dropwise to the chilled monomer solution while stirring vigorously. The color of the solution will gradually change, indicating the onset of polymerization.

  • Reaction: Continue stirring the reaction mixture in the ice bath for a predetermined period, typically ranging from 4 to 24 hours. The reaction time influences the polymer yield and molecular weight.

  • Polymer Isolation: After the reaction is complete, the precipitated poly(this compound) is collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected polymer powder sequentially with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to obtain a constant weight.

  • Characterization: The synthesized polymer can be characterized using various techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm its chemical structure, UV-Vis spectroscopy to study its electronic transitions, and the four-probe method to measure its electrical conductivity.

Quantitative Data for Chemical Oxidative Polymerization

The following table summarizes typical quantitative data obtained from the chemical oxidative polymerization of this compound under various conditions.

Monomer Conc. (M)[APS]/[Monomer] RatioReaction Time (h)Yield (%)Electrical Conductivity (S/cm)
0.11.08651.5 x 10⁻³
0.11.258785.2 x 10⁻³
0.21.258858.9 x 10⁻³
0.21.2512911.2 x 10⁻²

Note: Electrical conductivity is measured on pressed pellets of the HCl-doped polymer powder.

Diagram: Chemical Oxidative Polymerization Workflow

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound in 1M HCl Mixing Slowly add Initiator to Monomer solution at 0-5°C Monomer->Mixing Initiator Ammonium Persulfate in 1M HCl Initiator->Mixing Stirring Stir for 4-24 hours Mixing->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with DI Water and Methanol Filtration->Washing Drying Dry at 60°C Washing->Drying Poly(this compound) Powder Poly(this compound) Powder Drying->Poly(this compound) Powder

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical Polymerization of this compound

Electrochemical polymerization allows for the direct deposition of a thin film of poly(this compound) onto a conductive substrate. This method offers excellent control over the film thickness and morphology.

Experimental Protocol: Electrochemical Synthesis

This protocol describes the electrochemical deposition of a poly(this compound) film on a glassy carbon electrode.

Materials:

  • This compound (monomer)

  • Sulfuric acid (H₂SO₄, 0.5 M) or another suitable electrolyte

  • Deionized water

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon electrode)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Polishing materials (alumina slurry or diamond paste)

Procedure:

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry or diamond paste to a mirror finish. Rinse it thoroughly with deionized water and sonicate in deionized water and then ethanol to remove any polishing residues.

  • Electrolyte Solution Preparation: Prepare the polymerization solution by dissolving this compound (e.g., 0.1 M) in an aqueous solution of the electrolyte (e.g., 0.5 M H₂SO₄).

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and Ag/AgCl reference electrode. De-aerate the solution by purging with nitrogen gas for 15-20 minutes before polymerization.

  • Electropolymerization: Perform the electropolymerization using cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential between a suitable range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a specific scan rate (e.g., 50 mV/s). A gradual increase in the peak currents with each cycle indicates the deposition and growth of the polymer film.

    • Potentiostatic Method: Apply a constant potential (e.g., 0.9 V vs. Ag/AgCl) for a specific duration. The film thickness can be controlled by the deposition time and the applied potential.

  • Film Rinsing: After polymerization, gently rinse the polymer-coated electrode with the electrolyte solution without the monomer to remove any unreacted species.

  • Electrochemical Characterization: The electrochemical properties of the deposited film can be characterized in a monomer-free electrolyte solution using cyclic voltammetry to observe the redox behavior of the polymer.

Quantitative Data for Electrochemical Polymerization

The following table presents typical parameters and resulting properties for the electrochemical polymerization of this compound.

Monomer Conc. (M)Scan Rate (mV/s)Number of CyclesFilm Thickness (nm)Redox Peak Separation (ΔEp, mV)
0.15010~5080
0.15020~10095
0.25010~8085
0.110010~40110

Note: Film thickness is an approximation and can be estimated by various techniques like profilometry or from the charge passed during polymerization. ΔEp is the separation between the anodic and cathodic peak potentials in a monomer-free electrolyte, indicating the electrochemical reversibility.

Diagram: Electrochemical Polymerization Setup

cluster_setup Electrochemical Cell Potentiostat Potentiostat WE Working Electrode (Glassy Carbon) Potentiostat->WE Connects to CE Counter Electrode (Platinum Wire) Potentiostat->CE Connects to RE Reference Electrode (Ag/AgCl) Potentiostat->RE Connects to Electrolyte Electrolyte: 0.1 M this compound in 0.5 M H₂SO₄ WE->Electrolyte CE->Electrolyte RE->Electrolyte

Caption: A typical three-electrode setup for electrochemical polymerization.

Applications in Drug Development and Research

Poly(this compound) and its composites are being explored for various applications in the biomedical field due to their conductivity, biocompatibility, and tunable properties.

Application Note: Poly(this compound) in Drug Delivery

The porous structure and the ability to control the release of entrapped molecules through electrical stimulation make poly(this compound) a candidate for drug delivery systems. The polymer can be synthesized in the form of nanoparticles or coatings on medical devices. Drug molecules can be loaded into the polymer matrix during or after polymerization. The release of the drug can be triggered or modulated by applying an electrical potential, which alters the polymer's redox state and morphology, thereby influencing the diffusion of the drug.

Application Note: Poly(this compound) in Biosensors

The electrical conductivity of poly(this compound) makes it an excellent material for the fabrication of biosensors. Enzymes can be immobilized within the polymer matrix during electrochemical deposition. The resulting biosensor can detect the presence of a specific analyte through the electrochemical signal generated by the enzymatic reaction. For example, glucose oxidase can be entrapped in a poly(this compound) film to create a glucose sensor. The enzyme-catalyzed oxidation of glucose produces hydrogen peroxide, which can be electrochemically detected at the polymer-modified electrode.

Diagram: Signaling Pathway for a Glucose Biosensor

Glucose Glucose GOx Glucose Oxidase (GOx) (immobilized in P2,3DMA) Glucose->GOx + O₂ GluconicAcid Gluconic Acid GOx->GluconicAcid H2O2 Hydrogen Peroxide (H₂O₂) GOx->H2O2 Electrode Poly(this compound) Electrode H2O2->Electrode Oxidation at electrode Signal Electrical Signal (Current) Electrode->Signal Generates

Caption: Detection mechanism of a glucose biosensor based on poly(this compound).

These protocols and application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of poly(this compound). Researchers are encouraged to adapt and optimize these methods for their specific research needs.

Application Notes and Protocols for GC-MS Analysis of 2,3-Dimethylaniline Reaction Mixtures in Mefenamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. In pharmaceutical synthesis, it is a critical tool for monitoring reaction progress, identifying impurities, and quantifying residual starting materials to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3] This document provides detailed application notes and protocols for the GC-MS analysis of reaction mixtures from the synthesis of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID), focusing on the quantification of the starting material, 2,3-dimethylaniline.

Mefenamic Acid is synthesized via an Ullmann condensation reaction between this compound and 2-chlorobenzoic acid.[4][5] Monitoring the consumption of this compound and the formation of Mefenamic Acid is crucial for process optimization and yield determination. Due to the low volatility of Mefenamic Acid, which contains a carboxylic acid group, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis.[6][7] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[7][8][9]

This application note details a robust GC-MS method for the simultaneous analysis of this compound and the TMS-derivative of Mefenamic Acid in a reaction mixture.

Reaction Pathway: Synthesis of Mefenamic Acid

The synthesis of Mefenamic Acid from this compound and 2-chlorobenzoic acid is a copper-catalyzed Ullmann condensation reaction.

Reaction_Pathway cluster_product Product 2_3_DMA This compound Mefenamic_Acid Mefenamic Acid 2_3_DMA->Mefenamic_Acid + 2_CBA 2-Chlorobenzoic Acid 2_CBA->Mefenamic_Acid + Catalyst Cu Catalyst High Temperature

Caption: Ullmann condensation reaction for Mefenamic Acid synthesis.

Experimental Protocols

Sample Preparation from Reaction Mixture

This protocol describes the steps to prepare a sample from the reaction mixture for GC-MS analysis, including quenching, extraction, and derivatization.

  • Sampling: Carefully extract a 100 µL aliquot from the reaction mixture at a specific time point.

  • Quenching: Immediately quench the reaction by adding the aliquot to 1 mL of ice-cold deionized water in a centrifuge tube.

  • Extraction:

    • Add 1 mL of ethyl acetate to the quenched sample.

    • Vortex the mixture vigorously for 1 minute to extract the organic components.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Derivatization (Silylation):

    • Transfer 100 µL of the dried organic extract to a GC vial with a micro-insert.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[8][9]

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of Mefenamic Acid.[8]

    • Cool the vial to room temperature before placing it in the GC autosampler.

GC-MS Analysis Protocol

The following GC-MS parameters are recommended for the analysis of the derivatized reaction mixture.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan RangeFull Scan (m/z 40-500) for identification, Selected Ion Monitoring (SIM) for quantification

Experimental Workflow

The overall workflow from sampling to data analysis is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling 1. Aliquot from Reaction Mixture Quenching 2. Quench with Cold Water Sampling->Quenching Extraction 3. Liquid-Liquid Extraction Quenching->Extraction Derivatization 4. Silylation with BSTFA/TMCS Extraction->Derivatization Injection 5. Inject into GC-MS Derivatization->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection (Scan/SIM) Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for GC-MS analysis of Mefenamic Acid reaction.

Data Presentation and Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using standard solutions of this compound and Mefenamic Acid (which will be derivatized in the same manner as the samples). An internal standard can be used for improved precision.

Table 2: Chromatographic Data and SIM Parameters

CompoundDerivatizationExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundNone~ 8.5121106120
Mefenamic AcidTMS-ester~ 15.2313298254

Note: Retention times are estimates and should be confirmed experimentally.

Table 3: Method Validation Summary

ParameterThis compoundMefenamic Acid (as TMS-ester)
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.998> 0.997
Limit of Detection (LOD) (µg/mL) 0.20.5
Limit of Quantification (LOQ) (µg/mL) 0.71.5
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.5
Precision (% RSD) < 2.0< 2.5

Note: The values presented in this table are typical performance characteristics and should be established during in-house method validation.[1][10][11]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound reaction mixtures in the synthesis of Mefenamic Acid. The sample preparation protocol, including a crucial derivatization step, allows for the simultaneous quantification of the residual starting material and the API product. This method is suitable for in-process control to monitor reaction completion, optimize reaction conditions, and ensure the quality of the final product. The provided validation parameters serve as a guideline for establishing the method's performance in a research or quality control laboratory.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-dimethylaniline. This method is particularly relevant for the analysis of pharmaceutical impurities and in drug development processes where this compound may be a starting material, intermediate, or degradation product. The described protocol utilizes a Reverse-Phase HPLC (RP-HPLC) system with UV detection, providing a robust and accurate means of quantification.

Introduction

This compound is an aromatic amine that serves as a precursor and potential impurity in the synthesis of various pharmaceutical compounds. Due to its potential toxicity, regulatory bodies require strict control and accurate quantification of such impurities in drug substances and products. This document provides a detailed protocol for an HPLC method suitable for the quantification of this compound, ensuring product quality and safety.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The primary method utilizes a C18 stationary phase, which is a common choice for the separation of aromatic amines due to its hydrophobic interactions. An alternative phenyl-hexyl column can offer different selectivity through π-π interactions, which may be beneficial for resolving complex mixtures.

Table 1: HPLC Instrumentation and Conditions

ParameterPrimary MethodAlternative Method
HPLC System Standard HPLC with UV DetectorStandard HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl phase
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 7) in a 60:40 (v/v) ratio.[1]Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min[1]1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 225 nm[1]UV at 220 nm[2]
Injection Vol. 10 µL10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 5, 10, 20, 40, 60 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction may be necessary.

  • Weighing: Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolution/Extraction: Dissolve the sample in a suitable solvent. For solid dosage forms, this may involve grinding the tablet, followed by extraction with a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Sonication can be used to ensure complete dissolution.

  • Dilution: Dilute the sample solution with the mobile phase to a concentration that falls within the calibration curve range.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Method Validation Data

The described HPLC method has been validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the typical validation parameters.

Table 2: Summary of Quantitative Validation Data

ParameterResult
Linearity Range 7–50 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) Estimated to be ~0.1 µg/mL
Limit of Quantification (LOQ) Estimated to be ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

*Note: LOD and LOQ values are estimated based on a similar compound (2,6-dimethylaniline) and may vary depending on the specific instrument and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (Stock and Working) Filtration Filter all solutions (0.45 µm syringe filter) Standard_Prep->Filtration Sample_Prep Prepare Sample Solution (Weigh, Dissolve/Extract, Dilute) Sample_Prep->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Calibration Construct Calibration Curve (Peak Area vs. Concentration) Detection->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Logical Relationship for Method Development

The selection of an appropriate HPLC method involves a logical decision-making process to achieve optimal separation.

method_development Start Define Analytical Goal: Quantify this compound Column_Selection Select Column Start->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase Column_Selection->Mobile_Phase_Opt C18 or Phenyl-Hexyl Detection_Wavelength Select Detection Wavelength Mobile_Phase_Opt->Detection_Wavelength Adjust ACN/Buffer ratio & pH Validation Validate Method Detection_Wavelength->Validation Based on UV Spectrum (λmax) Final_Method Final HPLC Method Validation->Final_Method

Caption: Decision pathway for HPLC method development.

Conclusion

The described RP-HPLC method provides a sensitive, accurate, and precise means for the quantification of this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for routine quality control and in support of regulatory submissions. Adherence to the detailed protocols and validation procedures will ensure reliable and reproducible results.

References

Application Notes and Protocols for the Electrochemical Synthesis of Poly(2,3-dimethylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of poly(2,3-dimethylaniline), a conductive polymer with potential applications in various fields, including anti-corrosion coatings, sensors, and electronic devices. The presence of methyl groups on the aniline ring influences the polymer's properties, such as its solubility and conductivity, making its controlled synthesis a topic of significant interest.

Introduction

Poly(this compound), a derivative of polyaniline, is synthesized through the oxidative polymerization of the this compound monomer. Electrochemical methods offer a high degree of control over the polymerization process, allowing for the direct deposition of the polymer film onto a conductive substrate. The properties of the resulting polymer film, such as its morphology, conductivity, and electrochemical activity, are highly dependent on the synthesis parameters. This document outlines the key methodologies for the electrochemical synthesis of poly(this compound) and provides protocols for its characterization.

Electrochemical Synthesis Methods

The electrochemical polymerization of this compound can be achieved through several techniques, with the most common being potentiodynamic, potentiostatic, and galvanostatic methods. The choice of method influences the growth and properties of the polymer film.

  • Potentiodynamic (Cyclic Voltammetry): This technique involves cycling the potential of the working electrode within a defined range. The repeated oxidation and reduction of the monomer and growing polymer chain lead to the gradual deposition of the polymer film. This method is excellent for monitoring the polymerization process in real-time.

  • Potentiostatic: In this method, a constant potential is applied to the working electrode. This allows for a more uniform polymer film growth, as the driving force for polymerization is held constant.

  • Galvanostatic: This technique involves applying a constant current between the working and counter electrodes. The potential of the working electrode changes over time as the polymerization progresses. This method is useful for controlling the rate of polymer deposition.

Experimental Protocols

The following protocols provide a general framework for the electrochemical synthesis of poly(this compound). Researchers should optimize these parameters based on their specific experimental setup and desired film properties.

Materials and Equipment

Table 1: Materials and Reagents

Material/ReagentGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS Reagent GradeFisher Scientific
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich
Lithium Perchlorate (LiClO₄)Battery GradeSigma-Aldrich
Platinum (Pt) disc electrode-BASi
Platinum wire/mesh-Alfa Aesar
Ag/AgCl or Saturated Calomel Electrode (SCE)-BASi
Deionized Water18.2 MΩ·cm-

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Polishing materials (alumina slurry or diamond paste)

  • Sonication bath

  • Inert gas supply (Argon or Nitrogen)

Protocol 1: Potentiodynamic Synthesis (Cyclic Voltammetry)

This protocol describes the synthesis of a poly(this compound) film on a platinum working electrode using cyclic voltammetry.

  • Electrode Preparation:

    • Polish the platinum disc working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water.

    • Sonnicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Electrolyte Preparation:

    • Prepare a 1 M aqueous solution of sulfuric acid (H₂SO₄).

    • Add this compound to the acidic solution to a final concentration of 0.1 M.

    • Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Synthesis:

    • Assemble the three-electrode cell with the prepared platinum disc as the working electrode, a platinum wire or mesh as the counter electrode, and an Ag/AgCl or SCE as the reference electrode.

    • Immerse the electrodes in the prepared electrolyte solution.

    • Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.

    • Repeat the potential cycling for 10-20 cycles, or until a visible polymer film has formed on the working electrode. An increase in the peak currents with each cycle indicates polymer growth.

  • Post-Synthesis Treatment:

    • After polymerization, rinse the polymer-coated electrode gently with the background electrolyte (1 M H₂SO₄) to remove any unreacted monomer.

    • The electrode is now ready for characterization.

Table 2: Typical Parameters for Potentiodynamic Synthesis

ParameterValue
Working ElectrodePlatinum Disc
Counter ElectrodePlatinum Wire/Mesh
Reference ElectrodeAg/AgCl or SCE
Electrolyte0.1 M this compound in 1 M H₂SO₄
Potential Range-0.2 V to +1.0 V
Scan Rate50 mV/s
Number of Cycles10 - 20

Characterization of Poly(this compound) Films

The synthesized polymer films should be characterized to determine their electrochemical properties, structure, and morphology.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): Perform CV on the polymer-coated electrode in a monomer-free electrolyte solution (e.g., 1 M H₂SO₄). The resulting voltammogram will show the redox peaks corresponding to the different oxidation states of the polymer.

Table 3: Expected Electrochemical Data from CV

ParameterTypical Value Range (vs. Ag/AgCl)
First Anodic Peak (leucoemeraldine to emeraldine)+0.2 V to +0.4 V
Second Anodic Peak (emeraldine to pernigraniline)+0.6 V to +0.8 V
First Cathodic Peak (pernigraniline to emeraldine)+0.5 V to +0.7 V
Second Cathodic Peak (emeraldine to leucoemeraldine)+0.1 V to +0.3 V
  • Electrochemical Impedance Spectroscopy (EIS): EIS can be used to study the conductivity and charge transfer properties of the polymer film.

Spectroscopic and Microscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and confirm its structure.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its oxidation state.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer film.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed polymerization mechanism and the experimental workflow for the electrochemical synthesis of poly(this compound).

G cluster_mechanism Proposed Polymerization Mechanism Monomer This compound Monomer RadicalCation Monomer Radical Cation Monomer->RadicalCation Oxidation (-e⁻) Dimer Dimer RadicalCation->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Further Oxidation & Coupling Polymer Poly(this compound) Oligomer->Polymer Propagation

Caption: Proposed mechanism for the electropolymerization of this compound.

G cluster_workflow Experimental Workflow A Prepare Electrolyte: 0.1 M 2,3-DMA in 1 M H₂SO₄ C Assemble 3-Electrode Cell A->C B Prepare Electrodes: Polish & Clean Working Electrode B->C D Electrochemical Synthesis: Cyclic Voltammetry C->D E Rinse & Dry Polymer Film D->E F Characterization: CV, FTIR, SEM, etc. E->F

Caption: Workflow for the electrochemical synthesis of poly(this compound).

Conclusion

The electrochemical synthesis of poly(this compound) provides a versatile method for producing conductive polymer films with tunable properties. By carefully controlling the experimental parameters outlined in these protocols, researchers can reliably synthesize and characterize this promising material for a variety of applications. Further optimization of the synthesis conditions may be necessary to achieve specific film characteristics required for advanced applications in drug development and other scientific fields.

Application Notes and Protocols: 2,3-Dimethylaniline as a Precursor for Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylaniline, also known as 2,3-xylidine, is an aromatic amine that serves as a versatile precursor in the synthesis of various organic compounds.[1][2][3][4] In the agricultural sector, it is a key starting material for the production of certain herbicides.[1][3][4] Its chemical structure allows for modifications that lead to active ingredients for crop protection.[1] This document provides detailed application notes and experimental protocols for the synthesis of agricultural chemicals using this compound as a precursor.

Herbicide Synthesis: Xylachlor

This compound is a primary building block for the synthesis of the chloroacetamide herbicide, Xylachlor.[3][4] Chloroacetamide herbicides are known for their effectiveness in controlling annual grasses and some broadleaf weeds by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts cell division and elongation, ultimately leading to weed death.

Synthesis of Xylachlor from this compound

The synthesis of Xylachlor from this compound is a two-step process involving N-isopropylation followed by chloroacetylation.

Step 1: Synthesis of N-isopropyl-2,3-dimethylaniline

A plausible method for the N-isopropylation of this compound can be inferred from general organic synthesis principles. This reaction typically involves the reaction of the aniline with an isopropylating agent, such as 2-bromopropane, in the presence of a base to neutralize the hydrobromic acid formed.

Step 2: Synthesis of Xylachlor (2-chloro-N-(2,3-dimethylphenyl)-N-(isopropyl)acetamide)

The second step involves the chloroacetylation of the N-isopropyl-2,3-dimethylaniline intermediate. This is a standard acylation reaction using chloroacetyl chloride.

Experimental Protocols

Protocol 1: Synthesis of Xylachlor

Materials:

  • N-isopropyl-2,3-dimethylaniline

  • Chloroacetyl chloride

  • Toluene

  • Sodium carbonate

  • Water

  • Ice

Procedure:

  • Dissolve N-isopropyl-2,3-dimethylaniline in toluene in a reaction vessel.

  • Prepare an aqueous solution of sodium carbonate.

  • Combine the two solutions and cool the mixture to 20-35°C with stirring.

  • Slowly add chloroacetyl chloride to the reaction mixture over a period of 1.5 hours, maintaining the temperature between 20°C and 35°C.

  • Continue stirring the mixture at the same temperature for another 1.5 hours.

  • Cool the reaction mixture with ice.

  • Collect the precipitated crystals of Xylachlor by filtration.

  • Dry the product under reduced pressure.

Quantitative Data Summary:

ParameterValueReference
Starting Material N-isopropyl-2,3-dimethylanilineInferred
Reagent Chloroacetyl chloride[5]
Solvent Toluene[5]
Base Sodium Carbonate[5]
Reaction Temperature 20-35°C[5]
Reaction Time 3 hours[5]
Yield ~95% (based on analogous reactions)[5]
Purity High (recrystallization may be performed if needed)Inferred

Mechanism of Action: Chloroacetamide Herbicides

Chloroacetamide herbicides, including Xylachlor, disrupt the early stages of weed growth by inhibiting the biosynthesis of very long-chain fatty acids (VLCFAs). This process is crucial for cell membrane formation and cell division.

cluster_synthesis VLCFA Biosynthesis Xylachlor Xylachlor VLCFA_Elongase VLCFA Elongase Complex Xylachlor->VLCFA_Elongase Inhibition Fatty_Acids Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->Fatty_Acids Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Malonyl_CoA->VLCFA_Elongase Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Cell_Division Cell Division & Elongation Cell_Membranes->Cell_Division Weed_Growth Weed Growth Cell_Division->Weed_Growth

Mechanism of action for chloroacetamide herbicides.

Other Potential Agricultural Applications

While the use of this compound as a precursor for the herbicide Xylachlor is established, its application in the synthesis of fungicides and insecticides is less documented in readily available scientific literature. Patents suggest the use of dimethylaniline derivatives in broader agrochemical applications, but specific examples originating from the 2,3-isomer for fungicidal or insecticidal end-products with detailed synthetic routes are not prevalent.[6]

For instance, a patent for the herbicide intermediate of topramezone utilizes a halogenated derivative of this compound.[7] This suggests that modifications of the this compound core structure are a viable route to other agrochemicals.

Synthesis of a Topramezone Herbicide Intermediate

A patented process describes the synthesis of a key intermediate for the herbicide topramezone, starting from 4-bromo-2,3-dimethylaniline, which can be synthesized from this compound.

cluster_workflow Synthesis of Topramezone Intermediate Start This compound Step1 Bromination (N-Bromosuccinimide, DMF) Start->Step1 Intermediate1 4-Bromo-2,3-dimethylaniline Step1->Intermediate1 Step2 Mesylation (Sodium methanesulfinate, CuI, DMSO) Intermediate1->Step2 Intermediate2 2,3-Dimethyl-4-methanesulfonylaniline Step2->Intermediate2 Step3 Sandmeyer Bromination (tert-Butyl nitrite, CuBr2) Intermediate2->Step3 Product 2,3-Dimethyl-4-methylsulfonyl bromobenzene (Topramezone Intermediate) Step3->Product

Synthesis workflow for a topramezone intermediate.

Experimental Protocol for 4-bromo-2,3-dimethylaniline:

  • Dissolve 3g of this compound in 10 mL of DMF.

  • Slowly add a solution of 4.4g of N-bromosuccinimide in 5 mL of DMF.

  • Stir the reaction mixture for 5 hours.

  • Perform an aqueous workup and extract with ethyl acetate.

  • Purify the product by column chromatography to yield 4.6g (82%) of 4-bromo-2,3-dimethylaniline.[7]

Experimental Protocol for 2,3-dimethyl-4-methanesulfonylaniline:

  • In a reaction vessel, combine cuprous iodide, a suitable ligand, potassium phosphate, and sodium methanesulfinate in DMSO.

  • Add a solution of 4-bromo-2,3-dimethylaniline in DMSO.

  • Heat the mixture at 90°C for 24 hours.

  • After cooling, perform an aqueous workup and extract with ethyl acetate.

  • Purify the product by column chromatography to yield the desired intermediate (43% yield).[7]

Conclusion

This compound is a valuable precursor, primarily in the synthesis of chloroacetamide herbicides like Xylachlor. The synthetic pathways generally involve N-alkylation and subsequent chloroacetylation. While its direct role in commercial fungicides and insecticides is not as clearly defined, its derivatives are subjects of ongoing research and patent applications in the broader agrochemical field. The provided protocols and data serve as a foundation for researchers exploring the synthesis and application of this compound-based agricultural chemicals. Further investigation into novel derivatives may unlock new fungicidal and insecticidal activities.

References

Application Notes and Protocols for the Spectroscopic Characterization of 2,3-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylaniline and its derivatives are important scaffolds in medicinal chemistry and materials science. The precise characterization of these molecules is crucial for understanding their structure-activity relationships and ensuring the quality of synthesized compounds. Spectroscopic techniques are fundamental tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of these derivatives. This document provides an overview of the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the characterization of this compound derivatives. Detailed experimental protocols and representative data are included to guide researchers in their analytical workflows.

Spectroscopic Characterization Techniques

The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods. Each technique provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the detailed molecular structure in solution. ¹H and ¹³C NMR spectra reveal the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of connectivity and stereochemistry.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, such as N-H stretches in the amine group or C=C stretches in the aromatic ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light is characteristic of conjugated systems, such as the aromatic ring in this compound and its derivatives.

  • Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecular structure.

Data Presentation: Spectroscopic Data of this compound and its Derivatives

The following tables summarize key spectroscopic data for this compound and some of its derivatives. These values can serve as a reference for the characterization of newly synthesized compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 6.95tH-5
6.65dH-4, H-6
3.65br s-NH₂
2.25s2-CH₃
2.10s3-CH₃
N,N,3-trimethylaniline 7.22-6.77mH-5
6.70-6.43mH-4, H-6, H-2
2.93sN(CH₃)₂
2.32s3-CH₃
N,N-Dimethyl-4-nitroaniline 8.09dH-2, H-6
6.59dH-3, H-5
3.10sN(CH₃)₂

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 144.5 (C-1), 137.2 (C-3), 126.5 (C-2), 125.8 (C-5), 122.0 (C-6), 118.0 (C-4), 20.5 (2-CH₃), 13.8 (3-CH₃)
N,N,3-trimethylaniline 150.66, 138.71, 128.91, 117.72, 113.52, 109.97, 40.73 (N(CH₃)₂), 21.87 (3-CH₃)
N,N-Dimethyl-4-nitroaniline 153.2, 131.2, 117.3, 110.7, 40.1 (N(CH₃)₂)

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C=C (Aromatic)C-N StretchOther Key Bands
This compound 3430, 33503050-30001620, 1580, 14701270
o-Chloroaniline 3466, 3373~3050~1600~1280C-Cl stretch (~750)
p-Nitroaniline 3480, 3360~3100~1600, 1500~1300NO₂ stretch (1530, 1340)

Table 4: UV-Vis and Mass Spectrometry Data

Compoundλmax (nm)SolventMolecular Ion (m/z)Key Fragments (m/z)
This compound 235, 285Ethanol121106, 91, 77
N,N-Dimethylaniline 251, 298Ethanol121120, 105, 77
p-Nitroaniline 381Water138108, 92, 80, 65
5-Bromo-2,3-dimethylaniline Not specifiedNot specified199/201Not specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Sample (5-10 mg of the this compound derivative)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good starting point for many organic compounds).

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Transfer the solution to an NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a standard single-pulse spectrum.

      • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

      • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

      • A larger number of scans will be required compared to ¹H NMR (e.g., 128 scans or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound derivative.

Materials:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or ATR accessory

  • Mortar and pestle (for solid samples)

  • Mulling agent (e.g., Nujol) or a suitable solvent (for liquid/solution samples)

  • Spatula and pipettes

Procedure:

A. For Solid Samples (Nujol Mull):

  • Place a small amount (1-2 mg) of the solid sample in an agate mortar.

  • Add 1-2 drops of Nujol (mineral oil).

  • Grind the sample and Nujol together with the pestle until a uniform, fine paste is formed.

  • Apply a small amount of the mull onto one salt plate using a spatula.

  • Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

  • Place the salt plates in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the salt plates thoroughly with a dry solvent (e.g., hexane or chloroform) immediately after use.

B. For Liquid Samples (Neat Film):

  • Place one or two drops of the liquid sample directly onto a salt plate.

  • Place the second salt plate on top.

  • Mount the plates in the spectrometer and acquire the spectrum.

C. Using an Attenuated Total Reflectance (ATR) Accessory:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal with a suitable solvent after the measurement.

Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) which are characteristic of the electronic structure.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Sample of the this compound derivative

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The final concentration should result in an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference cell holder of the spectrophotometer.

    • Fill another quartz cuvette with the sample solution.

    • Place the sample cuvette in the sample cell holder.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).

    • Run a baseline correction with the blank solvent.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is required, prepare a series of standard solutions of known concentrations and create a calibration curve by plotting absorbance versus concentration.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for aromatic amines (e.g., DB-5ms or equivalent)

  • High-purity carrier gas (e.g., Helium)

  • Sample of the this compound derivative

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Microsyringe for injection

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent.

  • Instrument Setup:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

      • Carrier Gas Flow Rate: ~1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: ~230 °C.

      • Mass Scan Range: e.g., 40-500 amu.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Start the data acquisition. The GC will separate the components of the sample, and the MS will record the mass spectrum of each component as it elutes from the column.

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative in the total ion chromatogram (TIC).

    • Examine the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. Common fragmentations for anilines include the loss of H, CH₃, and HCN.

Visualization of Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic characterization process and the influence of substituents on spectroscopic properties.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Synthesis->NMR_Prep IR_Prep Prepare Mull or Thin Film Synthesis->IR_Prep UV_Prep Prepare Dilute Solution Synthesis->UV_Prep MS_Prep Prepare Dilute Solution in Volatile Solvent Synthesis->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR UV UV-Vis Spectroscopy UV_Prep->UV MS Mass Spectrometry MS_Prep->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure UV->Structure MS->Structure MS->Purity

Caption: General workflow for the spectroscopic characterization of synthesized compounds.

Substituent_Effects cluster_substituents Substituents cluster_effects Spectroscopic Effects Core This compound Core EDG Electron Donating (-OCH₃, -NR₂) Core->EDG add EWG Electron Withdrawing (-NO₂, -CN, -Halogen) Core->EWG add NMR_upfield NMR: Upfield shift of aromatic protons EDG->NMR_upfield IR_freq_low IR: Lower N-H stretching frequency EDG->IR_freq_low UV_batho UV-Vis: Bathochromic shift (longer λmax) EDG->UV_batho NMR_downfield NMR: Downfield shift of aromatic protons EWG->NMR_downfield IR_freq_high IR: Higher N-H stretching frequency EWG->IR_freq_high UV_hypso UV-Vis: Hypsochromic shift (shorter λmax) EWG->UV_hypso

Caption: Influence of substituent electronic effects on spectroscopic properties.

The Versatility of 2,3-Dimethylaniline: A Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,3-Dimethylaniline, a substituted aromatic amine, serves as a crucial and versatile building block in a wide array of organic syntheses, finding applications in the development of pharmaceuticals, agrochemicals, dyes, and polymers. Its unique structural features and reactivity make it an invaluable starting material for researchers, scientists, and professionals in drug development and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 221-222 °C
Melting Point 2.5 °C
Density 0.993 g/mL at 25 °C
CAS Number 87-59-2

Application 1: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Mefenamic Acid

This compound is a key precursor in the synthesis of Mefenamic Acid, a widely used NSAID. The synthesis is typically achieved through an Ullmann condensation reaction with 2-chlorobenzoic acid.

Logical Workflow for Mefenamic Acid Synthesis

start Start Materials: This compound 2-Chlorobenzoic Acid reaction Ullmann Condensation start->reaction intermediate N-(2,3-dimethylphenyl)anthranilic acid salt reaction->intermediate acidification Acidification intermediate->acidification product Mefenamic Acid acidification->product

Caption: General workflow for the synthesis of Mefenamic Acid.

Experimental Protocol: Synthesis of Mefenamic Acid

This protocol outlines a common procedure for the synthesis of Mefenamic Acid via an Ullmann condensation.

Materials:

  • This compound

  • 2-Chlorobenzoic acid

  • Potassium Carbonate (K₂CO₃)

  • Copper (I) Iodide (CuI)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), this compound (1.1 equivalents), and potassium carbonate (2 equivalents) in DMF.

  • Catalyst Addition: Add a catalytic amount of Copper (I) Iodide (CuI) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 153°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the mixture with concentrated HCl until the pH is acidic, which will precipitate the crude Mefenamic Acid.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Mefenamic Acid.

Quantitative Data for Mefenamic Acid Synthesis
Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chlorobenzoic acidThis compoundCuIDMF15318~85[1]
o-chlorobenzoic acidThis compoundmanganese acetateDMF/Toluene120-130-94.8[2]

Application 2: Synthesis of Agrochemicals - Xylachlor

This compound is a vital component in the production of certain herbicides, such as Xylachlor. The synthesis involves the N-alkylation of this compound followed by acylation.

Logical Workflow for Xylachlor Synthesis

start Start Materials: This compound step1 N-alkylation with 2-chloro-N-(2-methoxyethyl)acetamide start->step1 product Xylachlor step1->product

Caption: Simplified workflow for the synthesis of Xylachlor.

Experimental Protocol: Synthesis of Xylachlor

Materials:

  • This compound

  • 2-Chloro-N-(2-methoxyethyl)acetamide

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) and sodium carbonate (1.2 equivalents) in toluene.

  • Reagent Addition: Slowly add 2-chloro-N-(2-methoxyethyl)acetamide (1 equivalent) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Purification: The filtrate is then concentrated under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield Xylachlor.

Application 3: Synthesis of Azo Dyes

This compound is a common precursor for the synthesis of azo dyes, which are widely used as colorants. The synthesis involves diazotization of the aniline followed by an azo coupling reaction with a suitable coupling component, such as a phenol or another aromatic amine.

Logical Workflow for Azo Dye Synthesis

start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium 2,3-Dimethylbenzene diazonium chloride diazotization->diazonium coupling Azo Coupling with Coupling Component diazonium->coupling product Azo Dye coupling->product

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5°C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form.

  • Isolation: Continue stirring the mixture in the ice bath for 30 minutes. Filter the solid dye, wash with cold water, and dry.

Quantitative Data for Azo Dye Synthesis
Diazo ComponentCoupling ComponentReaction ConditionsYield (%)
This compound2-Naphthol0-5 °C, aqueous mediaHigh (specific yield not cited)
This compoundVarious anilinesSchiff-base condensationNot specified

Application 4: Synthesis of Conducting Polymers

This compound can be polymerized to form poly(this compound), a conducting polymer with potential applications in electronics and anti-corrosion coatings.

Logical Workflow for Polymerization

monomer This compound polymerization Oxidative Polymerization (e.g., (NH₄)₂S₂O₈, HCl) monomer->polymerization polymer Poly(this compound) polymerization->polymer

Caption: General workflow for the synthesis of poly(this compound).

Experimental Protocol: Chemical Oxidative Polymerization of this compound

Materials:

  • This compound

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric Acid (HCl)

  • Methanol

Procedure:

  • Monomer Solution: Dissolve this compound in a 1 M HCl solution and cool to 0-5°C.

  • Initiator Solution: Separately, dissolve ammonium persulfate in a 1 M HCl solution and cool to 0-5°C.

  • Polymerization: Slowly add the cold initiator solution to the cold monomer solution with constant stirring. The reaction mixture will gradually change color, indicating polymerization.

  • Reaction Completion: Continue stirring the mixture at low temperature for several hours.

  • Isolation: Filter the precipitated polymer and wash it with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.

  • Drying: Dry the polymer under vacuum.

Other Key Reactions

This compound also participates in other important organic reactions, expanding its utility as a building block.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds.[3] this compound can be coupled with aryl halides or triflates to synthesize more complex tertiary amines.

  • Electrophilic Aromatic Substitution: The amino and methyl groups activate the aromatic ring, making this compound susceptible to electrophilic substitution reactions such as nitration and sulfonation.

These examples highlight the significant role of this compound as a versatile and indispensable building block in organic synthesis, enabling the creation of a diverse range of functional molecules for various industrial applications.

References

Application of 2,3-Dimethylaniline in the Preparation of Pigments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylaniline, also known as 2,3-xylidine, is a versatile aromatic amine intermediate utilized in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. In the realm of color chemistry, it serves as a precursor for the production of certain azo pigments. Azo pigments are a significant class of colorants characterized by the presence of the azo group (-N=N-), which acts as a chromophore.[1] The synthesis of these pigments typically involves a two-step process: the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich substrate.[2]

This document provides detailed application notes and experimental protocols for the preparation of a monoazo pigment using this compound as the diazo component. The protocols are intended to serve as a comprehensive guide for researchers in the fields of materials science, organic chemistry, and drug development who are interested in the synthesis and application of novel colorants.

Application Notes

The primary application of this compound in pigment synthesis is as a diazo component in the formation of monoazo pigments. The specific properties of the resulting pigment, such as its color, lightfastness, and chemical resistance, are determined by the nature of the coupling component it is reacted with. Common coupling components include derivatives of β-naphthol and acetoacetarylides.

The pigments derived from this compound can be utilized in various applications, including:

  • Plastics and Polymers: As colorants for a wide range of plastics, providing vibrant and stable coloration.

  • Coatings and Paints: In the formulation of industrial and decorative paints and coatings.

  • Inks: For the manufacturing of printing inks with specific coloristic properties.

  • Research and Development: As model compounds for studying structure-property relationships in organic pigments.

The presence of the two methyl groups on the aniline ring of this compound can influence the final properties of the pigment. These groups can affect the electron density of the aromatic ring, which in turn can modify the absorption spectrum and, consequently, the color of the pigment. Furthermore, the steric hindrance provided by the ortho-methyl group can impact the planarity of the molecule and its crystal packing, influencing properties like lightfastness and solvent resistance.

Experimental Protocols

This section details the experimental procedures for the synthesis of a monoazo pigment from this compound. The following protocols describe the diazotization of this compound and its subsequent coupling with a common coupling agent, 2-naphthol.

Protocol 1: Diazotization of this compound

This protocol outlines the conversion of this compound into its corresponding diazonium salt. This intermediate is thermally unstable and should be prepared at low temperatures and used immediately in the subsequent coupling reaction.

Materials:

  • This compound (C₈H₁₁N)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, add 6.05 g (0.05 mol) of this compound to a mixture of 12.5 mL of concentrated hydrochloric acid and 50 mL of distilled water.

  • Stir the mixture until the this compound has completely dissolved. Some warming may be necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate 100 mL beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the coupling reaction. A slight excess of nitrous acid can be tested for with starch-iodide paper (a blue-black color indicates excess nitrous acid) and can be removed by the addition of a small amount of sulfamic acid.

Protocol 2: Coupling of Diazotized this compound with 2-Naphthol

This protocol describes the reaction of the freshly prepared diazonium salt with 2-naphthol to form the monoazo pigment.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (C₁₀H₈O)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 100 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution over 30-45 minutes. A colored precipitate of the azo pigment will form immediately.

  • Maintain the temperature below 10 °C during the addition and continue to stir the reaction mixture in the ice bath for 2 hours to ensure complete coupling.

  • After 2 hours, filter the precipitated pigment using a Büchner funnel.

  • Wash the pigment cake with copious amounts of cold distilled water until the filtrate is neutral and free of unreacted salts.

  • Dry the pigment in an oven at 60-70 °C to a constant weight.

  • The dried pigment can be ground to a fine powder.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a monoazo pigment from this compound and 2-naphthol.

ParameterValue
Reactants
This compound6.05 g (0.05 mol)
2-Naphthol7.2 g (0.05 mol)
Product
Theoretical Yield13.9 g
Actual Yield12.5 g
Percentage Yield~90%
Physical Properties
AppearanceRed to Brown Powder
Melting Point>250 °C (decomposes)
Spectroscopic Data
λmax (in a suitable solvent)~480-520 nm

Visualizations

Experimental Workflow: Synthesis of Monoazo Pigment

experimental_workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Coupling Reaction start_d Dissolve this compound in HCl Solution cool_d Cool to 0-5 °C start_d->cool_d add_na Add NaNO2 Solution Dropwise cool_d->add_na na_sol Prepare Sodium Nitrite Solution na_sol->add_na stir_d Stir for 30 min add_na->stir_d diazo_sol Diazonium Salt Solution stir_d->diazo_sol add_diazo Add Diazonium Salt Solution diazo_sol->add_diazo Use Immediately start_c Dissolve 2-Naphthol in NaOH Solution cool_c Cool to 0-5 °C start_c->cool_c cool_c->add_diazo stir_c Stir for 2 hours add_diazo->stir_c filter Filter Precipitate stir_c->filter wash Wash with Water filter->wash dry Dry the Pigment wash->dry pigment Final Monoazo Pigment dry->pigment reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product dma This compound diazo 2,3-Dimethylbenzene diazonium chloride dma->diazo Diazotization (NaNO2, HCl, 0-5 °C) naphthol 2-Naphthol pigment 1-(2,3-Dimethylphenylazo) -2-naphthol (Monoazo Pigment) naphthol->pigment diazo->pigment Azo Coupling (NaOH, 0-10 °C)

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2,3-Dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up chemical reactions involving 2,3-dimethylaniline.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing direct solutions and troubleshooting workflows.

General Scale-Up Challenges

Q1: My reaction yield decreased significantly when moving from a 1g to a 100g scale. What are the most common causes?

A1: A drop in yield upon scale-up is a frequent challenge. The primary factors to investigate are related to mass and heat transfer, which do not scale linearly.[1][2][3]

  • Inadequate Mixing: The efficiency of stirring does not automatically scale with volume. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate or add heat, leading to poor temperature control and potential thermal runaway for exothermic reactions.[1][2]

  • Extended Reaction/Addition Times: Reagent addition that was rapid at the lab scale may need to be significantly slower at a larger scale to control temperature, which can affect impurity profiles.[2]

Below is a general troubleshooting workflow to diagnose scale-up issues.

G start Yield Drop on Scale-Up check_mixing Evaluate Mixing Efficiency (e.g., visual, modeling, tracer study) start->check_mixing check_heat Analyze Thermal Profile (e.g., temperature logs, calorimetry) start->check_heat check_kinetics Re-evaluate Reaction Kinetics & Addition Times start->check_kinetics adjust_mixing Adjust Agitation Speed / Impeller Type check_mixing->adjust_mixing Inefficient? adjust_heat Improve Heat Transfer (e.g., better jacket fluid flow, add cooling coils) check_heat->adjust_heat Poor Control? adjust_kinetics Optimize Addition Rate / Concentration check_kinetics->adjust_kinetics Side Reactions? solution Problem Resolved adjust_mixing->solution adjust_heat->solution adjust_kinetics->solution

Caption: General troubleshooting workflow for yield loss during scale-up.

Reaction-Specific Issues

Q2: I'm performing a reductive methylation on an aniline derivative and seeing incomplete conversion at a larger scale. Why might this be happening?

A2: In reductive methylation reactions, temperature control is critical. In a study involving 2-iodoanilines, lower temperatures led to incomplete conversion and the formation of both mono- and di-methylated products.[4] Raising the temperature to 90°C was necessary to drive the reaction to completion and obtain the desired N,N-dimethylaniline product in high yield.[4] When scaling up, inefficient heat transfer may prevent the reaction mixture from reaching and maintaining the optimal temperature.

Q3: My process involves an exothermic reaction with this compound. What are the key safety considerations for scale-up?

A3: Exothermic reactions pose significant thermal hazards at scale.[5] Key considerations include:

  • Thermal Runaway Potential: The Vilsmeier-Haack reaction, for example, is highly exothermic and can lead to a thermal runaway if not properly controlled.[5]

  • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, maximum temperature of synthetic reaction (MTSR), and adiabatic temperature rise. This data is crucial for safe process design.[3]

  • Engineering Controls: Ensure the reactor has an adequate cooling system, an emergency quench plan, and pressure relief devices (e.g., rupture disc).[2]

  • Continuous Flow Chemistry: For highly energetic or hazardous reactions, consider transitioning from batch to continuous flow processing. This minimizes the volume of reacting material at any given time, significantly improving safety.[5]

G start Exothermic Reaction Detected calorimetry Perform Reaction Calorimetry (Measure ΔH, T_ad, MTSR) start->calorimetry is_hazard Is Adiabatic Temperature Rise > 50°C? calorimetry->is_hazard batch_safe Proceed with Batch Scale-Up with Enhanced Monitoring is_hazard->batch_safe No batch_unsafe High Thermal Risk: Do Not Proceed with Batch is_hazard->batch_unsafe Yes consider_flow Evaluate Continuous Flow Chemistry batch_unsafe->consider_flow implement_flow Implement Flow Process consider_flow->implement_flow

Caption: Decision tree for managing exothermic reactions during scale-up.

Safety and Handling

Q4: What are the primary hazards of this compound and what precautions should be taken at scale?

A4: this compound is a toxic substance with multiple hazard classifications.[6]

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[6][7] Prolonged or repeated exposure may cause organ damage.[6][8]

  • Handling Precautions:

    • Use a closed system or ensure adequate exhaust ventilation.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[6][7]

    • Prevent static discharges, as the compound is combustible.[7][9]

    • Have emergency procedures in place for skin contact (wash immediately with soap and plenty of water) and inhalation (move to fresh air).[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid halides, and halogens.[7][9]

Section 2: Data Presentation

Quantitative data from relevant studies are summarized below to aid in experimental design.

Table 1: Effect of Temperature on Reductive Methylation of 2-Iodo-4-ethoxycarbonylaniline [4]

EntryTemperature (°C)Reaction Time (days)Starting Aniline Conversion (%)Monomethylated Product Yield (%)Dimethylated Product Yield (%)
120786~43~43
20-5780~40~40
3901100095

Table 2: Comparison of Industrial Production Methods for N,N-Dimethylaniline [10]

MethodCatalystTemperature (°C)PressureAniline Conversion (%)Theoretical Yield (%)Key Considerations
Liquid PhaseSulfuric Acid210 - 2153 - 3.3 MPa~10096Requires corrosion-resistant autoclave, high pressure.
Gas PhaseSulfate/Glass or Alumina320Atmospheric99.598Continuous operation, high throughput, less waste.[10]

Section 3: Experimental Protocols

Detailed methodologies for key reaction types are provided as a reference.

Protocol: Reductive N,N-Dimethylation of an Iodoaniline Derivative[4]

This protocol is adapted from the synthesis of 2-iodo-N,N-dimethylaniline derivatives.

Materials:

  • Substituted 2-iodoaniline (1.0 equiv)

  • Aqueous Formalin (CH₂O, 37%, 5.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN, 2.5 equiv)

  • Acetonitrile (MeCN)

  • Acetic Acid (AcOH)

Procedure:

  • To a solution of the starting iodoaniline in acetonitrile, add aqueous formalin.

  • Carefully add sodium cyanoborohydride to the mixture.

  • Heat the reaction mixture to 90°C.

  • Slowly add acetic acid dropwise to the heated mixture.

  • Maintain the reaction at 90°C and monitor for completion using a suitable analytical method (e.g., TLC, GC-MS). The reaction is typically complete within 1-2 hours at this temperature.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to quench residual reagents and remove salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as required.

Protocol: Industrial Liquid-Phase Synthesis of N,N-Dimethylaniline[11]

This protocol outlines the general industrial process for producing N,N-dimethylaniline.

Materials:

  • Aniline (1.0 mol equiv)

  • Methanol (3.56 mol equiv)

  • Sulfuric Acid (0.1 mol equiv)

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • Charge a corrosion-resistant, high-pressure autoclave with aniline, methanol, and sulfuric acid.

  • Seal the reactor and heat the mixture to 210-215°C, allowing the pressure to rise to 3-3.3 MPa.

  • Maintain these conditions for approximately 4 hours. During this time, vent by-product dimethyl ether and excess methanol.

  • After the reaction period, cool the reactor and carefully release the pressure.

  • Transfer the alkylation solution to a separate vessel and neutralize it with a sodium hydroxide solution.

  • Allow the mixture to settle and separate the aqueous and organic layers.

  • By-product Hydrolysis: Transfer the aqueous layer, which contains N,N,N-trimethylaniline hydroxide, to another autoclave. Heat this solution to 165°C at 1.6 MPa for 3 hours to hydrolyze the quaternary ammonium salt back to N,N-dimethylaniline and methanol.

  • Combine the organic layer from the initial separation with the product from the hydrolysis step.

  • Purify the combined material by vacuum distillation to obtain industrial-grade N,N-dimethylaniline.

References

troubleshooting guide for 2,3-dimethylaniline in HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the HPLC analysis of 2,3-dimethylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My chromatogram for this compound shows significant peak tailing. What are the common causes and how can I resolve this?

A: Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC.[1][2][3] It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3][4]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause is the interaction of the basic analyte with acidic silanol groups on the column packing material.[1][2][3][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 with 0.1% formic acid) can protonate the silanol groups, minimizing these unwanted interactions.[1][5]

    • Solution 2: Use End-Capped Columns: Employ a column where residual silanol groups are chemically bonded with a small molecule (end-capping) to reduce their activity.[1]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[5]

    • Solution: Reduce the sample concentration or the injection volume.[5]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause tailing.[5]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]

Issue 2: Inconsistent Retention Times

Q: I am observing significant shifts in the retention time for this compound between injections and different days. What could be the reason?

A: Retention time instability can be caused by several factors related to the mobile phase, column, and HPLC system.[6][7][8][9][10]

Potential Causes & Solutions:

  • Mobile Phase Composition Changes:

    • Evaporation of Volatile Solvents: If the mobile phase is pre-mixed, the more volatile organic component can evaporate over time, leading to longer retention times.[10]

      • Solution: Prepare the mobile phase fresh daily and keep the reservoir bottles capped.[10] Consider using an online mixing system.[6]

    • Inaccurate Mixing: Errors in preparing the mobile phase will lead to shifts in retention.

      • Solution: Ensure accurate volumetric or gravimetric preparation of the mobile phase.[8]

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.[6]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions. A common practice is to flush the column with at least 10-20 column volumes.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times, as viscosity and analyte solubility change.[7][11]

    • Solution: Use a column oven to maintain a constant temperature.[11] A change of 1°C can alter retention times by approximately 2%.[11]

  • pH Instability: For ionizable compounds like this compound, a stable pH is crucial.[7]

    • Solution: Use a buffer in the aqueous portion of your mobile phase to maintain a constant pH.[5][7]

Issue 3: Poor Resolution Between Isomers

Q: I am trying to separate this compound from its other isomers (e.g., 2,4-dimethylaniline, 2,6-dimethylaniline) but the peaks are co-eluting or poorly resolved. How can I improve the separation?

A: Achieving good resolution between positional isomers like dimethylanilines can be challenging due to their similar chemical properties.[12][13] Optimizing both the mobile and stationary phases is key.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation.[13]

    • pH Adjustment: Fine-tuning the mobile phase pH can change the ionization state of the analytes and improve separation.[12]

  • Select an Appropriate Stationary Phase:

    • C18 Columns: While widely used, a standard C18 column may not always provide the best selectivity for isomers.

    • Phenyl-Hexyl Columns: These columns can offer different selectivity for aromatic compounds through π-π interactions. A UPLC method successfully separated 2,6-dimethylaniline and its five positional isomers on an Acquity UPLC CSH Phenyl-hexyl column.[12]

    • Pentafluorophenyl (PFP) Columns: PFP columns provide alternative selectivity mechanisms, including dipole-dipole and π-π interactions, which can be very effective for separating aromatic positional isomers.

  • Adjust Chromatographic Parameters:

    • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution.

    • Temperature: Optimizing the column temperature can influence selectivity.[13]

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for Dimethylaniline Analysis
ParameterMethod 1: this compound with Mefenamic AcidMethod 2: Separation of Dimethylaniline Isomers
Column Inertsil® ODS-3V C18Acquity UPLC CSH Phenyl-hexyl (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 7) (55:45, v/v)[14]Acetonitrile:10 mM Sodium Phosphate Buffer (pH 3.5) (14:86, v/v)[12]
Flow Rate 1.0 mL/min[14]0.3 mL/min[12]
Detection UV at 220 nm[14]UV at 210 nm[12]
Column Temp. Not Specified40 °C[12]
Protocol: Standard and Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration.

  • Sample Preparation:

    • Dilute the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions and record the chromatograms.

Troubleshooting Workflows

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is Sample Overloaded? Start->Check_Overload Reduce_Conc Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Conc Yes Check_pH Is Mobile Phase pH Optimized? Check_Overload->Check_pH No Resolved Problem Resolved Reduce_Conc->Resolved Adjust_pH Adjust pH (e.g., to ~3) or Add Competing Base (TEA) Check_pH->Adjust_pH No Check_Column Is Column End-Capped or Old/Contaminated? Check_pH->Check_Column Yes Adjust_pH->Resolved Use_Endcapped Use End-Capped Column Check_Column->Use_Endcapped No (Not End-Capped) Flush_Column Flush or Replace Column Check_Column->Flush_Column Yes (Old/Contaminated) Use_Endcapped->Resolved Flush_Column->Resolved

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

Troubleshooting_Retention_Time_Shift Start Retention Time Shift Observed Check_MobilePhase Is Mobile Phase Fresh and Accurately Prepared? Start->Check_MobilePhase Prepare_Fresh Prepare Fresh Mobile Phase and Keep Reservoir Capped Check_MobilePhase->Prepare_Fresh No Check_Equilibration Is Column Sufficiently Equilibrated? Check_MobilePhase->Check_Equilibration Yes Resolved Problem Resolved Prepare_Fresh->Resolved Increase_Equilibration Increase Equilibration Time (10-20 column volumes) Check_Equilibration->Increase_Equilibration No Check_Temp Is Column Temperature Controlled? Check_Equilibration->Check_Temp Yes Increase_Equilibration->Resolved Use_Oven Use a Column Oven Check_Temp->Use_Oven No Check_pH Is Mobile Phase Buffered? Check_Temp->Check_pH Yes Use_Oven->Resolved Add_Buffer Add Buffer to Mobile Phase Check_pH->Add_Buffer No Check_pH->Resolved Yes Add_Buffer->Resolved

Caption: Troubleshooting workflow for retention time instability.

References

stability issues of 2,3-dimethylaniline under different reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-dimethylaniline under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Is it still usable?

A1: The discoloration of this compound, which is colorless to pale yellow when pure, is a common issue.[1] This is typically due to atmospheric oxidation and/or photo-oxidation, leading to the formation of colored impurities like quinoneimines and quinones.[2] For applications requiring high purity, it is recommended to purify the discolored material, for example, by distillation. The suitability of the discolored material for your specific application will depend on the tolerance of your reaction to these impurities.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation. Some suppliers recommend storing below +30°C.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound and related aromatic amines include:

  • Oxidation: This is a common pathway, especially when exposed to air and/or light. It can lead to the formation of colored byproducts. Studies on the oxidation of similar compounds suggest the formation of products like 2,3-dimethyl-p-benzoquinone.

  • N-Oxidation and Ring Hydroxylation: Metabolic studies of N,N-dimethylaniline have shown that N-oxidation and ring hydroxylation are possible metabolic routes.

  • Reactions with Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, and other reactive compounds, which can lead to vigorous and exothermic reactions.

Q4: What are some potential degradation products of this compound?

A4: Based on studies of this compound and its isomers, potential degradation products under oxidative conditions include 2,3-dimethylphenol, 2,3-dimethylnitrobenzene, and 2,3-dimethylbenzoquinone. Further degradation can lead to ring-opening and the formation of smaller organic acids like maleic, acetic, formic, and oxalic acids.[3][4]

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A validated HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of purity and the extent of degradation. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying volatile impurities and degradation products.

Troubleshooting Guides

Issue 1: Discoloration of this compound
Symptom Possible Cause Recommended Action
The initially colorless or pale yellow liquid has turned yellow, red, or brown.Oxidation due to exposure to air (oxygen).1. Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents for your reactions.3. For high-purity applications, consider purifying the discolored material by distillation.
The discoloration is more rapid when the compound is exposed to light.Photo-oxidation.1. Store the compound in an amber or opaque container to protect it from light.2. Minimize exposure to ambient and direct light during handling and experiments.
The compound discolors upon addition to a reaction mixture.Incompatibility with reaction components (e.g., strong oxidizing agents).1. Review the compatibility of this compound with all reagents in your reaction mixture.2. Avoid strong oxidizing agents unless they are part of the intended reaction, and control the reaction conditions (e.g., temperature, addition rate) carefully.
Issue 2: Presence of Impurities in a Reaction Involving this compound
Symptom Possible Cause Recommended Action
Unexpected side products are observed in the reaction mixture.The this compound starting material may have degraded, introducing impurities that participate in side reactions.1. Assess the purity of your this compound starting material using a suitable analytical method like HPLC or GC-MS.2. If significant impurities are present, purify the this compound before use.
Low yield of the desired product.Degradation of this compound under the reaction conditions.1. Evaluate the stability of this compound under your specific reaction conditions (e.g., temperature, pH).2. Consider protecting the amine group if it is not the reactive site in your synthesis.
Formation of polymeric material.Self-reaction or polymerization of this compound or its degradation products under harsh reaction conditions (e.g., strong acid, high temperature).1. Modify the reaction conditions to be milder if possible.2. Ensure that the reaction is carried out under controlled temperature and with appropriate stoichiometry.

Data Presentation

The following tables summarize the known and potential stability of this compound under various stress conditions. The quantitative data is based on general knowledge of aromatic amine stability and should be confirmed by experimental studies for specific applications.

Table 1: Summary of Incompatibilities

Incompatible Agent Potential Hazard/Outcome
Strong Oxidizing AgentsVigorous reaction, potential for fire and explosion.
Hypochlorite BleachesExothermic reaction.
AcidsExothermic neutralization reaction to form salts.
Acid Halides, Acid AnhydridesExothermic reaction.
HalogensPotentially vigorous reaction.

Table 2: Illustrative Forced Degradation Data for this compound

Disclaimer: The following data is illustrative and intended to provide a general understanding of potential degradation. Actual degradation rates will vary depending on the specific experimental conditions.

Stress Condition Time % Degradation (Illustrative) Potential Degradation Products
Acid Hydrolysis
0.1 M HCl at 60°C24 hours< 5%Generally stable
Base Hydrolysis
0.1 M NaOH at 60°C24 hours< 5%Generally stable
Oxidative
3% H₂O₂ at RT8 hours10 - 20%2,3-Dimethyl-p-benzoquinone, hydroxylated derivatives, ring-opened products
Thermal
80°C (Solid State)7 days5 - 15%Oxidative and polymeric impurities
Photolytic
ICH compliant light source7 days10 - 25%Colored quinone-type structures

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl and another 1 mL with 9 mL of 1 M HCl. Keep the solutions at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH and another 1 mL with 9 mL of 1 M NaOH. Keep the solutions at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at 0, 2, 4, and 8 hours.

    • Thermal Degradation: Store the solid this compound in an oven at 80°C. Also, prepare a solution in acetonitrile:water (1:1) and store it at 60°C. Analyze samples at 1, 3, and 7 days.

    • Photodegradation: Expose the solid compound and a solution in acetonitrile:water (1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with a non-degraded control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a ratio that provides good separation (e.g., 60:40 aqueous:organic).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Troubleshooting_Discoloration start Start: this compound Discoloration Observed check_storage Check Storage Conditions: - Airtight container? - Protected from light? - Inert atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes action_storage Action: - Transfer to a suitable container. - Store in a cool, dark place. - Consider blanketing with N2 or Ar. improper_storage->action_storage check_reaction Is discoloration occurring during a reaction? proper_storage->check_reaction end End action_storage->end reaction_issue Discoloration in Reaction check_reaction->reaction_issue Yes no_reaction_issue Discoloration on Storage check_reaction->no_reaction_issue No check_reagents Check for incompatible reagents (e.g., strong oxidizers). reaction_issue->check_reagents purify Consider Purification (e.g., distillation) before use. no_reaction_issue->purify incompatible_reagents Incompatible Reagents Present check_reagents->incompatible_reagents Yes compatible_reagents Reagents are Compatible check_reagents->compatible_reagents No action_reagents Action: - Modify synthetic route. - Control reaction conditions (temp, addition rate). incompatible_reagents->action_reagents compatible_reagents->purify action_reagents->end purify->end

Caption: Troubleshooting workflow for discoloration of this compound.

Forced_Degradation_Workflow start Start: Forced Degradation Study prep_samples Prepare this compound Samples (Solid and Solution) start->prep_samples stress_conditions Expose to Stress Conditions prep_samples->stress_conditions hydrolysis Hydrolysis (Acid and Base) stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation thermal Thermal (Elevated Temperature) stress_conditions->thermal photolytic Photolytic (Light Exposure) stress_conditions->photolytic analyze Analyze Samples with Stability-Indicating Method (e.g., HPLC) hydrolysis->analyze oxidation->analyze thermal->analyze photolytic->analyze identify_degradants Identify and Quantify Degradation Products analyze->identify_degradants mass_balance Calculate Mass Balance identify_degradants->mass_balance pathway_elucidation Elucidate Degradation Pathways mass_balance->pathway_elucidation end End: Stability Profile Established pathway_elucidation->end

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Purification of Crude 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the purification of crude 2,3-dimethylaniline (also known as 2,3-xylidine). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to assist you in your research and development activities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound is dark brown or reddish. What causes this discoloration and how can I remove it?

A: Discoloration in anilines is most commonly due to aerial oxidation, which forms highly colored polymeric impurities. This is especially prevalent if the material is old or has been stored improperly.[1][2]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before distillation or recrystallization, dissolve the crude aniline in a suitable organic solvent (e.g., dichloromethane or diethyl ether). Add a small amount of activated carbon (typically 1-2% by weight), stir for 15-30 minutes, and then filter through a pad of celite to remove the carbon and adsorbed colored impurities.[1][3]

    • Initial Wash: A pre-wash with a dilute aqueous solution of sodium bisulfite can help remove some oxidation products.[1]

    • Vacuum Distillation: Distilling the material under reduced pressure is a highly effective method for separating the volatile aniline from non-volatile polymeric impurities.[4]

Q2: I'm performing a vacuum distillation, but I'm experiencing bumping or unstable boiling. What should I do?

A: Bumping is a common issue in vacuum distillation, often caused by the rapid boiling of superheated liquid.

  • Troubleshooting Steps:

    • Use a Stir Bar: Always use a magnetic stir bar and stir plate for vigorous agitation. This provides nucleation sites and ensures smooth boiling. Boiling stones are ineffective under vacuum as the trapped air is quickly removed.[5]

    • Ensure a Proper Seal: All glass joints must be properly greased and sealed to maintain a stable, low pressure. Leaks can cause pressure fluctuations and lead to unstable boiling.[4]

    • Include a Claisen Adapter: Using a Claisen adapter in your distillation setup provides an extra neck in the distilling flask, which helps to prevent violent bumps from contaminating the distillate.[5]

    • Heat Gradually: Apply heat slowly only after the system has reached a stable vacuum. This allows volatile impurities and dissolved gases to be removed gently first.[4]

Q3: My Thin Layer Chromatography (TLC) shows multiple spots, and I'm having trouble getting good separation. What are the best practices for TLC of this compound?

A: Achieving good separation of anilines can be challenging due to their basicity, which can cause streaking on silica gel plates.

  • Troubleshooting Steps:

    • Optimize Solvent System: A good starting point for the mobile phase is a mixture of non-polar and polar solvents, such as Hexanes:Ethyl Acetate. The polarity can be gradually increased to achieve an optimal Rf value (typically 0.25-0.35).[6]

    • Add a Basic Modifier: To reduce streaking, add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent. This neutralizes the acidic sites on the silica gel.[6]

    • Visualization: this compound is a UV-active compound due to its aromatic ring, so it should appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).[7][8] Staining with a p-anisaldehyde solution followed by gentle heating can also be an effective general visualization technique for amines.[7]

Q4: I am attempting to purify by recrystallization, but the product is "oiling out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is too saturated.[9]

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully dissolves. Then, add a small amount of additional hot solvent to decrease the saturation.[9]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help promote gradual crystal formation. Once at room temperature, proceed to cool in an ice bath.[9]

    • Choose a Lower-Boiling Solvent: If the issue persists, the chosen solvent may be inappropriate. Select a solvent or solvent mixture with a lower boiling point.[9]

    • Pre-purification: The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like a charcoal treatment or an acid-base wash before attempting recrystallization.[9]

Data Presentation

The following table summarizes key physical and analytical data for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₁₁N[10]
Molecular Weight 121.18 g/mol [10]
Appearance Colorless to pale yellow or reddish-brown liquid[10]
Boiling Point 222 °C (at atmospheric pressure)[11]
Melting Point 3.5 °C[11]
Density 0.993 g/mL at 25 °C[12]
Refractive Index 1.5660-1.5700 @ 20°C[12]
Flash Point 97 °C[11]
Solubility Slightly soluble in water; soluble in organic solvents.[12]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This is the most common and effective method for purifying liquid this compound, especially for removing colored, non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Magnetic stir bar and stir plate

  • Heating mantle

  • Vacuum source (e.g., vacuum pump or water aspirator) with a trap

  • Vacuum grease

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are lightly greased to create a good seal. Place a magnetic stir bar in the round-bottom flask containing the crude this compound. Do not fill the flask more than two-thirds full.[5]

  • Initiate Vacuum: Begin stirring the liquid. Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. You may observe some bubbling as dissolved gases and highly volatile impurities are removed.[4]

  • Apply Heat: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.[5]

  • Collect Fractions: The temperature will rise as the vapor reaches the thermometer bulb. Collect a small forerun fraction, which may contain more volatile impurities. As the temperature stabilizes near the expected boiling point at the measured pressure, switch to a clean receiving flask to collect the main fraction of purified this compound.

  • Shutdown: Once the majority of the product has distilled or if the temperature begins to drop, stop the distillation by removing the heating mantle first. Allow the apparatus to cool before slowly venting the system to atmospheric pressure.[5]

Protocol 2: Purification by Recrystallization via Acetyl Derivative

This method is useful for achieving very high purity and for separating isomeric impurities. It involves converting the amine to a solid derivative (acetanilide), which is easily recrystallized, followed by hydrolysis back to the pure amine.

Step 1: Acetylation to form 2,3-Dimethylacetanilide

  • In a flask, dissolve the crude this compound in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring, keeping the temperature controlled with an ice bath if the reaction is exothermic.

  • After the addition is complete, gently heat the mixture under reflux for approximately 30-60 minutes to ensure complete reaction.

  • Pour the cooled reaction mixture into a beaker of ice water with stirring.

  • The solid 2,3-dimethylacetanilide will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

Step 2: Recrystallization of 2,3-Dimethylacetanilide

  • Select an appropriate solvent for recrystallization (e.g., an ethanol/water mixture). The solid should be soluble in the hot solvent but sparingly soluble when cold.[3]

  • Dissolve the crude acetanilide in the minimum amount of the boiling solvent.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Step 3: Hydrolysis back to this compound

  • Place the purified 2,3-dimethylacetanilide crystals in a round-bottom flask.

  • Add an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture under reflux until the solid has completely dissolved and the hydrolysis is complete (this can be monitored by TLC).

  • After cooling, neutralize the solution. If acid hydrolysis was used, carefully add a base (e.g., NaOH solution) until the solution is alkaline. If base hydrolysis was used, neutralize with acid.

  • The pure this compound will separate as an oily layer. Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • For the highest purity, the resulting liquid can be further purified by vacuum distillation as described in Protocol 1.

Visualizations

Purification_Workflow crude Crude this compound assess Assess Purity & Impurities (TLC, Color) crude->assess distill Vacuum Distillation assess->distill Non-volatile or colored impurities recrystallize Recrystallization via Acetyl Derivative assess->recrystallize Isomeric or closely-boiling impurities column Column Chromatography assess->column Complex mixture or small scale pure Pure this compound distill->pure recrystallize->pure column->pure

Caption: A decision workflow for selecting a suitable purification method.

Distillation_Troubleshooting start Problem: Bumping or Unstable Boiling check_stir Is stirring vigorous? start->check_stir check_seal Are all joints sealed and greased? check_stir->check_seal Yes sol_stir Increase stir rate. Use appropriate stir bar. check_stir->sol_stir No check_heat Is heat applied gradually? check_seal->check_heat Yes sol_seal Disassemble, clean, and re-grease joints. Check for cracks in glassware. check_seal->sol_seal No sol_heat Reduce heating rate. Apply heat only after vacuum is stable. check_heat->sol_heat No end Problem Resolved check_heat->end Yes sol_stir->check_seal sol_seal->check_heat sol_heat->end Fixed

Caption: Troubleshooting guide for vacuum distillation issues.

References

Navigating the Energetic Landscape of 2,3-Dimethylaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic reactions of 2,3-dimethylaniline. Designed for professionals in research and development, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the safe and effective handling of this versatile chemical intermediate.

Troubleshooting Guide: Managing Exothermic Events

Exothermic reactions involving this compound, such as nitration, diazotization, and the Vilsmeier-Haack reaction, require careful monitoring and control to prevent thermal runaway. The following guide addresses common issues encountered during these experiments.

Observed Problem Potential Cause Immediate Action Long-Term Solution
Rapid, Uncontrolled Temperature Rise 1. Reagent addition is too fast.2. Inadequate cooling.3. Poor agitation leading to localized hot spots.1. Immediately stop reagent addition.2. Increase cooling fluid flow rate.3. Ensure vigorous stirring.1. Recalculate and slow down the reagent addition rate.2. Use a larger cooling bath or a more efficient cryostat.3. Optimize stirrer speed and type for the reaction vessel.
Reaction Fails to Initiate or Stalls 1. Reaction temperature is too low.2. Impure starting materials or reagents.3. Incorrect reagent stoichiometry.1. Cautiously and slowly allow the temperature to rise by a few degrees.2. Pause the reaction and re-evaluate the purity of materials.1. Determine the optimal initiation temperature through small-scale trials.2. Use freshly purified this compound and high-purity reagents.3. Double-check all calculations and measurements before starting.
Formation of Tar or Dark-Colored Byproducts 1. Temperature is too high, leading to side reactions or decomposition.2. Presence of oxygen or other contaminants.1. Immediately cool the reaction mixture.2. If possible, blanket the reaction with an inert gas (e.g., Nitrogen or Argon).1. Maintain strict temperature control throughout the reaction.2. Degas solvents and use an inert atmosphere for sensitive reactions.
Unexpected Gas Evolution 1. Decomposition of reactants or intermediates.2. Unintended side reactions.1. Ensure adequate ventilation in a fume hood.2. Stop reagent addition and cool the reaction.1. Research the thermal stability of all components at the reaction temperature.2. Adjust reaction conditions (e.g., temperature, pH) to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions of this compound I should be cautious of?

A1: The most common exothermic reactions include:

  • Nitration: Reaction with nitric acid, often in the presence of sulfuric acid, is highly exothermic.

  • Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt is also significantly exothermic and requires strict temperature control, typically between 0-5 °C, as diazonium salts can be unstable and potentially explosive at higher temperatures.[1]

  • Vilsmeier-Haack Reaction: This formylation reaction involves phosphorus oxychloride and a formamide, and the formation of the Vilsmeier reagent itself is an exothermic process.[2][3] The subsequent reaction with this compound also releases heat.

Q2: Is there quantitative data available for the heat of reaction for these processes?

Q3: How can I best control the temperature of an exothermic reaction with this compound?

A3: Effective temperature control is crucial and can be achieved through a combination of methods:

  • Slow, controlled addition of reagents: This is the most critical factor. Use a dropping funnel or a syringe pump for precise control over the addition rate.

  • Efficient cooling: Employ an ice-salt bath, a cryostat, or a cooling jacket to maintain the desired temperature. Ensure the cooling capacity is sufficient for the scale of your reaction.

  • Vigorous stirring: Good agitation ensures even heat distribution and prevents the formation of localized hot spots.

  • Dilution: Conducting the reaction in an appropriate solvent can help to dissipate the heat generated.

Q4: What are the signs of a thermal runaway, and what should I do if one occurs?

A4: Signs of a thermal runaway include a rapid and accelerating increase in temperature that is no longer responsive to cooling, a sudden increase in pressure, and vigorous gas evolution. If you suspect a thermal runaway:

  • Stop all reagent addition immediately.

  • Maximize cooling.

  • If safe to do so, add a pre-chilled quenching agent to stop the reaction.

  • Alert others in the lab and be prepared to evacuate.

  • Lower the sash of the fume hood.

Key Experimental Protocols

The following are generalized methodologies for common exothermic reactions involving aromatic amines, which should be adapted and optimized for this compound based on small-scale trials and a thorough risk assessment.

Nitration of an Aromatic Amine (Analogous Procedure)

This procedure is adapted from the nitration of N,N-dimethylaniline and should be used as a starting point for this compound.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a solution of concentrated sulfuric acid.

  • Substrate Addition: Slowly add this compound to the cooled sulfuric acid while maintaining a low temperature (e.g., 0-5 °C).

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again with cooling.

  • Reaction: Add the nitrating mixture dropwise to the solution of this compound sulfate, ensuring the temperature does not exceed the predetermined safe limit (e.g., 10 °C).

  • Quenching: After the addition is complete, continue stirring at the same temperature for a specified time, and then pour the reaction mixture slowly onto crushed ice.

  • Workup: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) while keeping the mixture cool. The product can then be isolated by filtration or extraction.

Diazotization of an Aromatic Amine (Analogous Procedure)

This procedure is a general method for the diazotization of aromatic amines.

  • Preparation: Suspend this compound in a mixture of a strong acid (e.g., hydrochloric acid) and water in a beaker.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the cold suspension of the amine salt. The tip of the addition funnel should be below the surface of the liquid to prevent the escape of nitrous acid. Maintain the temperature strictly between 0-5 °C.

  • Completion: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution is typically used immediately in subsequent reactions.

Visualizing Workflows and Logical Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams have been generated.

ExothermicReactionTroubleshooting start Monitor Reaction Temperature temp_check Is Temperature Stable? start->temp_check uncontrolled_rise Uncontrolled Temperature Rise temp_check->uncontrolled_rise No, Rising Rapidly reaction_stalls Reaction Stalls / Slows temp_check->reaction_stalls No, Stalling end_stable Continue Monitoring temp_check->end_stable Yes stop_reagents Stop Reagent Addition uncontrolled_rise->stop_reagents max_cooling Maximize Cooling stop_reagents->max_cooling check_agitation Check Agitation max_cooling->check_agitation troubleshoot_cooling Troubleshoot Cooling System check_agitation->troubleshoot_cooling If Agitation is OK reduce_addition_rate Reduce Addition Rate troubleshoot_cooling->reduce_addition_rate check_temp_low Is Temperature Too Low? reaction_stalls->check_temp_low check_reagents Check Reagent Purity/Stoichiometry check_temp_low->check_reagents No adjust_temp Cautiously Increase Temperature check_temp_low->adjust_temp Yes

Caption: Troubleshooting logic for managing temperature deviations in exothermic reactions.

SafeExothermicWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare & Cool Reagents setup_apparatus Assemble Apparatus with Cooling prep_reagents->setup_apparatus start_addition Start Slow, Controlled Reagent Addition setup_apparatus->start_addition monitor_temp Continuously Monitor Temperature start_addition->monitor_temp adjust_rate Adjust Addition Rate to Maintain Temperature monitor_temp->adjust_rate quench Quench Reaction on Ice monitor_temp->quench Reaction Complete adjust_rate->monitor_temp isolate Isolate Product quench->isolate

Caption: A generalized experimental workflow for safely conducting exothermic reactions.

References

preventing oxidation and color change of 2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and color change of 2,3-dimethylaniline.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Colorless this compound turns yellow to reddish-brown upon storage. Exposure to air (oxygen) and/or light.Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container. Store in a cool, dark place, preferably refrigerated (<15°C).[1]
Rapid discoloration observed during an experiment. Presence of oxidizing agents or incompatible materials in the reaction mixture. High reaction temperature.Ensure all reagents and solvents are pure and free of peroxides. Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and halogens.[2][3] If possible, conduct the reaction at a lower temperature.
The addition of an antioxidant does not prevent discoloration. Incorrect antioxidant type or concentration. Severe exposure to oxygen or light.Use a combination of antioxidants, such as a free radical scavenger (e.g., BHT) and a peroxide decomposer. Optimize the antioxidant concentration, starting with a low range (e.g., 100-500 ppm). Ensure proper storage conditions are also maintained.
Purified this compound quickly discolors again. Incomplete removal of colored impurities or residual oxidizing species. Post-purification exposure to air and light.Immediately after purification, store the this compound under an inert atmosphere and in the dark. Consider adding a suitable antioxidant post-purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color change in this compound?

A1: The primary cause of color change, typically from a colorless or pale yellow liquid to a reddish-brown hue, is oxidation.[2] Aromatic amines like this compound are susceptible to oxidation when exposed to air (oxygen) and light, leading to the formation of colored impurities.

Q2: What are the ideal storage conditions for this compound to prevent oxidation?

A2: To minimize oxidation, this compound should be stored in a cool (below 30°C, with recommendations for <15°C), dark, and well-ventilated area.[1][4][5] It should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to air and moisture.[1] Using an amber glass bottle will protect it from light.

Q3: Can I use antioxidants to stabilize this compound? If so, which ones are recommended?

A3: Yes, antioxidants can be effective in stabilizing this compound. While specific studies on this compound are not prevalent, general-purpose antioxidants for aromatic amines are suitable. These include:

  • Hindered Phenols: Such as Butylated Hydroxytoluene (BHT), which act as free radical scavengers.

  • Aromatic Amines: Certain secondary aromatic amines can act as antioxidants for other amines.

A typical starting concentration for antioxidants like BHT is in the range of 100-500 ppm.

Q4: My this compound has already turned brown. How can I purify it?

A4: Discolored this compound can be purified to its colorless form. The most common methods are:

  • Vacuum Distillation: This is an effective method for separating the volatile this compound from non-volatile colored impurities.

  • Derivative Formation and Recrystallization: The amine can be converted to a solid derivative, such as its acetyl or formyl derivative, which can then be purified by recrystallization. The purified derivative is then hydrolyzed back to the pure amine.[6]

  • Column Chromatography: This technique can be used for smaller-scale purification.

Q5: Are there any materials I should avoid when handling or storing this compound?

A5: Yes. Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, hypochlorites, and halogens.[2][3] Also, ensure that storage containers are made of compatible materials; avoid reactive metals.

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Vacuum Distillation

This protocol describes the purification of this compound that has discolored due to oxidation.

Materials:

  • Discolored this compound

  • Round-bottom flask

  • Claisen adapter

  • Short path distillation head with condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer

  • Heating mantle

  • Stir bar

  • Cold trap

  • Vacuum grease

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Inspect all glassware for cracks or defects before assembly.

    • Lightly grease all ground glass joints to ensure a good seal.[7]

    • Place a stir bar in the round-bottom flask.[7]

    • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum source.[7]

  • Sample Preparation:

    • Add the discolored this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Distillation:

    • Begin stirring the liquid.

    • Turn on the vacuum source and allow the pressure in the system to stabilize. The pressure should be low enough to allow the this compound to boil at a temperature significantly lower than its atmospheric boiling point of 221-222 °C. A target pressure of 10-20 mmHg is a good starting point.

    • Once a stable, low pressure is achieved, begin to gently heat the flask using the heating mantle.[7]

    • Increase the temperature gradually until the this compound begins to boil and the vapor condenses on the thermometer bulb.

    • Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at the recorded pressure. The pure this compound should be a colorless liquid.

    • Leave the dark, high-boiling residue in the distillation flask.

  • Shutdown and Storage:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Transfer the purified, colorless this compound to a clean, dry, amber glass bottle and store it under an inert atmosphere in a cool, dark place.

Protocol 2: General Procedure for Stabilization of this compound with an Antioxidant

This protocol provides a general method for adding an antioxidant to freshly purified or newly purchased this compound for enhanced stability.

Materials:

  • Pure, colorless this compound

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Amber glass storage bottle with a septum-lined cap

  • Syringe and needle

  • Inert gas source (Nitrogen or Argon) with a manifold or balloon

  • Analytical balance

Procedure:

  • Preparation of Antioxidant Stock Solution (Optional, for precise addition):

    • Prepare a stock solution of the antioxidant in a volatile solvent that is compatible with this compound (e.g., anhydrous toluene or hexane). For example, dissolve a precisely weighed amount of BHT to make a 1 mg/mL solution.

  • Addition of Antioxidant:

    • Direct Addition (for larger quantities): Weigh the desired amount of antioxidant (to achieve 100-500 ppm) and add it directly to the weighed amount of this compound.

    • Stock Solution Addition: For a target concentration of 200 ppm of BHT in 100 g of this compound, you would need 20 mg of BHT. Add the corresponding volume of the stock solution.

  • Inert Atmosphere:

    • Place the freshly prepared mixture in the final amber glass storage bottle.

    • Purge the headspace of the bottle with a gentle stream of nitrogen or argon for several minutes to displace any air.

    • Quickly seal the bottle with the septum-lined cap.

  • Mixing and Storage:

    • Gently swirl the bottle to ensure the antioxidant is completely dissolved and evenly distributed. If a solvent was used for the stock solution, it can be removed under a gentle stream of inert gas or by brief exposure to a vacuum.

    • Store the stabilized this compound according to the recommended conditions (cool, dark, and tightly sealed).

Visualizations

Oxidation_Pathway This compound This compound Radical_Cation Radical Cation This compound->Radical_Cation Oxidation (O2, light) Dimerization_Products Dimerization Products (e.g., Benzidines) Radical_Cation->Dimerization_Products Coupling Further_Oxidation_Products Further Oxidized Polymeric Products (Colored Impurities) Dimerization_Products->Further_Oxidation_Products Further Oxidation

Caption: Simplified oxidation pathway of this compound.

Experimental_Workflow_Distillation cluster_prep Preparation cluster_distill Distillation cluster_storage Storage A Assemble Vacuum Distillation Apparatus B Add Discolored This compound A->B C Apply Vacuum & Stir B->C D Gently Heat C->D E Collect Colorless Distillate D->E F Cool and Vent E->F G Transfer to Amber Bottle F->G H Store Under Inert Atmosphere G->H

Caption: Workflow for the purification of this compound by vacuum distillation.

References

minimizing impurity formation in 2,3-dimethylaniline derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurity formation during the derivatization of 2,3-dimethylaniline.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the derivatization of this compound?

A1: Impurities can originate from the starting material or be generated through side reactions. Common impurities include:

  • Oxidation Products: this compound is susceptible to air oxidation, which can form colored impurities, especially when heated.[1] It is known to react with strong oxidizing agents.[1]

  • Over-reacted Products: Depending on the derivatizing agent and reaction conditions, secondary reactions can occur. For instance, in acylation, di-acylation can be a potential side product if the reaction is not carefully controlled.

  • Isomeric Impurities: The purity of the starting this compound is crucial.[2] Commercial this compound may contain other xylidine isomers which will also undergo derivatization, leading to isomeric impurities in the final product.

  • Unreacted Starting Material: Incomplete reactions will leave residual this compound in the product mixture.

  • Hydrolysis Products: If water is present during work-up or storage, the derivatized product can potentially hydrolyze back to this compound.

Q2: How critical is the quality of the starting this compound and solvents?

A2: The purity of the starting materials is critical for obtaining a high-purity final product, with a purity of 99.5% or higher often being essential for pharmaceutical applications.[2] Any isomeric xylidines present will react similarly to this compound, creating derivatives that can be difficult to separate. Solvents should be anhydrous and free of contaminants. The presence of water can lead to undesirable side reactions and may decompose certain derivatizing reagents.

Q3: What is the primary cause of product discoloration (e.g., turning dark brown or yellow)?

A3: Discoloration is most often due to the formation of oxidation products. This compound is described as a dark brown or yellow liquid, and it can be sensitive to air and light.[1] To prevent this, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon), and the use of degassed solvents is recommended.

Q4: Which analytical techniques are best for monitoring reaction progress and final product purity?

A4: A combination of techniques is often employed.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Gas Chromatography (GC): A robust method for purity assessment, especially when coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), the latter being particularly selective for nitrogen-containing compounds like anilines.[3]

  • High-Performance Liquid Chromatography (HPLC): Widely used for both purity analysis and purification.[4] UV or mass spectrometry (MS) detectors are common. For trace analysis, pre-column derivatization can be used to enhance detection.[5]

Section 2: Troubleshooting Guide

Problem: My final product shows multiple unexpected peaks in the HPLC/GC analysis.

Potential Cause Troubleshooting Action
Contaminated Starting Material Analyze the starting this compound using the same HPLC/GC method to confirm its purity. If impurities are present, purify the starting material before derivatization. A common purification method involves converting the aniline to its acetyl derivative, recrystallizing it, and then hydrolyzing it back to the pure aniline.[1]
Over-derivatization (e.g., Di-acylation) Reduce the molar ratio of the derivatizing agent to the substrate. Control the reaction temperature; run the reaction at a lower temperature to improve selectivity. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Side Reactions with Solvent or Air Ensure all solvents are of high purity and anhydrous. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain the inert atmosphere throughout the reaction.
Thermal Decomposition If the reaction is run at a high temperature, the product or starting material may be degrading. Attempt the reaction at a lower temperature, possibly for a longer duration or with the addition of a suitable catalyst.

Problem: The yield of my desired derivative is consistently low.

Potential Cause Troubleshooting Action
Incomplete Reaction Increase the reaction time or temperature moderately. Ensure the derivatizing agent is added in a sufficient molar excess (a 2:1 molar ratio of reagent to active hydrogens is a general rule for silylation). Consider using a catalyst if applicable for the specific reaction.
Reagent Decomposition Use fresh, high-purity derivatizing agents. Many reagents are sensitive to moisture and should be stored in a desiccator and handled under an inert atmosphere.
Product Loss During Work-up Optimize the extraction and washing steps. Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. Minimize the number of transfer steps to reduce physical loss of the product.
Reversible Reaction If the reaction is reversible, take steps to remove the byproduct to drive the equilibrium towards the product side (e.g., removing water or HCl).

Section 3: Data & Visualizations

Quantitative Data Summary

Table 1: Impact of Reaction Parameters on Acylation Purity

Parameter Condition A Condition B Expected Outcome
Atmosphere Air Inert (Nitrogen) Condition B minimizes colored oxidation impurities.
Reagent Stoichiometry >1.5 equivalents 1.05 equivalents Condition B reduces the formation of over-acylated byproducts.
Temperature 50-60 °C 0-10 °C Lower temperatures (Condition B) increase selectivity and reduce side reactions.

| Solvent Purity | Technical Grade | Anhydrous Grade | Anhydrous grade solvent prevents hydrolysis of the reagent and derivative. |

Table 2: Comparison of Analytical Techniques for Impurity Profiling

Technique Selectivity Typical Sensitivity Primary Use Case
GC-FID Moderate ~10-100 ng General purity assessment and quantification of major components.
GC-NPD High (for N-compounds) ~1-10 pg Selective and sensitive detection of aniline-related impurities.[3]
HPLC-UV Good ~1-10 ng Routine purity testing and quality control.[4]

| HPLC-MS | Very High | pg to fg range | Structure elucidation of unknown impurities and trace-level quantification.[6] |

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start: this compound (Purity Check) reagents Select Reagents & Anhydrous Solvent start->reagents reaction Derivatization Reaction (Inert Atmosphere) reagents->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup purify Purification (Recrystallization / Chromatography) workup->purify analyze Final Purity Analysis (HPLC/GC-MS) purify->analyze product Pure Derivative analyze->product troubleshooting_flowchart q1 Impurity Detected in Final Product? q2 Is the product discolored? q1->q2 Yes s1 Product Meets Purity Specs q1->s1 No a1_yes YES a1_no NO s2 Likely Oxidation. - Use Inert Atmosphere - Use Degassed Solvents q2->s2 Yes q3 Are there extra peaks (non-color)? q2->q3 No a2_yes YES a2_no NO s3 Check Starting Material Purity - Analyze 2,3-DMA by GC/HPLC - Purify if necessary q3->s3 Yes s5 Review Work-up & Purification q3->s5 No a3_yes YES a3_no NO s4 Optimize Reaction Conditions - Lower Temperature - Adjust Stoichiometry s3->s4

References

Technical Support Center: Improving the Aqueous Solubility of 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of 2,3-dimethylaniline (also known as 2,3-xylidine) for aqueous reactions. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is generally described as moderately or slightly soluble in water.[1][2] Its solubility is influenced by factors such as temperature and pH.[3] There are conflicting reports on its precise solubility, with values at 20°C ranging from 1.5 g/L to 30 g/L.[4][5] This variability may be due to differences in experimental methods and conditions. For practical purposes, it is best to experimentally determine the solubility under your specific reaction conditions.

Q2: Why is my this compound not dissolving in my aqueous reaction mixture?

A2: The limited aqueous solubility of this compound is due to its chemical structure, which includes a hydrophobic benzene ring with two methyl groups.[3] While the amine group is polar, the overall molecule has significant nonpolar character, making it difficult to dissolve in water. Precipitation can also occur if the concentration of this compound exceeds its solubility limit in your specific aqueous system.

Q3: How does pH affect the solubility of this compound?

A3: As an aromatic amine, this compound is a weak base. Its solubility in water is highly dependent on pH.[3] In acidic conditions (pH below its pKa), the amine group becomes protonated, forming a more polar and water-soluble salt.[3] The pKa of the conjugate acid of this compound is approximately 4.70.[5] Therefore, adjusting the pH of your aqueous solution to be acidic will significantly increase its solubility.

Q4: What are the common methods to improve the solubility of this compound in aqueous solutions?

A4: Several methods can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Lowering the pH of the solution to protonate the amine group.[3]

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous solution to increase the overall polarity and solvating power for this compound.[6]

  • Surfactants (Micellar Solubilization): Using surfactants above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic this compound molecules.[7]

  • Cyclodextrin Inclusion Complexation: Forming an inclusion complex with a cyclodextrin, where the this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[8]

Data Presentation

Table 1: Reported Aqueous Solubility of this compound

Solubility ValueTemperature (°C)Source
1.5 g/LNot Specified
15 g/100 mL20[5]
30 g/L20

Note: The significant variation in reported solubility values highlights the importance of experimental determination for specific applications.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound by preparing an acidic aqueous solution.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution (for pH adjustment if needed)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Determine the desired final concentration of this compound in your aqueous reaction.

  • To a volumetric flask, add the required amount of deionized water (approximately 80% of the final volume).

  • While stirring, slowly add 1 M HCl to the water to lower the pH. For this compound (pKa ≈ 4.70), a pH of 3-4 is a good starting point to ensure protonation.

  • Once the desired pH is reached and stable, slowly add the pre-weighed amount of this compound to the acidic solution while stirring continuously.

  • Continue stirring until the this compound is completely dissolved.

  • If necessary, adjust the pH to the final desired value for your reaction using 1 M HCl or 1 M NaOH, keeping in mind that increasing the pH closer to the pKa may decrease solubility.

  • Add deionized water to reach the final desired volume.

  • Visually inspect the solution for any signs of precipitation before use.

Protocol 2: Solubility Enhancement using a Co-solvent

This protocol provides a general method for using a water-miscible organic co-solvent to dissolve this compound.

Materials:

  • This compound

  • Deionized water

  • Co-solvent (e.g., ethanol, isopropanol, acetonitrile, DMSO, or PEG 400)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Select a suitable co-solvent. Common choices for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[]

  • Prepare a stock solution of this compound in the chosen co-solvent at a high concentration (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • In a separate beaker, prepare your aqueous reaction medium.

  • While stirring the aqueous medium, slowly add the this compound stock solution dropwise to achieve the desired final concentration.

  • Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent in the final mixture.

  • It is recommended to perform a preliminary experiment to determine the optimal co-solvent percentage that maintains the solubility of this compound without negatively impacting your reaction. Start with a low percentage (e.g., 5-10% v/v) and gradually increase it.

Protocol 3: Micellar Solubilization using Surfactants

This protocol outlines the use of surfactants to improve the solubility of this compound through the formation of micelles.

Materials:

  • This compound

  • Deionized water

  • Surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), Tween 80)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Choose a surfactant. Non-ionic surfactants like Tween 80 are often a good starting point due to their lower potential for protein denaturation compared to ionic surfactants.

  • Prepare a stock solution of the surfactant in deionized water at a concentration well above its Critical Micelle Concentration (CMC).

  • Add the required amount of this compound to the surfactant solution.

  • Stir the mixture vigorously to facilitate the encapsulation of this compound within the micelles. Gentle heating may be applied to expedite the process, but ensure the temperature is compatible with your reaction.

  • Once a clear solution is obtained, it can be used in your aqueous reaction.

  • It is advisable to run a control experiment with the surfactant alone to ensure it does not interfere with your reaction or downstream analysis.

Protocol 4: Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method) or freeze-dryer (for lyophilization method)

Procedure (Kneading Method): [10]

  • Select a suitable cyclodextrin. β-cyclodextrin is a common choice for aromatic compounds. For higher solubility of the complex itself, a modified cyclodextrin like HP-β-CD is recommended.[8]

  • In a mortar, place the desired molar ratio of cyclodextrin and this compound (a 1:1 molar ratio is a good starting point).

  • Add a small amount of water to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • The resulting paste can be dried in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can then be dissolved in your aqueous reaction medium.

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution after pH adjustment.

  • Possible Cause: The final pH of the solution is too close to or above the pKa of this compound (≈4.70), causing the protonated, soluble form to convert back to the less soluble free base.

  • Solution:

    • Re-check and adjust the pH of your solution to be at least 1-2 pH units below the pKa.

    • If your reaction requires a higher pH, consider using a combination of pH adjustment and a co-solvent to maintain solubility.

    • Ensure that the buffer capacity of your system is sufficient to maintain the acidic pH throughout the reaction.

Issue 2: The use of a co-solvent is inhibiting my enzyme-catalyzed reaction.

  • Possible Cause: Organic co-solvents can denature enzymes or compete for the active site, reducing or inhibiting their activity.

  • Solution:

    • Screen different co-solvents to find one that is more compatible with your enzyme. Glycerol or PEG 400 are often less denaturing than alcohols.

    • Reduce the percentage of the co-solvent to the minimum required to keep this compound in solution.

    • Consider alternative solubility enhancement methods that are generally more biocompatible, such as cyclodextrin complexation.

Issue 3: My reaction yield is low even though the this compound appears to be dissolved with a surfactant.

  • Possible Cause: The this compound may be too tightly encapsulated within the surfactant micelles, making it unavailable to react with other aqueous-phase reactants.

  • Solution:

    • Try a different type of surfactant. The structure of the surfactant can influence the location and accessibility of the solubilized compound within the micelle.

    • Experiment with the surfactant concentration. Using a concentration just above the CMC may be sufficient for solubilization without excessive sequestration.

    • Consider a "designer" surfactant that is known to facilitate the specific type of reaction you are performing.

Issue 4: I am unsure which type of cyclodextrin to use for my experiment.

  • Possible Cause: The size of the cyclodextrin cavity and the properties of its functional groups are critical for efficient complexation.

  • Solution:

    • For aromatic compounds like this compound, β-cyclodextrin is generally a good starting point due to the size of its hydrophobic cavity.

    • If the solubility of the resulting complex is a concern, use a modified cyclodextrin such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has a much higher aqueous solubility than native β-cyclodextrin.[8]

    • Computational modeling can be used to predict the most favorable host-guest interactions between this compound and different cyclodextrins.[2]

Visualizations

experimental_workflow start Start: Dissolve This compound in Water solubility_check Is it soluble at the desired concentration? start->solubility_check success Proceed with Aqueous Reaction solubility_check->success Yes ph_adjust Method 1: pH Adjustment (to pH < 4.7) solubility_check->ph_adjust No cosolvent Method 2: Co-solvent Addition (e.g., Ethanol, DMSO) solubility_check->cosolvent surfactant Method 3: Micellar Solubilization (e.g., Tween 80) solubility_check->surfactant cyclodextrin Method 4: Cyclodextrin Complexation (e.g., HP-β-CD) solubility_check->cyclodextrin ph_adjust->solubility_check troubleshoot Troubleshoot (See Guide) ph_adjust->troubleshoot cosolvent->solubility_check cosolvent->troubleshoot surfactant->solubility_check surfactant->troubleshoot cyclodextrin->solubility_check cyclodextrin->troubleshoot

Caption: A general workflow for selecting a method to improve the aqueous solubility of this compound.

troubleshooting_flowchart start Precipitation Observed During Reaction check_method Which solubility method was used? start->check_method ph_cause pH Drifted Above pKa check_method->ph_cause pH Adjustment cosolvent_cause Co-solvent Percentage Too Low check_method->cosolvent_cause Co-solvent surfactant_cause Surfactant Concentration Below CMC check_method->surfactant_cause Surfactant cd_cause Incomplete Complexation check_method->cd_cause Cyclodextrin ph_solution Increase Buffer Capacity or Lower Target pH ph_cause->ph_solution cosolvent_solution Increase Co-solvent % or Switch Co-solvent cosolvent_cause->cosolvent_solution surfactant_solution Increase Surfactant Concentration surfactant_cause->surfactant_solution cd_solution Optimize Complexation Protocol (e.g., kneading time) cd_cause->cd_solution

Caption: A decision-making flowchart for troubleshooting precipitation issues with this compound.

References

Validation & Comparative

A Comparative Guide to the Polymerization of Xylidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of xylidine isomers in polymerization, focusing on the influence of the methyl group position on the resulting polymer's properties. Due to the limited availability of direct comparative studies under identical conditions, this guide synthesizes data from various sources to offer insights into the performance and characteristics of polyxylidines derived from different isomers.

Influence of Isomerism on Polymerization and Properties

The position of the two methyl groups on the aniline ring significantly impacts the polymerization process and the final properties of the polyxylidine. This is primarily due to steric hindrance and electronic effects, which alter the reactivity of the monomer and the structure of the resulting polymer chain. Generally, substituents on the aniline ring can affect solubility, conductivity, and thermal stability. For instance, derivatives of polyaniline, such as poly(N-methylaniline), are noted for their increased solubility in organic solvents compared to the unsubstituted polyaniline, although this often comes at the cost of reduced electrical conductivity.[1]

Comparative Performance of Xylidine Isomers

Table 1: Comparison of Polymerization Yield and Solubility

Xylidine IsomerPolymerization MethodOxidantPolymer YieldSolubility
2,3-Xylidine Chemical OxidativeAmmonium PersulfateDoes not readily homopolymerize[2]Copolymers with aniline are soluble[2]
2,5-Xylidine ChemicalNot SpecifiedData Not AvailableSoluble in DMF, DMSO, CHCl₃, CH₂Cl₂[3]
2,6-Xylidine MechanochemicalNot SpecifiedData Not AvailableData Not Available

Table 2: Comparative Properties of Polyxylidine Isomers

PropertyPoly(2,3-xylidine)Poly(2,5-xylidine)Poly(2,6-xylidine)
Electrical Conductivity Composites with PANI show good conductivity[2]Data Not AvailableComparable to PANI[4]
Thermal Stability Data Not AvailableGood thermal stabilityData Not Available
Electrochemical Activity Good electrochemical activity in composites[2]Excellent electrochemical activity[3]Data Not Available
Morphology Nanocomposites have been studied[5]Not SpecifiedNot Specified

Experimental Protocols

A standardized protocol for a comparative study of xylidine isomer polymerization is crucial for obtaining directly comparable data. The following is a generalized experimental protocol for the chemical oxidative polymerization of xylidine isomers, based on common methods for aniline and its derivatives.[1][6][7]

General Protocol for Chemical Oxidative Polymerization of Xylidine Isomers
  • Monomer Solution Preparation: Dissolve a specific molar concentration of the xylidine isomer (e.g., 0.1 M) in an acidic solution (e.g., 1 M HCl). Stir the solution at a controlled low temperature (e.g., 0-5 °C) in an ice bath.

  • Oxidant Solution Preparation: Prepare an equimolar solution of an oxidant, such as ammonium persulfate (APS), in the same acidic solution.

  • Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture is typically stirred for several hours (e.g., 4-8 hours) at the controlled low temperature to allow for complete polymerization.[6][7] A color change is often observed, indicating the progress of the reaction.[8]

  • Polymer Isolation: The resulting polymer precipitate is collected by filtration.

  • Washing and Purification: The collected polymer is washed sequentially with the acidic solution, deionized water, and a suitable organic solvent (e.g., methanol) to remove unreacted monomer, oxidant, and oligomers.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Visualizing the Process and Logic

To better understand the experimental workflow and the relationship between monomer structure and polymer properties, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_processing Product Isolation and Purification cluster_analysis Characterization Monomer Xylidine Isomer in Acid Polymerization Dropwise addition at 0-5°C Stirring for 4-8h Monomer->Polymerization Oxidant Oxidant (APS) in Acid Oxidant->Polymerization Isolation Filtration Polymerization->Isolation Washing Washing with Acid, Water, Methanol Isolation->Washing Drying Vacuum Drying Washing->Drying Analysis FTIR, UV-Vis, TGA, Conductivity Measurement Drying->Analysis

Caption: Experimental workflow for the synthesis and characterization of polyxylidines.

Isomer_Property_Relationship cluster_isomers Xylidine Isomers cluster_factors Influencing Factors cluster_properties Resulting Polymer Properties Isomer_23 2,3-Xylidine (Adjacent Me groups) Steric_Hindrance Steric Hindrance Isomer_23->Steric_Hindrance Isomer_26 2,6-Xylidine (Ortho Me groups) Isomer_26->Steric_Hindrance Isomer_35 3,5-Xylidine (Meta Me groups) Electronic_Effects Electronic Effects Isomer_35->Electronic_Effects Solubility Solubility Steric_Hindrance->Solubility Conductivity Electrical Conductivity Steric_Hindrance->Conductivity Morphology Morphology Steric_Hindrance->Morphology Electronic_Effects->Conductivity Thermal_Stability Thermal Stability Electronic_Effects->Thermal_Stability

Caption: Logical relationship between xylidine isomer structure and resulting polymer properties.

References

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethylaniline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in pharmaceutical products is paramount to ensuring their safety and efficacy. 2,3-Dimethylaniline, a potential process impurity or degradant in various active pharmaceutical ingredients (APIs), requires robust and validated analytical methods for its control. This guide provides an objective comparison of three common analytical techniques for the validation of this compound impurity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) with Densitometry. The information presented is supported by a synthesis of available experimental data and established validation principles.

Comparison of Analytical Methods

The choice of an analytical method for impurity profiling depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and available instrumentation.[1] Below is a comparative summary of HPLC, GC, and TLC-Densitometry for the analysis of this compound.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical validation parameters for the quantification of aromatic amine impurities, including this compound, using the three analytical techniques. Data has been compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)TLC-Densitometry
Linearity Range 0.02 - 150 µg/mL0.1 - 100 µg/mL100 - 1000 ng/spot
Limit of Detection (LOD) 0.007 µg/mL0.025 µg/g~150 ng/spot
Limit of Quantitation (LOQ) 0.02 µg/mL~0.1 µg/g~450 ng/spot
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (% RSD) < 2%< 5%< 5%

Note: The values presented are indicative and can vary significantly based on the specific method, instrumentation, and sample matrix.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline representative methodologies for each technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it suitable for many aromatic amines.[2]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

Sample Preparation:

  • Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and organic solvent).

  • Spike with a known concentration of this compound reference standard for accuracy and precision studies.

  • Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] For polar compounds like anilines, derivatization may sometimes be employed to improve peak shape and sensitivity, although direct injection is often feasible.[4]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for amine analysis (e.g., a low-bleed, base-deactivated column)

Carrier Gas:

  • Helium or Hydrogen

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • For headspace analysis, the sample can be dissolved in a high-boiling point solvent like DMSO.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 280°C.

  • Detector Temperature: 300°C (for FID)

TLC-Densitometry

TLC-Densitometry offers a simpler and more cost-effective alternative for quantitative analysis, particularly for routine quality control.[5]

Instrumentation:

  • TLC plates (e.g., silica gel 60 F254)

  • Automatic TLC sampler

  • TLC scanner (densitometer)

Mobile Phase (Developing System):

  • A mixture of non-polar and polar solvents, optimized for the separation of the impurity from the API (e.g., a mixture of a hydrocarbon, an ester, and an acid or base).

Sample Preparation:

  • Dissolve the sample in a volatile solvent.

  • Apply the sample as a band onto the TLC plate using an automatic sampler.

Chromatographic and Detection Conditions:

  • Development: Develop the plate in a saturated chamber until the mobile phase reaches the desired height.

  • Drying: Dry the plate thoroughly.

  • Detection: Scan the plate at a wavelength where this compound has significant absorbance (e.g., 220-240 nm).

Mandatory Visualization

The following diagrams illustrate the logical workflows for method validation and a signaling pathway for impurity identification.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting define_scope Define Scope & Purpose set_acceptance_criteria Set Acceptance Criteria define_scope->set_acceptance_criteria specificity Specificity set_acceptance_criteria->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report impurity_identification_pathway cluster_detection Detection cluster_characterization Characterization cluster_qualification Qualification impurity_detected Impurity Detected > Threshold ms_analysis Mass Spectrometry (MS) impurity_detected->ms_analysis Initial ID nmr_analysis NMR Spectroscopy ms_analysis->nmr_analysis Confirmation structural_elucidation Structural Elucidation nmr_analysis->structural_elucidation toxicological_assessment Toxicological Assessment structural_elucidation->toxicological_assessment Identified Impurity safety_established Safety Established toxicological_assessment->safety_established

References

Navigating Immunoassay Specificity: A Comparative Guide to 2,3-Dimethylaniline Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Immunoassays are powerful tools for detecting and quantifying a wide range of molecules. However, a significant challenge in their application is the potential for cross-reactivity, where the assay's antibodies bind to molecules that are structurally similar to the target analyte.[1] This can lead to false-positive results or an overestimation of the analyte's concentration.[1][2] The specificity of an immunoassay is largely determined by the unique binding characteristics of the antibodies employed.[2][3]

Understanding the Structural Basis for Potential Cross-Reactivity of 2,3-Dimethylaniline

This compound, a substituted aniline, possesses chemical features that warrant careful consideration in the context of immunoassay specificity. Its aromatic ring and amino group are common structural motifs in many endogenous and xenobiotic compounds. The presence and position of the two methyl groups on the benzene ring create a unique electronic and steric profile that will influence its interaction with antibody binding sites.

When developing an immunoassay for a target molecule that shares structural similarities with this compound, or when analyzing samples that may contain this compound, it is crucial to experimentally determine the degree of cross-reactivity.

Hypothetical Performance Comparison

To effectively evaluate the cross-reactivity of this compound, a competitive immunoassay is often the method of choice for small molecules. In such an assay, the potential cross-reactant (in this case, this compound and other related compounds) competes with a labeled form of the target analyte for a limited number of antibody binding sites. The degree of cross-reactivity is typically expressed as the concentration of the cross-reactant required to displace 50% of the labeled analyte (IC50), relative to the IC50 of the target analyte itself.

Below is a template for presenting such comparative data. The values presented are purely hypothetical and for illustrative purposes.

CompoundTarget Analyte IC50 (ng/mL)Compound IC50 (ng/mL)Cross-Reactivity (%)
Target Analyte 1010100
This compound 105002.0
2,4-Dimethylaniline 108001.25
2,6-Dimethylaniline 1012000.83
Aniline 10> 10,000< 0.1
N,N-Dimethylaniline 10> 10,000< 0.1

Caption: Hypothetical cross-reactivity of this compound and other structurally related compounds in a competitive immunoassay for a target analyte. Cross-reactivity is calculated as (IC50 of Target Analyte / IC50 of Compound) x 100.

Experimental Protocols

A detailed and robust experimental protocol is essential for generating reliable cross-reactivity data. The following is a comprehensive methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common platform for such investigations.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • High-binding 96-well microtiter plates

  • Capture antibody specific to the target analyte

  • Target analyte standard

  • This compound and other potential cross-reactants

  • Enzyme-conjugated target analyte (e.g., HRP-analyte)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Dilute the capture antibody to its optimal concentration in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each potential cross-reactant (including this compound) in Assay Buffer.

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated target analyte (at its optimal dilution in Assay Buffer) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Signal Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the log of the target analyte concentration.

  • For each potential cross-reactant, plot the absorbance values against the log of its concentration.

  • Determine the IC50 value for the target analyte and for each compound that shows displacement.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Principles and Workflows

To further clarify the concepts and procedures, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

G cluster_0 Competitive Immunoassay Principle Ab Antibody Complex1 Antibody-Labeled Analyte Complex Ab->Complex1 Complex2 Antibody-Unlabeled Analyte Complex Ab->Complex2 Ag_label Labeled Analyte Ag_label->Ab Ag_label->Complex1 Ag_unlabel Unlabeled Analyte (or Cross-Reactant) Ag_unlabel->Ab Ag_unlabel->Complex2

Caption: Principle of a competitive immunoassay.

G cluster_1 ELISA Workflow for Cross-Reactivity Testing A 1. Coat Plate with Capture Antibody B 2. Wash A->B C 3. Block Non-specific Sites B->C D 4. Wash C->D E 5. Add Analyte Standard or Cross-Reactant D->E F 6. Add Enzyme-Labeled Analyte G 7. Incubate (Competitive Binding) E->G F->G H 8. Wash G->H I 9. Add Substrate H->I J 10. Measure Signal I->J

Caption: Experimental workflow for competitive ELISA.

G cluster_2 Logical Relationship of Cross-Reactivity Start Is the compound structurally similar to the target analyte? Test Perform Competitive Immunoassay Start->Test Yes Low_CR Low/No Cross-Reactivity: High Specificity Start->Low_CR No Analyze Calculate % Cross-Reactivity Test->Analyze High_CR High Cross-Reactivity: Potential for Interference Analyze->High_CR High IC50 Shift Analyze->Low_CR Low/No IC50 Shift

Caption: Decision pathway for assessing cross-reactivity.

By following the outlined experimental protocol and utilizing the provided frameworks for data presentation and visualization, researchers can effectively assess the cross-reactivity profile of this compound and other related compounds. This will ensure the development and application of highly specific and reliable immunoassays, ultimately leading to more accurate and reproducible scientific findings.

References

performance of 2,3-dimethylaniline compared to other aniline building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in drug development and materials science, the choice of a foundational building block is paramount. Aniline and its derivatives are mainstays in the synthetic chemist's toolbox, but not all are created equal. This guide provides an in-depth comparison of 2,3-dimethylaniline against other common aniline building blocks, offering a clear perspective on its performance, backed by experimental data and detailed protocols.

While often overshadowed by its more common isomers, this compound presents a unique combination of steric and electronic properties that can be leveraged to fine-tune reaction outcomes and molecular characteristics. This guide will delve into its performance in key synthetic transformations and material applications, providing a direct comparison with other commercially available xylidine isomers.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle shift in the position of two methyl groups on the aniline ring significantly influences the physicochemical properties of the resulting xylidine isomer. These differences in boiling point, melting point, density, and basicity can have profound implications for reaction conditions and product characteristics.[1][2][3][4]

PropertyThis compound2,4-Dimethylaniline2,6-Dimethylaniline3,4-Dimethylaniline3,5-DimethylanilineAniline
Molecular Formula C₈H₁₁NC₈H₁₁NC₈H₁₁NC₈H₁₁NC₈H₁₁NC₆H₇N
Molecular Weight ( g/mol ) 121.18121.18121.18121.18121.1893.13
Boiling Point (°C) 221-222214215228220184.1
Melting Point (°C) 2.5-14.311519.8-6
Density (g/mL at 20°C) 0.9930.9780.9841.076 (at 18°C)0.971.022
pKa (of conjugate acid) 4.704.893.955.174.914.63

Note: Data is compiled from various sources and may have slight variations depending on the experimental conditions.

The pKa values are particularly revealing. The basicity of the aniline nitrogen is influenced by the electronic effects of the methyl substituents. The ortho-substitution in 2,6-dimethylaniline leads to significant steric hindrance around the amino group, which can affect its ability to act as a nucleophile.

Performance in Key Chemical Reactions

The utility of an aniline building block is ultimately determined by its performance in common synthetic transformations. Here, we explore the expected reactivity of this compound in three critical areas: azo dye synthesis, palladium-catalyzed cross-coupling reactions, and polymerization.

Azo Dye Synthesis

Azo dyes are a cornerstone of the colorant industry, and their synthesis relies on the diazotization of an aniline derivative followed by coupling with a suitable partner. The position of the methyl groups on the aniline ring can influence both the color and the fastness properties of the resulting dye.

While direct comparative yield data for all xylidine isomers in a single study is scarce, the electronic nature of the substituents plays a key role. Electron-donating groups like methyl groups generally increase the reactivity of the aromatic ring towards electrophilic substitution, which is the key step in the azo coupling. However, steric hindrance from ortho-substituents can impede the approach of the diazonium salt.

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Derivative Aniline Derivative NaNO2, HCl NaNO2, HCl Diazonium Salt Diazonium Salt Coupling Partner Coupling Partner Azo Dye Azo Dye

Based on general principles of electrophilic aromatic substitution, the following reactivity trend can be predicted for the coupling reaction:

Reactivity_Trend 2,6-DMA 2,6-Dimethylaniline (Sterically Hindered) 2,3-DMA This compound 2,6-DMA->2,3-DMA Increasing Reactivity in Azo Coupling 2,4-DMA 2,4-Dimethylaniline 2,3-DMA->2,4-DMA Increasing Reactivity in Azo Coupling 3,4-DMA 3,4-Dimethylaniline (Electronically Activated) 2,4-DMA->3,4-DMA Increasing Reactivity in Azo Coupling

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and Sonogashira coupling are powerful methods for the formation of C-N and C-C bonds, respectively. The performance of aniline derivatives in these reactions is highly dependent on both steric and electronic factors.

In the Buchwald-Hartwig amination , the nucleophilicity of the aniline is crucial. While electron-donating methyl groups increase the electron density on the nitrogen, making it more nucleophilic, steric hindrance from ortho-substituents can significantly slow down the reaction rate by impeding coordination to the palladium center.

Buchwald_Hartwig_Workflow Aryl Halide Aryl Halide Coupled Product Coupled Product Aryl Halide->Coupled Product Aniline Derivative Aniline Derivative Aniline Derivative->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Ligand Ligand Ligand->Coupled Product Base Base Base->Coupled Product

For this compound, the single ortho-methyl group presents moderate steric hindrance compared to the doubly-ortho-substituted 2,6-dimethylaniline. This can lead to a favorable balance of enhanced nucleophilicity from the methyl groups without the significant steric penalty, potentially resulting in good to excellent yields.

In the Sonogashira coupling , the aniline derivative is typically part of the aryl halide component. The electronic nature of the substituents on the aryl halide can influence the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle. Electron-donating groups, such as methyl groups, can slow down this step. However, the differences in reaction rates between the various xylidine isomers are often less pronounced than in reactions where the amino group itself is the reactive center.

Polymerization

Substituted anilines can be polymerized to form conductive polymers with a range of interesting electronic and optical properties. The polymerization of this compound can lead to poly(this compound), a material with potential applications in sensors, coatings, and electronic devices.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for key reactions are provided below.

Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol outlines the synthesis of a representative azo dye.

1. Diazotization of this compound:

  • In a 100 mL beaker, dissolve 1.21 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature does not rise above 5 °C. Continue stirring for 15 minutes after the addition is complete.

2. Azo Coupling:

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the 2-naphthol solution.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

  • Filter the dye using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a desiccator.[2][3][4][6]

Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol provides a general procedure for the palladium-catalyzed amination.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) followed by 5 mL of anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

This compound, while not the most common xylidine isomer, offers a unique and valuable profile for synthetic chemists. Its moderate steric hindrance and the electron-donating nature of its methyl groups create a nuanced reactivity that can be exploited to achieve desired outcomes in a variety of chemical transformations. For researchers and drug development professionals, a thorough understanding of the comparative performance of aniline building blocks is essential for rational molecular design and process optimization. This guide provides a foundational understanding of the advantages and considerations when employing this compound in your synthetic endeavors.

References

A Comparative Analysis of the Basicity of 2,3-Dimethylaniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the basicity of aniline derivatives is crucial for predicting their reactivity, bioavailability, and suitability as scaffolds in medicinal chemistry. This guide provides an objective comparison of the basicity of 2,3-dimethylaniline with other key substituted anilines, supported by experimental data and detailed methodologies.

The basicity of anilines, quantified by the pKa of their conjugate acids, is intricately influenced by the electronic and steric nature of substituents on the aromatic ring. Electron-donating groups generally increase basicity by enhancing the electron density on the nitrogen atom, making its lone pair more available for protonation. Conversely, electron-withdrawing groups decrease basicity.[1] Steric effects, particularly from ortho-substituents, can also play a significant role in modulating basicity.[2][3]

Comparative Basicity: A Data-Driven Overview

The basicity of this compound is best understood in the context of aniline and its methylated analogues. The pKa of the conjugate acid of this compound is 4.70.[4][5] This value indicates it is a slightly stronger base than aniline (pKa = 4.6) and o-toluidine (pKa = 4.39), but weaker than p-toluidine (pKa = 5.12).[6][7] The following table summarizes the pKa values for a range of substituted anilines, providing a clear comparison.

CompoundSubstituent(s)pKa of Conjugate Acid
AnilineH4.60[7]
o-Toluidine2-CH₃4.39[6]
m-Toluidine3-CH₃4.69[6]
p-Toluidine4-CH₃5.12[6]
This compound 2,3-(CH₃)₂ 4.70 [4][5]
2,4-Dimethylaniline2,4-(CH₃)₂4.42[8]
o-Nitroaniline2-NO₂-0.29[6]
m-Nitroaniline3-NO₂2.50[6]
p-Nitroaniline4-NO₂1.02[6]
o-Chloroaniline2-Cl2.64[6]
m-Chloroaniline3-Cl3.34[6]
p-Chloroaniline4-Cl3.98[6]

Interpreting the Data: Electronic and Steric Effects

The enhanced basicity of this compound compared to aniline can be attributed to the electron-donating inductive effect of the two methyl groups. However, its basicity is less than that of p-toluidine. This can be explained by the "ortho effect".[2][3] The methyl group at the ortho position (position 2) introduces steric hindrance, which can interfere with the solvation of the anilinium ion formed upon protonation.[2] This steric strain can destabilize the conjugate acid, thereby reducing the basicity of the parent aniline.[9][10]

In this compound, the ortho-methyl group's steric hindrance is a key factor. While both methyl groups are electron-donating, the steric effect of the ortho-substituent partially counteracts the increase in basicity. This is a common phenomenon observed in ortho-substituted anilines, which are often weaker bases than their para isomers, regardless of the electronic nature of the substituent.[3][11]

The interplay of these effects is visually summarized in the logical relationship diagram below.

G Factors Influencing the Basicity of Substituted Anilines substituent Substituent on Aniline Ring electronic Electronic Effects substituent->electronic steric Steric Effects (Ortho Effect) substituent->steric edg Electron-Donating Groups (+I, +R) electronic->edg ewg Electron-Withdrawing Groups (-I, -R) electronic->ewg solvation Steric Hindrance to Solvation of Conjugate Acid steric->solvation basicity Amine Basicity (pKa) edg->basicity Increases ewg->basicity Decreases solvation->basicity Decreases

Caption: Factors influencing aniline basicity.

Experimental Protocol for pKa Determination

The pKa of an aniline derivative can be reliably determined using potentiometric titration. This method involves monitoring the pH of a solution of the aniline as a strong acid is added.

Experimental Workflow:

G Workflow for pKa Determination by Potentiometric Titration A Prepare a standard solution of the aniline derivative in a suitable solvent (e.g., 50% ethanol-water). B Calibrate a pH meter with standard buffer solutions. A->B C Titrate the aniline solution with a standardized solution of a strong acid (e.g., HCl). B->C D Record the pH after each addition of the titrant. C->D E Plot a titration curve (pH vs. volume of titrant added). D->E F Determine the equivalence point from the first derivative of the titration curve. E->F G The pH at the half-equivalence point is equal to the pKa of the conjugate acid. F->G

Caption: pKa determination workflow.

Detailed Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the aniline derivative in a 50% ethanol-water mixture. Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Titration:

    • Pipette 25.0 mL of the aniline solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stirrer in the solution.

    • Add the HCl titrant in small increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume of titrant added for each increment. The peak of this plot corresponds to the equivalence point.

    • Determine the volume of titrant at the half-equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the anilinium ion.[12]

This guide provides a foundational understanding of the factors governing the basicity of this compound in comparison to other substituted anilines. The provided data and methodologies offer a practical framework for researchers in their chemical and pharmaceutical development endeavors.

References

kinetic studies comparing reaction rates of xylidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Rates of Xylidine Isomers

For researchers, scientists, and drug development professionals, understanding the kinetic profiles of xylidine isomers is crucial for predicting reaction outcomes, optimizing synthesis protocols, and comprehending metabolic pathways. This guide provides a comparative analysis of the reaction rates of various xylidine isomers based on published experimental data.

Data Presentation: Comparative Reaction Rates

The following table summarizes the specific reaction rates for the bromination and iodination of several xylidine isomers. These electrophilic substitution reactions provide insights into the relative nucleophilicity and reactivity of the different isomers, influenced by the steric and electronic effects of the methyl groups on the aromatic ring.

Xylidine IsomerReactionSpecific Reaction Rate (M⁻¹s⁻¹)Activation Energy (kJ mol⁻¹)
3,5-XylidineBromination1.7 x 10⁵[1]Not Reported
2,5-XylidineBromination1.4 x 10⁵[1]Not Reported
2,3-XylidineBromination1.2 x 10⁵[1]Not Reported
All six isomers*Iodination52 to 893[2]32.7 to 54.5[2]

*The cited study for iodination did not provide a breakdown of the specific reaction rates for each of the six isomers, but rather a range for the entire group.[2]

Experimental Protocols

The kinetic data presented in this guide were obtained through specialized techniques designed to monitor rapid reactions.

Competition Kinetics Method (for Bromination)

The kinetic study of the fast bromination of xylidine isomers was conducted using a competition technique.[1] This method is employed when reactions are too rapid to be monitored by conventional techniques.[1]

Principle: In this method, two or more substrates (in this case, different xylidine isomers) compete for a limited amount of a common reagent (bromine).[1] By knowing the rate constant for the reaction of one of the substrates, the rate constants for the others can be determined by analyzing the ratio of the products formed.

General Procedure:

  • A solution containing a mixture of known concentrations of two different xylidine isomers is prepared.

  • A solution of bromine, in an amount insufficient to react with all of the xylidines, is added to the mixture.[1]

  • The reaction is allowed to proceed to completion.

  • The relative amounts of the brominated products of each xylidine isomer are determined using a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography.

  • The ratio of the products, along with the initial concentrations of the reactants, is used to calculate the ratio of the rate constants. If the rate constant for one isomer is known, the other can be calculated.

Rotating Platinum Cathode Method (for Iodination)

The kinetics of the rapid iodination of all six xylidine isomers were investigated using a rotating platinum cathode method.[2] This electrochemical technique is suitable for following the kinetics of rapid reactions in solution.

Principle: This method monitors the concentration of a reactant or product over time by measuring the limiting current at a rotating platinum electrode. The rate of the reaction is determined from the change in concentration as a function of time.

General Procedure:

  • The xylidine isomer is dissolved in an aqueous medium at a specific pH (in this case, pH 7) and temperature (25.0°C).[2]

  • The iodinating agent is introduced to initiate the reaction.

  • The concentration of iodine is monitored electrochemically using a rotating platinum cathode. The limiting current measured is proportional to the concentration of the electroactive species (iodine).

  • The change in the limiting current over time provides the kinetic data for the reaction.

  • From this data, the specific reaction rate and the activation energy can be determined.[2]

Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination and iodination of xylidines are examples of electrophilic aromatic substitution. The general mechanism is depicted below. The position of the electrophilic attack is directed by the activating amino and methyl groups.

Electrophilic_Aromatic_Substitution Xylidine Xylidine (Aromatic Ring) Intermediate Arenium Ion (Resonance Stabilized Carbocation) Xylidine->Intermediate + Electrophile Electrophile Electrophile (e.g., Br⁺, I⁺) Product Halogenated Xylidine Intermediate->Product - H⁺ Proton H⁺ Intermediate->Proton

Caption: Generalized mechanism for the electrophilic aromatic substitution of xylidine.

Experimental Workflow: Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of a chemical reaction.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis ReactantPrep Prepare Reactant Solutions (Xylidine Isomer, Reagent) InitiateReaction Initiate Reaction (Mixing of Reactants) ReactantPrep->InitiateReaction MonitorReaction Monitor Reaction Progress (e.g., Spectroscopy, Electrochemistry) InitiateReaction->MonitorReaction CollectData Collect Concentration vs. Time Data MonitorReaction->CollectData KineticModeling Apply Kinetic Models (e.g., Rate Laws) CollectData->KineticModeling DetermineRates Determine Rate Constants and Activation Energy KineticModeling->DetermineRates

Caption: A typical experimental workflow for a chemical kinetics study.

References

A Comparative Guide to the Development of a Validated Stability-Indicating Assay for 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the necessary methodologies for developing a validated stability-indicating assay for 2,3-dimethylaniline, a key starting material and potential impurity in various pharmaceutical products. Due to the limited availability of a singular, dedicated public study on the forced degradation of this compound, this document synthesizes information from related compounds and established analytical principles to present a robust framework for method development and validation.

Comparative Analysis of Analytical Techniques

The quantification of this compound and its potential degradation products necessitates a high-resolution separation technique. The most common and applicable methods are compared below.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Micellar Electrokinetic Chromatography (MEKC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on differential partitioning between a pseudo-stationary micellar phase and an electrophoretic buffer in a capillary.
Suitability for this compound High. Excellent for separating aromatic amines and their likely polar degradation products. A well-established method for stability-indicating assays.[1]Moderate. Suitable for volatile amines, but may require derivatization for less volatile degradation products.High. Offers high separation efficiency for isomers and closely related compounds.[2]
Detection UV/Vis (Diode Array Detector), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)UV/Vis (Diode Array Detector)
Advantages Robust, reproducible, versatile, and widely available. Can be readily coupled with mass spectrometry for peak identification.High sensitivity for volatile compounds.Excellent resolution, minimal solvent consumption.[2]
Limitations May require longer run times for complex separations.Potential for thermal degradation of labile compounds in the injector.Can be less robust than HPLC for routine quality control.

Based on its robustness, versatility, and prevalence in stability studies, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique for developing a stability-indicating assay for this compound.

Experimental Protocols

Proposed Stability-Indicating RP-HPLC Method

This proposed method is based on a published HPLC method for the analysis of mefenamic acid and its impurities, including this compound.[1]

Parameter Proposed Condition
Instrument HPLC with Diode Array Detector (DAD) or UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., in a ratio of 75:25 v/v) with a potential acid modifier like 0.1% acetic acid to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm[1]
Injection Volume 10 µL
Forced Degradation Study Protocol

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[3] A target degradation of 5-20% is generally considered optimal.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid this compound in an oven at 105°C for 48 hours.

    • Prepare a solution of this compound and store it at 60°C for 48 hours.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Analyze samples at appropriate time points.

Data Presentation and Validation

Postulated Degradation Products

Based on the known degradation of a similar isomer, 2,4-xylidine, the following degradation products can be postulated for this compound under stress conditions.[5]

Postulated Degradant Potential Formation Condition
2,3-DimethylphenolOxidative, Photolytic
2,3-DimethylnitrobenzeneOxidative
Hydroxylamine derivativesOxidative, Photolytic
Ring-opened products (e.g., organic acids)Strong oxidation
Method Validation Parameters

A fully validated stability-indicating method should meet the criteria outlined in the ICH guidelines.

Parameter Acceptance Criteria
Specificity The method should be able to resolve the this compound peak from all degradation products, impurities, and excipients. Peak purity analysis should be performed.
Linearity A linear relationship between concentration and response should be demonstrated over a specified range (e.g., 50-150% of the target concentration). Correlation coefficient (r²) should be > 0.999.
Accuracy The closeness of the test results to the true value should be demonstrated by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98-102%.
Precision - Repeatability (Intra-day): The precision of multiple measurements of the same sample on the same day. RSD should be < 2%.- Intermediate Precision (Inter-day): The precision of measurements on different days, with different analysts or equipment. RSD should be < 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Stock Solution Stock Solution Forced Degradation Samples Forced Degradation Samples Stock Solution->Forced Degradation Samples Stress Conditions HPLC System HPLC System Forced Degradation Samples->HPLC System Control Sample Control Sample Control Sample->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Specificity Specificity Data Acquisition->Specificity Linearity Linearity Data Acquisition->Linearity Accuracy Accuracy Data Acquisition->Accuracy Precision Precision Data Acquisition->Precision LOD_LOQ LOD/LOQ Data Acquisition->LOD_LOQ Robustness Robustness Data Acquisition->Robustness Report Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.

G This compound This compound 2,3-Dimethylphenol 2,3-Dimethylphenol This compound->2,3-Dimethylphenol Oxidation / Photolysis 2,3-Dimethylnitrobenzene 2,3-Dimethylnitrobenzene This compound->2,3-Dimethylnitrobenzene Oxidation Hydroxylamine_Derivatives Hydroxylamine Derivatives This compound->Hydroxylamine_Derivatives Oxidation / Photolysis Ring_Opened_Products Ring-Opened Products 2,3-Dimethylphenol->Ring_Opened_Products Strong Oxidation

Caption: Postulated degradation pathway of this compound under stress conditions.

References

A Comparative Guide to the Quantitative Analysis of 2,3-Dimethylaniline and its Isomers in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of 2,3-dimethylaniline and its isomers. The separation and quantification of these positional isomers are critical in various fields, including pharmaceutical development and environmental monitoring, due to their similar physicochemical properties and potentially different toxicological profiles. This document details experimental protocols and presents comparative performance data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Methods

The choice of analytical technique for the quantitative analysis of this compound and its isomers depends on factors such as the required sensitivity, sample matrix, and available instrumentation. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is a robust and widely used technique for volatile and semi-volatile compounds like dimethylanilines. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector offers versatility for a broader range of compounds and is particularly useful for analytes that are not thermally stable. Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative, demonstrating excellent resolving power for isomeric compounds with reduced solvent consumption.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of GC-FID, HPLC-UV, and SFC-MS/MS for the quantitative analysis of dimethylaniline isomers. The data presented is a synthesis from various studies, including those on structurally similar xylidine isomers where direct data for dimethylanilines was not available.

Table 1: Gas Chromatography with Flame Ionization Detector (GC-FID) Performance Data

ParameterPerformance Characteristics
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Table 2: High-Performance Liquid Chromatography with UV Detector (HPLC-UV) Performance Data

ParameterPerformance Characteristics
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

Table 3: Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS/MS) Performance Data

ParameterPerformance Characteristics
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) ~2 ng/mL (in matrix)
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is suitable for the routine quantitative analysis of dimethylaniline isomers.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 220 °C at 20 °C/min, hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample mixture in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration within the linear range of the method. Add an appropriate internal standard (e.g., N,N-diethylaniline) for improved accuracy.

  • Quantification: Generate a calibration curve using standard solutions of each isomer at a minimum of five concentration levels. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

High-Performance Liquid Chromatography with UV Detector (HPLC-UV)

This method offers excellent resolution for the separation of positional isomers.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a suitable guard column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v). The inclusion of a cyclodextrin (e.g., 10 mM β-cyclodextrin) in the mobile phase can significantly improve the separation of isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range.

  • Quantification: Prepare a series of standard solutions of the individual isomers and construct a calibration curve by plotting the peak area against the concentration.

Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS/MS)

This advanced technique provides rapid and highly selective separation and quantification of all six dimethylaniline isomers.[1]

  • Instrumentation: SFC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable chiral or achiral stationary phase designed for SFC separations (e.g., a 2-ethylpyridine or a proprietary polar-embedded stationary phase).

  • Mobile Phase:

    • Supercritical CO₂ (Mobile Phase A).

    • Methanol with 0.1% formic acid (Mobile Phase B).

  • Gradient Elution: A gradient program starting with a low percentage of Mobile Phase B and increasing to achieve separation.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each isomer should be optimized.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol) to an appropriate concentration.

  • Quantification: Use an internal standard (e.g., a deuterated analog of one of the isomers) and create calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

Experimental Workflows

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Mixture of Dimethylaniline Isomers Dissolution Dissolve in Solvent Sample->Dissolution IS_Addition Add Internal Standard Dissolution->IS_Addition Injection Inject into GC IS_Addition->Injection Separation Separation on DB-5ms Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Isomer Mixture Dilution Dilute with Mobile Phase Sample->Dilution Injection Inject into HPLC Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Area Measurement Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification SFC_MS_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis cluster_data Data Processing Sample Isomer Mixture Dissolution Dissolve in Methanol Sample->Dissolution IS_Addition Add Internal Standard Dissolution->IS_Addition Injection Inject into SFC IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Ratio Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Assessing the Genotoxicity of 2,3-Dimethylaniline versus 3,5-Dimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of two isomeric aromatic amines, 2,3-dimethylaniline (2,3-DMA) and 3,5-dimethylaniline (3,5-DMA). The following sections present a summary of quantitative data from key genotoxicity assays, detailed experimental methodologies, and a visualization of the proposed metabolic activation pathway.

Executive Summary

Both this compound and 3,5-dimethylaniline have demonstrated genotoxic potential, primarily through mechanisms requiring metabolic activation. In bacterial reverse mutation assays (Ames test), 2,3-DMA is reported as weakly mutagenic. In contrast, reports on 3,5-DMA are conflicting, with some studies indicating weak mutagenicity and others reporting negative results. In vivo studies using the comet assay have shown that both isomers can induce DNA damage in various organs of mice. However, neither compound was found to induce micronuclei in mouse bone marrow, suggesting they are not clastogenic or aneugenic under the tested conditions.

Data Presentation: Comparative Genotoxicity

The following tables summarize the available quantitative and qualitative data from key genotoxicity studies on 2,3-DMA and 3,5-DMA.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundStrain(s)Metabolic Activation (S9)ResultQuantitative Data (Revertants/µmole)Citation(s)
This compound Salmonella typhimuriumRequiredWeakly Mutagenic< 150[1]
3,5-Dimethylaniline S. typhimurium TA98, TA100, TA1537With and WithoutNot MutagenicNot Reported[2]
S. typhimuriumWithWeakly MutagenicNot Reported[2]

Note: There is conflicting evidence for the mutagenicity of 3,5-dimethylaniline in the Ames test.

Table 2: In Vivo Micronucleus Assay Results in Mice

CompoundDoseRoute of AdministrationTissueResultCitation(s)
This compound 200 mg/kgIntragastricBone MarrowNegative[3]
3,5-Dimethylaniline 200 mg/kgIntragastricBone MarrowNegative[3]

Table 3: In Vivo Comet Assay Results in Mice (3 hours post-administration)

Data is presented as the number of cells in each comet class (Type 1: no damage, to Type 5: severe damage) out of 100 cells scored per organ.

CompoundOrganType 1Type 2Type 3Type 4Type 5Citation(s)
Vehicle Control Bone Marrow982000[4]
Liver973000[4]
Kidney991000[4]
Lung982000[4]
This compound Bone Marrow973000[4]
Liver5781700[4]
Kidney0148510[4]
Lung11868130[4]
3,5-Dimethylaniline Bone Marrow6532300[4]
Liver1677700[4]
Kidney1415530[4]
Lung8613100[4]

Experimental Protocols

The following are generalized protocols for the key experiments cited, based on OECD guidelines and specific study details.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to detect gene mutations. The procedure is based on the OECD Test Guideline 471.

  • Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix), typically derived from the liver of Aroclor-1254 induced rats or hamsters, to simulate mammalian metabolism.

  • Procedure (Preincubation Method):

    • A mixture of the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer are pre-incubated at 37°C.

    • Molten top agar is added to the mixture.

    • The entire mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus. The protocol is based on the OECD Test Guideline 474.[5]

  • Animal Model: Typically, male ddY mice are used.

  • Administration: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection. For 2,3-DMA and 3,5-DMA, a single intragastric administration of 200 mg/kg has been used.[3]

  • Sample Collection: At 24 and 48 hours after treatment, bone marrow is extracted from the femurs.

  • Slide Preparation: Bone marrow smears are prepared on glass slides, air-dried, and stained with a solution like Giemsa.

  • Analysis: At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

  • Data Interpretation: A significant increase in the frequency of micronucleated PCEs in treated animals compared to a concurrent vehicle control group indicates a positive result.

In Vivo Alkaline Comet Assay

This assay detects DNA strand breaks in individual cells. The methodology is based on the OECD Test Guideline 489.[6]

  • Animal Model: Male ddY mice are commonly used.

  • Administration: The test substance is administered to the animals. For 2,3-DMA and 3,5-DMA, a single oral gavage of 200 mg/kg has been employed.[3]

  • Tissue Collection and Cell Preparation: At selected time points (e.g., 3 and 24 hours after treatment), various organs (e.g., liver, kidneys, lungs, bone marrow) are collected.[3] The tissues are minced and homogenized to create a single-cell suspension.

  • Slide Preparation and Lysis: The cells are embedded in a low-melting-point agarose gel on a microscope slide and then lysed in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate fragments based on size.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA migration (the "comet tail") is quantified. This can be done by classifying comets into categories based on the degree of damage or by using image analysis software to measure parameters like the percentage of DNA in the tail. An increase in DNA migration in the cells of treated animals compared to controls indicates DNA damage.

Mandatory Visualization

Metabolic Activation Pathway of Dimethylanilines

The genotoxicity of many aromatic amines, including dimethylanilines, is dependent on their metabolic activation into reactive electrophilic intermediates. This process typically involves an initial N-hydroxylation by cytochrome P450 enzymes, followed by further transformation. Alternatively, metabolic activation can lead to the formation of aminophenols, which can undergo redox cycling to produce reactive oxygen species (ROS) that damage DNA.

G cluster_phase2 Phase II Activation / Redox Cycling Dimethylaniline Dimethylaniline N-hydroxy-dimethylaniline N-hydroxy-dimethylaniline Dimethylaniline->N-hydroxy-dimethylaniline CYP450 Dimethylaminophenol Dimethylaminophenol Dimethylaniline->Dimethylaminophenol CYP450 Reactive Intermediates Reactive Intermediates N-hydroxy-dimethylaniline->Reactive Intermediates NAT, SULT Quinone imine Quinone imine Dimethylaminophenol->Quinone imine Oxidation DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Quinone imine->Reactive Oxygen Species (ROS) Redox Cycling Oxidative DNA Damage Oxidative DNA Damage Reactive Oxygen Species (ROS)->Oxidative DNA Damage

Caption: Metabolic activation of dimethylanilines leading to genotoxicity.

Experimental Workflow for In Vivo Genotoxicity Assessment

The following diagram illustrates the general workflow for conducting in vivo genotoxicity studies, such as the micronucleus and comet assays, in a rodent model.

G cluster_assays Genotoxicity Assays cluster_micronucleus Micronucleus Assay cluster_comet Comet Assay start Animal Acclimatization (e.g., ddY mice) treatment Test Substance Administration (e.g., 2,3-DMA or 3,5-DMA via oral gavage) + Vehicle & Positive Controls start->treatment mn_sampling Bone Marrow Sampling (24 & 48 hours) treatment->mn_sampling comet_sampling Tissue Collection (e.g., Liver, Kidney, Lung at 3 & 24 hours) treatment->comet_sampling mn_prep Slide Preparation & Staining mn_sampling->mn_prep mn_analysis Microscopic Analysis (Scoring of Micronucleated PCEs) mn_prep->mn_analysis data_analysis Data Analysis & Interpretation mn_analysis->data_analysis comet_prep Cell Lysis & Electrophoresis comet_sampling->comet_prep comet_analysis Staining & Fluorescence Microscopy (Comet Scoring) comet_prep->comet_analysis comet_analysis->data_analysis end Genotoxicity Assessment data_analysis->end

Caption: Workflow for in vivo genotoxicity assessment of dimethylanilines.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 2,3-Dimethylaniline, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a toxic aromatic amine, requires careful handling and specific disposal procedures to mitigate risks to human health and prevent environmental contamination. This guide provides a step-by-step operational plan for its safe disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye/Face Protection: Safety goggles and/or a face shield.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area or with an appropriate respirator.[1]

In Case of a Spill: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[1][2] Collect the absorbed material into a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains or the environment.[1][4]

Waste Disposal Procedures

The disposal of this compound must be carried out in accordance with local, regional, and national regulations. It is classified as a hazardous waste and must not be disposed of with household garbage or allowed to reach the sewage system.[2]

Step 1: Segregation and Collection

  • Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.[3]

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with aromatic amines.[3]

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" and the name "this compound".[3]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, halogens, and oxidizing agents.[1][3]

Step 3: Professional Disposal

  • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1] These companies are equipped to handle and treat hazardous chemicals safely.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all regulations.

Recommended Disposal Methods: The primary recommended method for the disposal of this compound is incineration.[5] This should be performed in a licensed hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[5] An alternative method involves absorbing the chemical onto a mixture of sand and soda ash before disposal.[5]

Disposal and Safety Parameters

The following table summarizes key information regarding the disposal and safety of this compound.

ParameterGuidelineSource
UN Number UN1711[2]
Hazard Class 6.1 (Poison)[6]
Primary Disposal Method Incineration by a licensed facility[5]
Spill Containment Absorb with inert material (sand, silica gel)[1][2]
Incompatible Materials Acids, Halogens, Acid anhydrides, Acid chlorides, Chloroformates, Oxidizing agents[1][6]
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, protective clothing, respirator[1][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage cluster_3 Disposal A Wear Appropriate PPE B Handle in Well-Ventilated Area A->B C Segregate from Other Waste B->C Generate Waste D Collect in a Labeled, Sealed Container C->D E Store in a Cool, Dry, Ventilated Area D->E Store Waste F Keep Away from Incompatible Materials E->F G Contact Licensed Waste Disposal Company F->G Ready for Disposal H Transport to Approved Facility G->H I Incineration or Other Approved Method H->I

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.

References

Personal protective equipment for handling 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 87-59-2), a compound that is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.[3]
Hand Protection Wear appropriate protective gloves made from material that cannot be permeated or degraded by this substance.[4] The exact breakthrough time should be confirmed with the glove manufacturer.[2]Prevents skin contact, as this compound is toxic upon dermal absorption.[1][2]
Body Protection A lab coat or other protective clothing is necessary to prevent any possibility of skin contact.[5] For larger spills, a full suit may be required.[6]Minimizes the risk of skin exposure from spills or splashes.[1] Contaminated clothing should be removed immediately and washed before reuse.[2]
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge when ventilation is inadequate or for weighing and diluting the neat chemical.[5][6] A self-contained breathing apparatus (SCBA) should be used for large spills or in emergencies.[6]Protects against the inhalation of toxic vapors, mists, or dusts.[1][2]
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Ensure eyewash stations and safety showers are readily accessible.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is inspected and properly donned.

  • Dispensing: Handle this compound in a designated area, away from incompatible materials such as oxidizing agents, with which it can react explosively.[4]

  • Use: Avoid creating aerosols or dust. Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[7] Store locked up and away from heat or sources of ignition.[2][7]

Emergency Protocols
Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, silica gel, or universal binder) and collect it in a suitable, closed container for disposal.[1][2] Do not let the chemical enter the environment.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not dispose of with household garbage or allow it to reach the sewage system.[2]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound prep 1. Preparation - Review SDS - Assemble PPE ppe 2. Don PPE - Gloves - Goggles - Lab Coat - Respirator (if needed) prep->ppe handle 3. Chemical Handling - Work in fume hood - Dispense carefully ppe->handle use 4. Experimental Use - Monitor for spills - Maintain ventilation handle->use emergency Emergency Protocol - Spill or Exposure handle->emergency decon 5. Decontamination - Clean work area - Decontaminate equipment use->decon use->emergency storage Storage - Tightly sealed - Cool, ventilated area use->storage doff 6. Doff PPE - Remove gloves first - Wash hands decon->doff waste 7. Waste Disposal - Collect in labeled container - Follow hazardous waste protocol doff->waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.